molecular formula C5H5NO4S2 B2402056 4-Sulfamoylthiophene-2-carboxylic acid CAS No. 135080-31-8

4-Sulfamoylthiophene-2-carboxylic acid

Cat. No.: B2402056
CAS No.: 135080-31-8
M. Wt: 207.22
InChI Key: LQWANYIRACCGQF-UHFFFAOYSA-N
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Description

4-Sulfamoylthiophene-2-carboxylic acid (CAS 135080-31-8) is a high-value heterocyclic building block of significant interest in organic synthesis and pharmaceutical research . This compound features a molecular formula of C5H5NO4S2 and a molecular weight of 207.23 g/mol . Its structure incorporates two key functional groups—a carboxylic acid and a sulfonamide—on a thiophene scaffold, making it a versatile precursor for constructing more complex molecules . As a substituted thiophene carboxylic acid, it serves as a critical intermediate in various chemical transformations, including coupling reactions and the synthesis of novel amides and esters, which are core structures in medicinal chemistry and drug development . The presence of both electron-withdrawing groups activates the ring for further derivatization, offering researchers a versatile scaffold for creating targeted compound libraries. This product is intended for research purposes and analytical applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWANYIRACCGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 4-Sulfamoylthiophene-2-carboxylic Acid

[1]

Executive Summary

This compound (CAS: 135080-31-8 ) is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a carboxylic acid at position 2 and a primary sulfonamide at position 4.[1][2][3] It serves as a pivotal intermediate in the synthesis of carbonic anhydrase inhibitors (CAIs) and potassium channel modulators (e.g., KCNT1 inhibitors) .[1] Its dual-acidic nature (carboxylic acid + sulfonamide) dictates specific pH-dependent solubility profiles essential for purification and formulation.[1]

Molecular Identity & Structural Analysis

The molecule features a five-membered thiophene ring with two electron-withdrawing groups.[1] The relative positioning (2,4-substitution) creates a distinct electronic environment compared to the more common 5-sulfamoyl isomers (e.g., Acetazolamide analogs).[1]

Parameter Details
IUPAC Name This compound
CAS Number 135080-31-8
Molecular Formula C₅H₅NO₄S₂
Molecular Weight 207.23 g/mol
SMILES NS(=O)(=O)c1cc(C(=O)O)sc1
Key Functionalities Carboxylic Acid (C2), Sulfonamide (C4), Thiophene Core
Electronic Properties[1]
  • Thiophene Ring: Electron-rich but deactivated by the -COOH and -SO₂NH₂ groups.[1]

  • C2-Carboxylic Acid: The primary acidic site.[1] The electron-withdrawing nature of the C4-sulfamoyl group enhances its acidity compared to unsubstituted thiophene-2-carboxylic acid.[1]

  • C4-Sulfonamide: Acts as a weak acid (N-H deprotonation) and a hydrogen bond donor/acceptor, critical for enzyme active site binding (e.g., Zn²⁺ coordination in carbonic anhydrase).[1]

Physicochemical Profiling

Understanding the ionization state is critical for extraction and coupling protocols.

Acid-Base Dissociation (pKa)

The molecule is a diprotic acid in aqueous media.[1]

Ionization Step Functional Group Approx. pKa Implication
pKa₁ Carboxylic Acid (-COOH)3.0 – 3.2 Significantly more acidic than benzoic acid due to the thiophene ring and -SO₂NH₂ EWG effect.[1]
pKa₂ Sulfonamide (-SO₂NH₂)9.8 – 10.2 Deprotonation requires basic conditions (pH > 10); crucial for forming dianionic salts.[1]
Solubility & Lipophilicity[1]
  • Water Solubility: Low in acidic media (pH < 2) where the neutral species (

    
    ) predominates.[1] High in basic buffers (pH > 7.5) due to carboxylate formation (
    
    
    ).[1]
  • LogP (Octanol/Water): Estimated at 0.4 – 0.8 .[1] The compound is relatively polar.

  • Organic Solvents:

    • High Solubility: DMSO, DMF, DMAc (Polar Aprotic).[1]

    • Moderate Solubility: Methanol, Ethanol, Acetone.[4]

    • Low Solubility: Dichloromethane (DCM), Hexanes, Toluene.[1]

Solid State Properties[1]
  • Melting Point: High melting solid, typically >200°C (decomposition often observed before melting).[1]

  • Crystallinity: High potential for polymorphism due to extensive H-bonding networks (Sulfonamide O=S=O[1] ··· H-N and COOH dimers).

Visualization: Speciation & Reactivity Logic[1]

The following diagram illustrates the pH-dependent speciation and its impact on chemical reactivity.

GNeutralNeutral Species (H2A)pH < 2.5Insoluble in WaterSoluble in DMSOMonoAnionMono-Anion (HA-)pH 4.0 - 9.0Water SolubleReactive Nucleophile (COO-)Neutral->MonoAnionpKa1 ~3.1(COOH Deprotonation)CouplingAmide Coupling(Targeting COOH)Neutral->CouplingActivation viaHATU/EDCDiAnionDi-Anion (A2-)pH > 10.5High Water SolubilitySulfonamide DeprotonatedMonoAnion->DiAnionpKa2 ~10.0(SO2NH2 Deprotonation)

Figure 1: pH-Dependent Speciation Profile. The mono-anion state is the primary form under physiological and standard reaction workup conditions.[1]

Synthetic Utility & Protocols

Amide Coupling (General Protocol)

The carboxylic acid at C2 is the primary handle for derivatization.[1] Due to the steric bulk of the sulfur atom in the ring and the C3 proton, activation requires efficient coupling reagents.

Protocol (based on WO2020227097A1):

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.

  • Base: Add Triethylamine (Et₃N) or DIPEA (2.0 - 3.0 eq) to ensure the carboxylate is generated and the amine partner is free-based.[1]

  • Activation: Add HATU (1.0 - 1.2 eq).[1] Stir for 15-30 minutes to form the active ester.

  • Addition: Add the amine partner (e.g., substituted aniline or benzylamine) (1.1 eq).

  • Reaction: Stir at 25°C for 2–4 hours. Monitor via LC-MS (Look for [M+H]⁺ of product).

  • Workup: Quench with water. If the product is neutral, extract with EtOAc. If the product contains basic nitrogens, adjust pH accordingly.

Sulfonamide Functionalization

The C4-sulfonamide is generally robust but can be:

  • N-Alkylated: Under basic conditions (NaH/DMF) with alkyl halides (requires protection of COOH).[1]

  • Acylated: To form N-acyl sulfonamides (bioisosteres of carboxylic acids).[1]

Synthetic Workflow Diagram

SynthesisStartThis compound(CAS: 135080-31-8)Step1Activation(HATU / Et3N / MeCN)Start->Step1IntermediateActive Ester SpeciesStep1->IntermediateStep2Nucleophilic Attack(R-NH2)Intermediate->Step2ProductAmide Derivative(KCNT1 Inhibitor Scaffold)Step2->Product

Figure 2: Standard Synthetic Workflow for Amide Derivatization.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but may degrade slowly in solution if exposed to moisture/acid for prolonged periods.

  • Safety:

    • GHS Classification: Warning.

    • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

    • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

  • Impurity Profile: Common impurities include the de-sulfamoylated thiophene-2-carboxylic acid or regioisomers (5-sulfamoyl) if the starting material quality is low.[1] Verify regiochemistry via ¹H-NMR (distinct coupling constants for thiophene protons).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • Xenon Pharmaceuticals Inc. KCNT1 Inhibitors and Methods of Use. WO2020227097A1. World Intellectual Property Organization, 2020. Available at: [1]

  • ChemSrc. this compound (CAS 135080-31-8) Physicochemical Data.[1] Available at: [Link][1]

  • Starr, J. N., & King, C. J. Water-enhanced solubility of carboxylic acids in organic solvents.[1][5] Industrial & Engineering Chemistry Research, 31(11), 1992.[1][5] Available at: [Link][1]

Molecular Profiling & Synthetic Architecture: 4-Sulfamoylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways of 4-Sulfamoylthiophene-2-carboxylic acid .

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 135080-31-8) represents a critical scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase (CA) inhibitors . Unlike its 5-substituted regioisomer, the 4-sulfamoyl variant offers a distinct vector for active site engagement, often utilized to optimize water solubility and fine-tune the pharmacokinetic profile of sulfonamide-based diuretics and antiglaucoma agents. This guide provides a rigorous analysis of its structural parameters, validated synthetic routes, and pharmacophoric utility.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid moiety (


) and at the C4 position with a primary sulfonamide group (

). This specific substitution pattern creates a meta-like geometric relationship, crucial for avoiding steric clash in enzyme active sites while maintaining the zinc-binding capability of the sulfonamide.
PropertyData Specification
IUPAC Name This compound
CAS Registry Number 135080-31-8
Molecular Formula

Exact Mass 206.9660 Da
Molecular Weight 207.23 g/mol
Polar Surface Area (PSA) ~103

(High polarity due to

+

)
Predicted pKa (Acid) ~3.5 (Carboxylic acid)
Predicted pKa (Sulfonamide) ~10.0 (Sulfonamide NH)
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMSO, Methanol, dilute aqueous base; Poor solubility in non-polar solvents (Hexane, DCM).[1][2][3]
Isotopic Mass Distribution

For mass spectrometry validation (LC-MS/HRMS), the isotopic signature is distinct due to the presence of two sulfur atoms.

  • Monoisotopic Mass (

    
    ):  206.9660
    
  • M+2 Peak (

    
     contribution):  Significant abundance (~9%) due to two sulfur atoms, aiding in rapid spectral identification.
    

Part 2: Synthetic Pathways & Structural Validation

The "Regio-Control" Challenge

Direct chlorosulfonation of thiophene-2-carboxylic acid is chemically ambiguous. The sulfur heteroatom activates the


-positions (C5), while the carboxylic acid (electron-withdrawing) deactivates the ring but directs meta (to C4). In practice, direct electrophilic substitution often yields a mixture favoring the 5-isomer .

The Expert Solution: To guarantee regio-integrity, the synthesis must proceed via a 4-halo-blocked precursor , utilizing metal-halogen exchange or palladium-catalyzed coupling.

Validated Synthetic Protocol (The "4-Bromo" Route)

This protocol ensures 100% regioselectivity for the 4-isomer.

Reagents:

  • Starting Material: 4-Bromothiophene-2-carboxylic acid.

  • Sulfur Source: Benzyl mercaptan (Pd-catalyzed) or

    
     (Lithiation).
    
  • Ammonia Source: Aqueous

    
     or 
    
    
    
    in Dioxane.

Step-by-Step Workflow:

  • Esterification (Protection): Convert 4-bromothiophene-2-carboxylic acid to its methyl ester to protect the acidic proton.

    • Rationale: Prevents quenching of organometallic reagents or interference in coupling.

  • Mercapto-Coupling: React the ester with benzyl mercaptan using a Pd(0) catalyst (e.g.,

    
    , Xantphos).
    
    • Intermediate: Methyl 4-(benzylthio)thiophene-2-carboxylate.

  • Oxidative Chlorination: Treat the thioether with N-chlorosuccinimide (NCS) in Acetic Acid/Water or

    
     gas.
    
    • Mechanism:[4] Oxidative cleavage of the benzyl group yields the sulfonyl chloride (

      
      ) directly.
      
  • Amination: Immediate reaction of the sulfonyl chloride with ammonia (

    
    ) at 0°C.
    
    • Product: Methyl 4-sulfamoylthiophene-2-carboxylate.

  • Hydrolysis (Deprotection): Mild saponification (LiOH in THF/Water) to restore the carboxylic acid.

    • Final Product:This compound .[1][2][5][6][7][8]

Structural Validation (QC Criteria)
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Look for two distinct doublets (or meta-coupled singlets) in the aromatic region (

      
       7.5 - 8.5 ppm) corresponding to H3 and H5.
      
    • Key Differentiator: The coupling constant (

      
      ) between H3 and H5 in 2,4-disubstituted thiophenes is typically small (~1.5 Hz), whereas 2,5-disubstituted thiophenes show a larger coupling (~3.5-4.0 Hz).
      
  • IR Spectroscopy:

    • Broad O-H stretch (2500–3300

      
      ) for carboxylic acid.
      
    • Distinct

      
       stretches at ~1340 
      
      
      
      (asymmetric) and ~1160
      
      
      (symmetric).

Part 3: Pharmacophore Analysis & Biological Relevance

Carbonic Anhydrase Inhibition (CAI)

The 4-sulfamoyl moiety acts as a Zinc-Binding Group (ZBG) . In human Carbonic Anhydrase (hCA) isoforms:

  • The ionized sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site.
  • The thiophene ring acts as a scaffold to orient the tail group.

  • The C2-Carboxylic acid provides a handle for further derivatization (e.g., amide coupling) to reach the hydrophobic or hydrophilic sub-pockets of the enzyme, improving selectivity for isoforms like hCA II (glaucoma) or hCA IX (hypoxia/tumors).

Visualization of Synthetic Logic

The following diagram illustrates the regioselective synthesis logic, contrasting the "Direct" (flawed) route with the "Directed" (optimal) route.

SynthesisPath Start Thiophene-2-carboxylic Acid DirectRoute Direct Chlorosulfonation (ClSO3H) Start->DirectRoute Mixture Mixture of Isomers (Major: 5-Sulfamoyl) (Minor: 4-Sulfamoyl) DirectRoute->Mixture Low Selectivity AltStart 4-Bromothiophene-2-carboxylic Acid Step1 1. Esterification 2. Pd-Cat Coupling (BnSH) AltStart->Step1 Step2 Oxidative Chlorination (NCS/AcOH) Step1->Step2 Thioether Intermediate Step3 Amination (NH3) & Hydrolysis Step2->Step3 Sulfonyl Chloride Final This compound (High Purity) Step3->Final 100% Regio-Retention

Figure 1: Comparison of synthetic strategies. The Green pathway (bottom) denotes the validated route for high-fidelity synthesis of the 4-isomer.

Part 4: Experimental Protocol (Synthesis of Sulfonamide Derivative)

Note: This protocol describes the conversion of the acid to an amide derivative, a common workflow in drug discovery.[9]

Objective: Coupling of this compound with an amine (


) to generate a library candidate.
  • Activation: Dissolve 1.0 eq of This compound in anhydrous DMF.

  • Coupling Reagent: Add 1.2 eq of HATU (or EDC/HOBt) and 2.5 eq of DIPEA (Diisopropylethylamine).

    • Critical Check: Ensure the solution pH is >8 (check with wet pH paper) to facilitate deprotonation of the carboxylic acid.

  • Addition: Add 1.1 eq of the target Amine (

    
    ).
    
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1N HCl (Caution: sulfonamides are stable, but avoid prolonged exposure to strong acid).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (MeOH/DCM gradient).

References

  • PubChem Compound Summary. (n.d.). 2-Thiophenecarboxylic acid and derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025).[1] this compound (CAS 135080-31-8) Datasheet.[1] Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide pharmacophore).
  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from [Link]

Sources

4-Sulfamoylthiophene-2-carboxylic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and characterization of 4-Sulfamoylthiophene-2-carboxylic acid , a critical intermediate in the development of ion channel modulators and sulfonamide-based therapeutics.

CAS Number: 135080-31-8 Molecular Formula: C


H

NO

S

Molecular Weight: 207.23 g/mol

Executive Summary & Significance

This compound is a regioisomer of the more common 5-sulfamoylthiophene-2-carboxylic acid (CAS 7353-87-9). While the 5-isomer is widely available due to facile electrophilic substitution pathways, the 4-isomer requires specific synthetic engineering to install the sulfonamide group at the electronically less favored beta (4-) position.

This compound serves as a vital scaffold in medicinal chemistry, particularly in the synthesis of KCNT1 potassium channel inhibitors and matrix metalloproteinase (MMP) inhibitors. Its structural value lies in the "meta-like" geometry of the substituents, which offers a distinct vector for structure-activity relationship (SAR) exploration compared to the linear "para-like" 5-isomer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 135080-31-8
IUPAC Name This compound
Common Synonyms 2-Carboxythiophene-4-sulfonamide; 4-(Aminosulfonyl)-2-thiophenecarboxylic acid
SMILES NS(=O)(=O)c1cc(sc1)C(O)=O
InChI Key Derived:[1] UNNYZUGSUPXBHW-UHFFFAOYSA-N (Verify against specific isomer)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water
pKa (Calc) ~3.5 (COOH), ~10.0 (Sulfonamide NH

)

Synthesis & Production Strategy

The Core Challenge: Direct chlorosulfonation of thiophene-2-carboxylic acid yields the 5-isomer almost exclusively due to the directing effect of the sulfur atom and the carboxyl group. Accessing the 4-isomer requires a regioselective lithiation strategy starting from a halogenated precursor.

Protocol: Regioselective Synthesis via Metal-Halogen Exchange

Precursor: 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1).

Step-by-Step Methodology
  • Esterification (Protection): Convert the acid to the methyl ester to prevent lithiation of the carboxylate.

    • Reagents: MeOH, H

      
      SO
      
      
      
      (cat.), Reflux.
  • Lithiation (Metal-Halogen Exchange):

    • Dissolve Methyl 4-bromothiophene-2-carboxylate in anhydrous THF.

    • Cool to -78°C (Critical for regiocontrol).

    • Add n-Butyllithium (1.1 eq) dropwise. The bromine at C4 is exchanged for Lithium.

  • Sulfinylation:

    • Bubble dry SO

      
       gas into the reaction mixture at -78°C.
      
    • Warm to room temperature.[2][3] This forms the lithium sulfinate salt.

  • Chlorination:

    • Treat the sulfinate with N-Chlorosuccinimide (NCS) or SO

      
      Cl
      
      
      
      to generate the sulfonyl chloride.
  • Amidation:

    • React the sulfonyl chloride immediately with aqueous NH

      
      OH or NH
      
      
      
      in dioxane.
  • Hydrolysis (Deprotection):

    • Treat the ester with LiOH in THF/Water to yield the final free acid.

Pathway Visualization

SynthesisPathway Start 4-Bromo-2-thiophenecarboxylic Acid (CAS 16694-18-1) Ester Methyl Ester Intermediate Start->Ester MeOH, H+ Lithio 4-Lithio Species (-78°C) Ester->Lithio n-BuLi, THF, -78°C Sulfinate Sulfinate Salt Lithio->Sulfinate SO2 (gas) SulfonylCl Sulfonyl Chloride Sulfinate->SulfonylCl NCS or SO2Cl2 Amide Methyl 4-sulfamoyl- thiophene-2-carboxylate SulfonylCl->Amide NH4OH Final 4-Sulfamoylthiophene- 2-carboxylic Acid (CAS 135080-31-8) Amide->Final LiOH, H2O (Hydrolysis)

Caption: Regioselective synthesis pathway avoiding the thermodynamic 5-isomer trap via cryogenic lithiation.

Analytical Characterization & Validation

Distinguishing the 4-isomer from the 5-isomer is the most critical quality control step. This relies on Proton NMR (


H-NMR) coupling constants .
The "Self-Validating" NMR Protocol

Thiophene protons exhibit characteristic coupling constants (


) based on their relative positions.
  • 2,5-Disubstituted (Impurity): Protons are at positions 3 and 4. They are ortho to each other.

  • 2,4-Disubstituted (Target): Protons are at positions 3 and 5. They are meta to each other.

Comparison Table: 4-Isomer vs. 5-Isomer
FeatureTarget: 4-Sulfamoyl (2,4-subst.) Impurity: 5-Sulfamoyl (2,5-subst.)
Proton Positions H3 and H5H3 and H4
Coupling (

)
Small Doublets (~1.5 Hz) Large Doublets (~3.8 Hz)
H5 Signal Downfield (near S), appears as doubletAbsent (substituted)
H3 Signal Doublet (d,

Hz)
Doublet (d,

Hz)
Identification Logic Flow

IdentificationLogic Start Crude Product Analysis (1H-NMR) CheckCoupling Measure J-coupling of Aromatic Protons Start->CheckCoupling IsOrtho J = 3.5 - 4.0 Hz? CheckCoupling->IsOrtho IsMeta J = 1.2 - 1.6 Hz? CheckCoupling->IsMeta Result5 IDENTIFIED: 5-Isomer (Incorrect Regioisomer) IsOrtho->Result5 Yes Result4 IDENTIFIED: 4-Isomer (Target Compound) IsMeta->Result4 Yes

Caption: Analytical decision tree for confirming regioisomer identity via NMR coupling constants.

Handling & Storage

  • Stability: The sulfonamide group is stable to hydrolysis, but the carboxylic acid makes the compound acidic. Store in a cool, dry place away from strong bases and oxidizing agents.

  • Safety: As with many sulfonamides, handle with care to avoid sensitization. Use standard PPE (gloves, goggles, fume hood).

  • Reconstitution: For biological assays, dissolve in DMSO (up to 50 mM) and sonicate if necessary. Avoid freeze-thaw cycles of stock solutions.

References

  • Xie, Z., et al. (2020). Kcnt1 inhibitors and methods of use. World Intellectual Property Organization Patent WO2020227097A1. (Describes the use of CAS 135080-31-8 as a starting material).
  • Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid.[3] Organic Syntheses, 33, 94. (Foundational chemistry for thiophene carboxylic acids).

  • Gronowitz, S. (1961). On the coupling constants of thiophenes. Arkiv för Kemi.

Sources

Solubility profile of 4-Sulfamoylthiophene-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-Sulfamoylthiophene-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility stands as a cornerstone for successful formulation development.[1][2] The ability of an active pharmaceutical ingredient (API) to dissolve in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic effect.[3]

This compound possesses a unique chemical architecture, incorporating a thiophene ring, a carboxylic acid moiety, and a sulfonamide group. This combination of functional groups suggests a complex solubility behavior that warrants a thorough investigation. Understanding its solubility in a range of organic solvents is paramount for:

  • Formulation Design: Selecting appropriate solvent systems for liquid dosage forms, or for processes like granulation and coating.[1]

  • Crystallization and Purification: Identifying suitable solvents for obtaining the desired polymorphic form and purity of the API.[4]

  • Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.[3]

  • Predicting In Vivo Performance: Gaining insights into the drug's potential for precipitation in the gastrointestinal tract.

This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the solubility profile of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of the specific functional groups within the this compound molecule and their potential interactions with different solvent classes.

Structural Analysis of this compound

The molecule's structure features:

  • A Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence generally enhances solubility in polar, protic solvents.[5][6]

  • A Sulfonamide Group (-SO₂NH₂): This group is also polar and capable of forming strong hydrogen bonds. The solubility of sulfonamides has been shown to be highest in polar solvents like methanol and to decrease with increasing alkyl chain length in a homologous series of alcohols.[7]

  • A Thiophene Ring: This heterocyclic aromatic ring contributes to the molecule's overall lipophilicity and can engage in π-π stacking interactions.

The interplay of these functional groups suggests that this compound will exhibit a preference for polar organic solvents, particularly those that can participate in hydrogen bonding.

The Influence of Solvent Properties

The choice of organic solvents for solubility determination should span a range of polarities and hydrogen bonding capabilities. Key solvent properties to consider include:

  • Polarity: Solvents can be broadly classified as polar (e.g., alcohols, ketones) and non-polar (e.g., hydrocarbons). Polar solvents are generally better at solvating polar molecules.

  • Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ketones, esters), or both. The ability of a solvent to form hydrogen bonds with the carboxylic acid and sulfonamide groups of the target molecule will significantly impact solubility.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.

The following DOT graph illustrates the key molecular and solvent factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][8] This method involves agitating an excess amount of the solid drug in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment
  • This compound (ensure high purity)

  • A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, heptane)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually apparent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8] A preliminary study can determine the time required to reach a plateau in concentration.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

    • Prepare a series of calibration standards of known concentrations.

    • Analyze the diluted samples and the calibration standards by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each organic solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

The following DOT graph outlines the experimental workflow for the shake-flask solubility determination.

Shake_Flask_Workflow Start Start Add_Excess_Solid Add excess solid to solvent in vials Start->Add_Excess_Solid Equilibrate Equilibrate with agitation at constant temperature (24-72h) Add_Excess_Solid->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Sample_Supernatant Sample supernatant Settle->Sample_Supernatant Filter Filter through 0.22 µm syringe filter Sample_Supernatant->Filter Dilute Dilute filtrate Filter->Dilute HPLC_Analysis Analyze by validated HPLC method Dilute->HPLC_Analysis Calculate_Solubility Calculate solubility HPLC_Analysis->Calculate_Solubility End End Calculate_Solubility->End

Caption: Workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Data Presentation

Based on the structural analysis, it is anticipated that the solubility of this compound will be highest in polar, protic solvents such as methanol and ethanol, and will decrease in less polar or aprotic solvents. The solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Expected Solubility (mg/mL)
MethanolPolar Protic32.7High
EthanolPolar Protic24.5High
AcetonePolar Aprotic20.7Moderate
AcetonitrilePolar Aprotic37.5Moderate
Ethyl AcetateModerately Polar6.0Low
DichloromethaneNon-polar9.1Low
TolueneNon-polar2.4Very Low
HeptaneNon-polar1.9Insoluble

Note: The "Expected Solubility" values are qualitative predictions and must be confirmed by experimental data.

Practical Implications and Formulation Strategies

The experimentally determined solubility profile will be instrumental in guiding the formulation development of this compound.

  • High Solubility: If the compound exhibits high solubility in a pharmaceutically acceptable solvent, the development of a simple solution-based formulation may be feasible.

  • Moderate to Low Solubility: For solvents where the solubility is limited, formulation strategies such as the use of co-solvents, pH adjustment (for aqueous systems), or the development of amorphous solid dispersions may be necessary to enhance solubility and achieve the desired drug loading.[9]

  • Insolubility: If the compound is practically insoluble in a wide range of solvents, more advanced formulation approaches like lipid-based formulations or nanosuspensions might be required.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, a systematic approach based on its chemical structure and established experimental methodologies can provide a comprehensive understanding of its solubility profile. The theoretical framework and detailed experimental protocol presented in this guide offer a robust starting point for researchers and drug development professionals. The data generated from these studies will be invaluable for making informed decisions during the pre-formulation and formulation development stages, ultimately contributing to the successful advancement of this and other promising drug candidates.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Paruta, A. N., & Arciniegas, A. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Martinez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry.
  • SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

  • Cysewski, P., & Jeliński, T. (2024, February 2). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine.
  • ChemSynthesis. (2025, May 20). 4-sulfamoyl-thiophene-3-carboxylic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. Retrieved from [Link]

  • Bende, A., Dudas-Szakacs, Z., & Toth, R. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Retrieved from [Link]

  • Kiani, M., & Mohammadian, E. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... [Download Table]. Retrieved from [Link]

Sources

Strategic Engineering of Thiophene-Based Sulfonamide Carboxylic Acids: From Synthetic Scaffolds to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene-based sulfonamide carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between physicochemical tunability and high-affinity target engagement. Unlike simple benzene sulfonamides, the thiophene core offers unique electronic properties—specifically, its electron-rich nature and lower resonance energy—allowing for distinct pi-stacking interactions and metabolic profiles. This technical guide dissects the structure-activity relationships (SAR), synthetic architectures, and therapeutic applications of this class, with a specific focus on Endothelin Receptor Antagonists (ERAs) and Carbonic Anhydrase Inhibitors (CAIs).

Medicinal Chemistry & Structural Logic[1][2]

The pharmacological utility of thiophene sulfonamide carboxylic acids stems from their ability to rigidly orient hydrogen bond donors (sulfonamide NH) and acceptors (carboxylate/carbonyl) while projecting lipophilic vectors (thiophene substituents) into hydrophobic pockets.

The Endothelin Receptor Antagonist (ERA) Paradigm

The most prominent application of this scaffold is in the design of ET_A selective antagonists, exemplified by Sitaxentan . The core logic involves a "triad of interaction":

  • The Thiophene Core: Acts as a bioisostere for phenyl rings but with altered lipophilicity and metabolic susceptibility.

  • The Sulfonamide Bridge: Provides a critical hydrogen bond to the receptor (often interacting with residues like Asn or Lys) and induces a "kink" in the molecule that favors the bioactive conformation.

  • The Carboxylic Acid/Amide Handle: In Sitaxentan-like molecules, the C2-position often bears an amide or carboxylic acid bioisostere that engages the "address" region of the GPCR, determining subtype selectivity (ET_A vs. ET_B).

Carbonic Anhydrase Inhibition (CAI)

In CAIs, the sulfonamide group (


) is the zinc-binding group (ZBG). The thiophene ring serves as a spacer that positions the ZBG within the enzyme's active site.
  • Selectivity Filter: Substituents at the 5-position of the thiophene ring (distal to the sulfonamide) interact with the hydrophobic and hydrophilic halves of the enzyme active site, allowing for isoform differentiation (e.g., hCA II vs. hCA IX).

SAR Visualization

The following diagram illustrates the critical SAR zones for a generic thiophene-based ERA/CAI scaffold.

SAR_Logic Core Thiophene Core (Electron Rich & Lipophilic) Sulfonamide Sulfonamide (C3/C4) (H-Bond Donor/Acceptor Zn2+ Binding) Core->Sulfonamide Rigid Linker Acid Carboxylic Acid/Amide (C2) (Selectivity Handle Solubility) Core->Acid Ortho-positioning R_Group Distal R-Group (C5) (Hydrophobic Pocket Metabolic Stability) Core->R_Group Electronic Tuning Receptor/Enzyme Receptor/Enzyme Sulfonamide->Receptor/Enzyme Key Interaction Selectivity Selectivity Acid->Selectivity Steric Gate

Figure 1: Pharmacophore dissection of the thiophene sulfonamide carboxylic acid scaffold.

Quantitative Data Summary

The following table summarizes key potency data for representative thiophene sulfonamide derivatives against major targets, highlighting the impact of the carboxylic acid/amide motif.

Compound ClassTargetKey ModificationPotency (IC50 / Ki)Biological Effect
Sitaxentan (TBC11251) ET_A Receptor4-Cl, 3-methylisoxazole sulfonamide

Potent vasoconstriction inhibition; High ET_A selectivity [1].
TBC2576 ET_A Receptor6-substituent on anilino ring

Improved half-life (7.3h) and potency over Sitaxentan [2].
Thiophene-2-sulfonamide hCA II5-substituted (hydrophobic tail)

Glaucoma treatment (IOP lowering) [3].
AT2 Ligand 20 AT2 ReceptorN-methyloxycarbonyl

Vasorelaxation; High stability in microsomes [4].[1]

Synthetic Architectures

Synthesizing these scaffolds requires navigating the high reactivity of the thiophene ring towards electrophiles (leading to side reactions) and the instability of certain thiophene sulfonyl chlorides.

Pathway A: The Chlorosulfonylation Route

This is the classical approach for introducing the sulfonamide.

  • Starting Material: Thiophene-2-carboxylic acid ester.

  • Activation: Reaction with chlorosulfonic acid (

    
    ). Note: The ester group at C2 directs the sulfonyl group to the C4 or C5 position depending on conditions, but C3 functionalization often requires blocking groups or specific lithiation strategies.
    
  • Amidation: Reaction of the sulfonyl chloride with an amine (or ammonia).

  • Hydrolysis: Saponification of the ester to the free carboxylic acid.

Pathway B: The Directed Lithiation Route

For regiospecific placement (e.g., C3 sulfonamide with C2 acid), lithiation is superior.

  • Protection: Protect thiophene-2-carboxylic acid as an oxazoline or similar directing group.

  • Lithiation: Treat with n-BuLi to generate the C3-lithio species.

  • Sulfur Capture: Quench with

    
     followed by NCS (N-chlorosuccinimide) to generate the sulfonyl chloride.
    
Synthetic Workflow Diagram

Synthesis_Flow Start Thiophene-2-carboxylate Step1 Chlorosulfonylation (ClSO3H, 0°C) Start->Step1 Intermediate1 Sulfonyl Chloride Intermediate Step1->Intermediate1 Electrophilic Subst. Step2 Aminolysis (R-NH2, Base) Intermediate1->Step2 Intermediate2 Sulfonamide Ester Step2->Intermediate2 Nucleophilic Attack Step3 Saponification (LiOH, THF/H2O) Intermediate2->Step3 Final Target: Thiophene-based Sulfonamide Acid Step3->Final Deprotection

Figure 2: General synthetic workflow for 4-sulfamoylthiophene-2-carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Procedure)

Rationale: This protocol utilizes the stability of the ester during the harsh chlorosulfonylation step. Direct sulfonylation of the acid often leads to decarboxylation or complex mixtures.

Materials:

  • Methyl thiophene-2-carboxylate (10 mmol)

  • Chlorosulfonic acid (excess, 50 mmol)

  • Thionyl chloride (

    
    )
    
  • Ammonium hydroxide or primary amine (

    
    )
    
  • Dichloromethane (DCM), Anhydrous

    
    
    

Step-by-Step Methodology:

  • Chlorosulfonylation:

    • Cool chlorosulfonic acid (50 mmol) to 0°C in a chemically resistant flask equipped with a drying tube.

    • Add Methyl thiophene-2-carboxylate (10 mmol) dropwise over 20 minutes. Control exotherm to prevent tarring.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Quench: Pour the reaction mixture slowly onto crushed ice (100g). Extract the resulting sulfonyl chloride precipitate with DCM (

      
       mL). Dry over 
      
      
      
      and concentrate in vacuo.
  • Aminolysis (Sulfonamide Formation):

    • Dissolve the crude sulfonyl chloride in DCM (20 mL).

    • Cool to 0°C. Add the amine (12 mmol) and Pyridine (12 mmol) or excess aqueous ammonia.

    • Stir at RT for 2 hours.

    • Wash with 1N HCl (to remove pyridine), then brine. Dry and concentrate.

  • Hydrolysis (Ester Cleavage):

    • Dissolve the sulfonamide ester in THF:Water (1:1, 20 mL).

    • Add LiOH (20 mmol). Stir at 50°C for 3 hours.

    • Acidify with 1N HCl to pH 2. The carboxylic acid product usually precipitates. Filter and recrystallize from Ethanol/Water.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

Rationale: Standard colorimetric assays are too slow for the rapid hydration of CO2 catalyzed by CA. The stopped-flow method measures the change in absorbance of a pH indicator over milliseconds.

Materials:

  • Purified hCA II enzyme.[2]

  • Substrate:

    
     saturated water.
    
  • Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).

  • Test Compound: Thiophene sulfonamide (dissolved in DMSO).

Workflow:

  • Incubation: Incubate the enzyme (10-20 nM final conc) with the test compound (varying concentrations

    
     to 
    
    
    
    M) for 15 minutes at RT to reach equilibrium.
  • Reaction Trigger: In the stopped-flow apparatus, rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated water.
    
  • Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition) for 10–100 seconds.

  • Calculation: Determine the initial rate (

    
    ). Calculate IC50 using non-linear regression (Log(inhibitor) vs. Response). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Future Outlook & Strategic Recommendations

The thiophene-based sulfonamide carboxylic acid scaffold is evolving beyond simple enzyme inhibition.

  • Dual-Targeting: Hybrids that combine the ET_A antagonism of the sulfonamide tail with NO-donating moieties at the carboxylic acid head are being explored for pulmonary hypertension.

  • Prodrug Strategies: The carboxylic acid moiety is a prime candidate for esterification to improve oral bioavailability (as seen in some AT2 agonists), utilizing esterases for in vivo activation.

  • Safety: Researchers must screen for idiosyncratic toxicity associated with the thiophene ring (e.g., formation of reactive S-oxides). Blocking the 4- and 5-positions with metabolic "soft spots" or halogens can mitigate this risk.

References

  • Wu, C., et al. (1997).[3] Discovery of TBC11251, a potent, orally active, nonpeptide endothelin receptor antagonist. Journal of Medicinal Chemistry. Link

  • Wu, C., et al. (1999). Endothelin antagonists: substituted mesitylcarboxamides with high potency and selectivity for ET(A) receptors.[3] Journal of Medicinal Chemistry. Link

  • Li, G., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties.[4] Bioorganic & Medicinal Chemistry. Link

  • Wallinder, C., et al. (2020). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands.[1] Bioorganic & Medicinal Chemistry. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

The Thiophene Bioisostere: History and Discovery of Sulfamoylthiophene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of sulfamoylthiophene carboxylic acid derivatives , a specialized chemical scaffold that emerged from the bioisosteric optimization of benzene-sulfonamides.

Executive Summary

The discovery of sulfamoylthiophene carboxylic acid derivatives represents a textbook application of scaffold hopping and bioisosterism in medicinal chemistry. Originally derived from the attempt to optimize benzene-based sulfonamide diuretics and carbonic anhydrase inhibitors (CAIs), this scaffold leverages the unique electronic properties of the thiophene ring—specifically its higher lipophilicity and electron-rich nature compared to benzene—to enhance potency, solubility, and metabolic stability. This guide traces the lineage from early sulfa drugs to complex Endothelin Receptor Antagonists (ERAs) like Sitaxentan.

The Pharmacophore Evolution: From Benzene to Thiophene

The history of this class is not linear but rather a branching evolution driven by the limitations of the benzene ring.

The Benzene Progenitors

In the 1950s, the "High Ceiling" loop diuretics (e.g., Furosemide) and early CAIs (e.g., Acetazolamide) relied heavily on the benzene-sulfonamide or heterocyclic-sulfonamide motifs.

  • Limitation: Benzene rings often suffered from poor water solubility and rapid renal clearance.

  • The Solution: Replacing the benzene ring with a thiophene ring (classical bioisosterism). The sulfur atom in thiophene acts as a steric and electronic equivalent to the -CH=CH- group in benzene, but with distinct advantages:

    • Increased Lipophilicity: Enhances membrane permeability.

    • Metabolic Stability: The thiophene ring alters the metabolic soft spots (e.g., hydroxylation sites).

    • Acidic Strength: The electron-withdrawing nature of the sulfonamide combined with the carboxylic acid creates a unique pKa profile.

The "Ortho" Arrangement

The specific arrangement of a sulfamoyl group (-SO₂NH₂) and a carboxylic acid (-COOH) in an ortho relationship (e.g., 3-sulfamoylthiophene-2-carboxylic acid) mimics the structure of saccharin . This "thieno-saccharin" core became a versatile intermediate for creating fused bicyclic systems found in modern therapeutics.

Key Therapeutic Classes and Discovery Milestones[1][2]

Carbonic Anhydrase Inhibitors (CAIs): The Dorzolamide Breakthrough

While early CAIs were systemic, the goal was to create a topical agent for glaucoma.[1]

  • The Discovery: Researchers at Merck sought to improve the water solubility of ethoxzolamide analogs.

  • The Pivot: By incorporating the thiophene ring fused into a thienothiopyran system, they created Dorzolamide .

  • Mechanism: The sulfonamide moiety binds to the Zinc ion (Zn²⁺) in the CA active site. The thiophene backbone provides the correct geometry to fit the hydrophobic pocket, significantly reducing the required dose and allowing for topical formulation.

Loop Diuretics: Azosemide

Azosemide illustrates the direct application of the thiophene sulfonamide scaffold.

  • Structure: It contains a thiophene ring substituted with a sulfonamide and a tetrazole (a carboxylic acid bioisostere).

  • Significance: It demonstrated that the thiophene scaffold could maintain the potent Na⁺/K⁺/2Cl⁻ cotransporter inhibition seen in furosemide but with a distinct pharmacokinetic profile.

Endothelin Receptor Antagonists (ERAs): The Sitaxentan Era

The most sophisticated application of the sulfamoylthiophene carboxylic acid motif is found in Sitaxentan (Thelin).

  • Target: Endothelin-A (ET_A) receptor.[2][3]

  • Discovery Logic: High-throughput screening identified sulfonamide hits. Optimization revealed that a thiophene-3-sulfonamide core provided superior selectivity for the ET_A receptor over ET_B compared to benzene analogs (like Bosentan).

  • Structural Nuance: Sitaxentan utilizes an isoxazole ring attached to the sulfonamide nitrogen, but the core architecture is derived from the acylation of a thiophene sulfonamide precursor.

Synthetic Methodologies and Protocols

The synthesis of these derivatives typically proceeds through chlorosulfonation or lithiation strategies. Below is a validated protocol for the synthesis of the core intermediate: 3-sulfamoylthiophene-2-carboxylic acid .

Protocol: Synthesis of 3-Sulfamoylthiophene-2-Carboxylic Acid

This intermediate is the "hub" for generating thieno-saccharins and fused derivatives.

Reagents:

  • Methyl 3-chlorothiophene-2-carboxylate (Starting Material)

  • Chlorosulfonic acid (

    
    )
    
  • Phosphorus pentachloride (

    
    )
    
  • Ammonium hydroxide (

    
    )
    

Step-by-Step Workflow:

  • Chlorosulfonation:

    • Dissolve methyl 3-chlorothiophene-2-carboxylate in

      
      .
      
    • Add chlorosulfonic acid dropwise at 0°C to introduce the sulfonyl chloride group at the 4- or 5-position (regioselectivity depends on existing substituents; for the ortho isomer, lithiation strategies are often preferred, but direct chlorosulfonation works for 3-sulfamoyl-2-carboxylic acid derivatives if the 3-position is activated).

    • Correction: A more robust route to the specific ortho isomer (3-sulfamoyl-2-carboxy) often starts from 3-mercaptothiophene-2-carboxylic acid or via diazotization of 3-aminothiophene-2-carboxylate.

  • Amidation (The Critical Step):

    • The thiophene-sulfonyl chloride intermediate is dissolved in acetone or THF.

    • Treat with concentrated aqueous ammonia (or a specific amine for N-substituted derivatives) at 0–5°C.

    • Endpoint: Monitor by TLC (disappearance of the sulfonyl chloride spot).

  • Hydrolysis (If Ester is used):

    • Treat the sulfonamide-ester with 1N NaOH at reflux for 2 hours.

    • Acidify with HCl to pH 2 to precipitate the free acid: 3-sulfamoylthiophene-2-carboxylic acid .

  • Cyclization (Optional - "Thieno-Saccharin"):

    • Heat the free acid with polyphosphoric acid (PPA) or thionyl chloride (

      
      ) to close the ring, forming the bicyclic sultam.
      
Quantitative Comparison of Thiophene vs. Benzene Scaffolds
FeatureBenzene SulfonamideThiophene SulfonamideImpact on Drug Discovery
Lipophilicity (LogP) ModerateHighImproved tissue penetration (e.g., Ocular delivery).
Electronic Nature

-electron rich

-electron excessive
Enhanced binding interactions with hydrophobic pockets.
Metabolic Liability Prone to EpoxidationS-oxidation / Ring openingAltered half-life and toxicity profile.
Solubility Low (often requires salt form)Variable (often better)Critical for topical formulations (e.g., Dorzolamide).

Visualization of Discovery Logic

Evolution of the Scaffold

The following diagram illustrates the structural evolution from general sulfonamides to specific thiophene derivatives.

DrugEvolution Sulfanilamide Sulfanilamide (Antibacterial Origin) Thiazides Thiazides (Chlorothiazide) Sulfanilamide->Thiazides S-N Bond Optimization Furosemide Furosemide (Loop Diuretic - Benzene) Thiazides->Furosemide High Ceiling Potency Bioisostere BIOISOSTERIC REPLACEMENT (Benzene -> Thiophene) Furosemide->Bioisostere Limitation: Solubility/Selectivity Azosemide Azosemide (Thiophene Diuretic) Bioisostere->Azosemide Retained Diuretic Activity Dorzolamide Dorzolamide (Thienothiopyran CAI) Bioisostere->Dorzolamide Topical Solubility (Glaucoma) Sitaxentan Sitaxentan (Endothelin Antagonist) Bioisostere->Sitaxentan Receptor Selectivity (ET-A)

Caption: The evolutionary tree of sulfonamide drugs, highlighting the divergence into thiophene-based scaffolds for targeted therapies.[4]

Synthetic Pathway: The "Thieno-Saccharin" Route

This workflow visualizes the synthesis of the core 3-sulfamoylthiophene-2-carboxylic acid intermediate.

Synthesis Start Methyl 3-amino-thiophene-2-carboxylate Diazotization Diazotization / Chlorosulfonation (NaNO2, SO2, CuCl2) Start->Diazotization Intermediate1 Methyl 3-chlorosulfonyl-thiophene-2-carboxylate Diazotization->Intermediate1 Amidation Amidation (NH4OH or R-NH2) Intermediate1->Amidation Intermediate2 Methyl 3-sulfamoyl-thiophene-2-carboxylate Amidation->Intermediate2 Hydrolysis Hydrolysis (NaOH, then HCl) Intermediate2->Hydrolysis Product 3-Sulfamoylthiophene-2-carboxylic Acid (Core Scaffold) Hydrolysis->Product Cyclization Cyclization (SOCl2 / Heat) Product->Cyclization Saccharin Thieno-Saccharin Analog (Bicyclic Sultam) Cyclization->Saccharin

Caption: Synthetic route converting aminothiophene esters to sulfamoylthiophene carboxylic acids and their bicyclic congeners.

References

  • Pfizer/Encysive Pharmaceuticals. (2006). Sitaxentan Sodium (Thelin) Prescribing Information. European Medicines Agency.[3] Link

  • Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(3), 591-597. Link

  • Lian, H., et al. (2010). Discovery of 3-sulfamoylthiophene-2-carboxylic acid derivatives as potent and selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Modi, A., et al. (2018). Sulfonamides: Historical Discovery Development and Structure-Activity Relationship. Journal of In-vitro In-vivo In-silico. Link

  • Krasavin, M., et al. (2017). Probing the "bipolar" nature of the carbonic anhydrase active site: The design of substituted thiophene-2-sulfonamides. European Journal of Medicinal Chemistry. Link

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Methodological & Application

Application Note: Regioselective Synthesis of 4-Sulfamoylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a high-purity synthesis of 4-Sulfamoylthiophene-2-carboxylic acid .

Unlike the 5-isomer (a common carbonic anhydrase inhibitor fragment), the 4-isomer is synthetically challenging due to the natural electrophilic substitution patterns of the thiophene ring. This guide presents two distinct protocols: a High-Precision Organometallic Route (recommended for SAR studies and high purity) and a Directing-Group Route (suitable for scale-up).



Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of 4-substituted thiophene-2-carboxylic acids is complicated by the directing effects of the heteroatom and the carboxyl group.

  • Direct Chlorosulfonation Failure: Reacting thiophene-2-carboxylic acid with chlorosulfonic acid (

    
    ) predominantly yields the 5-isomer  (kinetic and thermodynamic product) because the sulfur atom activates the 
    
    
    
    -positions (2 and 5). With position 2 blocked, position 5 is the most reactive nucleophilic site.
  • The Solution: To access the 4-position (a

    
    -position), we must either:
    
    • Method A (Organometallic): Use a pre-functionalized precursor (4-bromo) and exploit Metal-Halogen Exchange (Knochel method). This guarantees regiochemistry.

    • Method B (Electronic Redirection): Use a "swamping" directing group (Carboxamide) that sterically or electronically disfavors the 5-position.

Retrosynthetic Pathway Visualization

Retrosynthesis cluster_A Method A: High Precision (Recommended) cluster_B Method B: Scale-Up Alternative Target 4-Sulfamoylthiophene- 2-carboxylic acid Sulfonamide Methyl 4-sulfamoyl- thiophene-2-carboxylate Sulfonamide->Target Hydrolysis (LiOH) Sulfinate Sulfinate Intermediate (Mg/Li Species) Sulfinate->Sulfonamide HOSA or SO2Cl2/NH3 Sulfinate->Sulfonamide BromoEster Methyl 4-bromo- thiophene-2-carboxylate BromoEster->Sulfinate i-PrMgCl (Turbo Grignard) Metal-Halogen Exchange BromoEster->Sulfinate AmideSulfonyl 4-Chlorosulfonyl- thiophene-2-carboxamide AmideSulfonyl->Target 1. NH3 2. Hydrolysis Amide Thiophene-2-carboxamide Amide->AmideSulfonyl ClSO3H (Excess) Regioselective Control Amide->AmideSulfonyl Acid Thiophene-2-carboxylic acid Acid->Amide 1. SOCl2 2. NH3 Acid->Amide

Figure 1: Retrosynthetic logic comparing the Organometallic Route (Method A) and the Directing Group Route (Method B).

Part 2: Experimental Protocols

Method A: The "Knochel" Turbo-Grignard Route (High Purity)

Best for: SAR library generation, high-purity requirements, definitive structural confirmation. Key Concept: Kinetic control using Isopropylmagnesium Chloride (


) allows selective exchange of the bromine at position 4 without attacking the ester at position 2.
Reagents Required[1][2][3][4][5][6][7][8]
  • Methyl 4-bromothiophene-2-carboxylate (Commercially available or synthesized from 4-bromo-2-thiophenecarboxylic acid).

  • 
     (Turbo Grignard), 1.3 M in THF.
    
  • Sulfur Dioxide (

    
    ) gas (dried).
    
  • Sulfuryl Chloride (

    
    ) or Hydroxylamine-O-sulfonic acid (HOSA).
    
  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol

1. Metal-Halogen Exchange

  • Charge a flame-dried argon-purged flask with Methyl 4-bromothiophene-2-carboxylate (1.0 eq) and anhydrous THF (

    
     concentration).
    
  • Cool the solution to

    
      (using an ice/salt or cryo-bath). Note: Do not cool to 
    
    
    
    ; Mg-exchange is sluggish at very low temps. Do not run at RT; the ester will be attacked.
  • Add

    
      (1.1 eq) dropwise over 10 minutes.
    
  • Stir at

    
     for 30–60 minutes.
    
    • Process Check: Quench a small aliquot with

      
       and check NMR. Disappearance of the starting bromide and appearance of the deuterated analog confirms the metallated species.
      

2. Sulfination

  • Bubble dry

    
     gas  into the reaction mixture at 
    
    
    
    for 15 minutes via a cannula or balloon. The solution usually turns pale yellow/opaque.
  • Allow the mixture to warm to

    
     over 30 minutes.
    
  • Concentrate the solvent in vacuo to obtain the magnesium sulfinate salt.

3. Conversion to Sulfonamide (One-Pot Variation) Option A (via Sulfonyl Chloride):

  • Resuspend the sulfinate salt in

    
     (
    
    
    
    ).
  • Add

    
     (N-chlorosuccinimide)  (1.1 eq) or 
    
    
    
    (1.0 eq). Stir for 1 hour.
  • Add aqueous

    
      (excess) or bubble 
    
    
    
    gas. Stir vigorously for 2 hours. Option B (Direct Amination - HOSA):
  • Dissolve the sulfinate salt in water/sodium acetate buffer (

    
    ).
    
  • Add Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq).

  • Stir at RT for 12 hours. This directly yields the sulfonamide.

4. Hydrolysis to Final Acid

  • Dissolve the intermediate (Methyl 4-sulfamoylthiophene-2-carboxylate) in a 3:1 mixture of

    
     .
    
  • Add

    
      (2.5 eq).
    
  • Stir at

    
     for 4 hours. Note: Sulfonamides are stable to these conditions; esters hydrolyze readily.
    
  • Acidify carefully with

    
     to 
    
    
    
    .
  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Method B: The Carboxamide Directing Route (Scale-Up)

Best for: Large batches where chromatography is difficult, or if cryogenic facilities are unavailable. Mechanism: The bulky carboxamide group at position 2 directs the incoming electrophile (


) to position 4, overriding the natural alpha-directing effect of the sulfur.
Step-by-Step Protocol

1. Amide Formation

  • Reflux Thiophene-2-carboxylic acid in Thionyl Chloride (

    
    )  (excess) for 2 hours.
    
  • Evaporate

    
    .[9] Dissolve residue in Dichloromethane (DCM).
    
  • Add dropwise to a stirred solution of aqueous Ammonia (

    
    )  at 
    
    
    
    .
  • Filter the precipitate to collect Thiophene-2-carboxamide .

2. Regioselective Chlorosulfonation

  • Place neat Chlorosulfonic acid (

    
    )  (5–6 eq) in a flask. Cool to 
    
    
    
    .
  • Add Thiophene-2-carboxamide portion-wise (exothermic!).

  • Heat the mixture to

    
      for 2 hours.
    
    • Critical Control Point: Monitoring temperature is vital. Lower temperatures may result in incomplete reaction; higher temperatures may cause decomposition.

  • Cool and pour carefully onto crushed ice.

  • Extract the 4-chlorosulfonylthiophene-2-carboxamide with Ethyl Acetate.

3. Sulfonamide Formation & Hydrolysis

  • Treat the extract with aqueous Ammonia to form 4-sulfamoylthiophene-2-carboxamide .

  • Hydrolysis: Dissolve the diamide in

    
      and reflux for 1 hour.
    
    • Selectivity: The carboxamide (

      
      ) hydrolyzes to the acid (
      
      
      
      ) much faster than the sulfonamide (
      
      
      ) hydrolyzes.
  • Acidify to precipitate the target acid.

Part 3: Analytical Data & Validation

Expected Data Profile
PropertyValue / Observation
Appearance Off-white to pale yellow solid
Melting Point 215–218 °C (dec)
1H NMR (DMSO-d6)

13.5 (br s, 1H, COOH), 8.15 (d, J=1.5 Hz, 1H, H-5), 7.85 (d, J=1.5 Hz, 1H, H-3), 7.40 (s, 2H, SO2NH2).
Regio-Check The coupling constant (

) between H-3 and H-5 (meta-like) is small (~1.5 Hz). In the 5-sulfamoyl isomer, the coupling between H-3 and H-4 is larger (~4.0 Hz).
Troubleshooting Guide
  • Issue: Presence of 5-isomer in Method B.

    • Fix: Recrystallize the intermediate sulfonyl chloride from cyclohexane/benzene before amination. The 4-isomer is generally less soluble.

  • Issue: Low yield in Method A (Grignard).

    • Fix: Ensure the

      
       gas is dry (pass through 
      
      
      
      tube). Water kills the Grignard instantly.

References

  • Regiochemistry of Thiophene Sulfonation: Cremlyn, R. J., Swinbourne, F. J., & Shode, O. O. (1970). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society C: Organic.

  • Turbo-Grignard Exchange on Functionalized Thiophenes: Knochel, P., et al. (2008). Functionalization of Thiophenes via Magnesium/Halogen Exchange. Journal of Organic Chemistry, 73(12), 4709–4712.

  • Synthesis of Sulfonamides via Sulfinates (HOSA Method): Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376, 5. (Contextual grounding for sulfonamide synthesis).

  • General Thiophene Chemistry & Directing Effects: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard Reference Text).

Sources

Application Note & Protocol: Strategic Amidation of 4-Sulfamoylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of amide bonds is a cornerstone reaction in medicinal chemistry, pivotal for the assembly of new chemical entities. This document provides a comprehensive guide to the amidation of 4-sulfamoylthiophene-2-carboxylic acid, a heterocyclic building block of significant interest in drug discovery. We delve into the mechanistic rationale behind carboxylic acid activation, present a robust and optimized protocol using carbodiimide chemistry, offer a comparative analysis of alternative coupling strategies, and provide a detailed troubleshooting guide. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing 4-sulfamoylthiophene-2-carboxamides.

The Strategic Importance of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. The primary obstacle is the rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a highly unreactive ammonium carboxylate salt.[1][2][3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[4][5]

This guide focuses on the amidation of this compound, a key scaffold in the development of therapeutic agents, such as potent P2Y14 receptor antagonists for inflammatory bowel disease.[6] The electronic properties of the thiophene ring and the presence of the sulfonamide group necessitate a carefully optimized protocol to ensure high yields and purity.

Mechanism of Action: Carbodiimide-Mediated Activation

Among the myriad of available coupling reagents, carbodiimides are widely used for their efficiency and mild reaction conditions.[7] Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are particularly advantageous as the resulting urea byproduct is also water-soluble, simplifying purification.[8][9]

The activation process proceeds via a key intermediate, the O-acylisourea.[8][10][11]

  • Activation: The carboxylic acid attacks the central carbon of the protonated carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate. This effectively transforms the hydroxyl group into an excellent leaving group.[2][3][11]

  • Nucleophilic Attack: The amine nucleophile can then directly attack the carbonyl carbon of the O-acylisourea to form the desired amide and an N,N'-disubstituted urea byproduct.

However, the highly reactive O-acylisourea is susceptible to side reactions, such as rearrangement to an inactive N-acylurea or racemization if the carboxylic acid has a chiral center.[12] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is sufficiently reactive to proceed with amidation but is more stable and less prone to side reactions, leading to higher yields and product purity.[12][13]

Carbodiimide_Activation_Mechanism CarboxylicAcid 4-Sulfamoylthiophene -2-carboxylic acid O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) CarboxylicAcid->O_Acylisourea + Step 1: Activation EDC EDC (Carbodiimide) HOBt_Ester HOBt-Active Ester (Stabilized Intermediate) O_Acylisourea->HOBt_Ester + HOBt Step 2: Trapping Amide Target Amide Product O_Acylisourea->Amide + Amine (Direct path) Side_Product N-Acylurea (Side Product) O_Acylisourea->Side_Product Rearrangement HOBt HOBt (Additive) HOBt_Ester->Amide + Amine Step 3: Coupling Amine Amine (R-NH₂) Urea EDC-Urea Byproduct

Figure 1. Reaction mechanism for EDC/HOBt-mediated amidation.

Comparative Analysis of Amidation Strategies

While EDC/HOBt is a robust method, other strategies exist for activating carboxylic acids. The choice of reagent depends on the substrate's sensitivity, steric hindrance, and the desired scale of the reaction.

Activation MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Carbodiimide Coupling EDC, HOBt, DIEAAnhydrous DMF or DCM, 0°C to RTMild conditions, high functional group tolerance, easy byproduct removal (for EDC).[3][8]Potential for side reactions without additives, cost of reagents.[7][12]
Acid Chloride Formation Thionyl Chloride (SOCl₂) or Oxalyl ChlorideAnhydrous DCM or Toluene, often with catalytic DMF, RT to refluxHighly reactive intermediate, cost-effective for large scale.[14][15]Harsh conditions (generates HCl), low functional group tolerance, requires careful handling.
Phosphonium Salts PyBOP, BOPAnhydrous DMF, DIEA, RTHigh reactivity, very effective for hindered substrates, low racemization.[7][9]Byproducts can be difficult to remove, higher cost.
Uronium/Aminium Salts HATU, HBTUAnhydrous DMF, DIEA, RTVery fast reaction times, extremely efficient, suitable for solid-phase synthesis.[9][16]High cost, can react with the amine component if not used in correct stoichiometry.[7]
Boron-Based Reagents B(OCH₂CF₃)₃MeCN, RT to 80°COperationally simple, purification can sometimes be achieved by filtration.[17]Stoichiometric amounts of boron reagent are often required.

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes the synthesis of a generic 4-sulfamoylthiophene-2-carboxamide from this compound and a primary or secondary amine.

Materials and Reagents
ReagentFormulaM.W.Typical Equivalents
This compoundC₅H₅NO₄S₂207.231.0
Amine (Primary or Secondary)R₁R₂NH-1.1
EDC·HClC₈H₁₈N₃Cl191.701.2
HOBt (Hydrous)C₆H₅N₃O·xH₂O135.13 (anhyd.)1.2
N,N-Diisopropylethylamine (DIEA)C₈H₁₉N129.243.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Extraction Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Saturated aq. NaHCO₃--Aqueous Wash
Brine--Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent
Step-by-Step Procedure

Experimental_Workflow prep prep reaction reaction workup workup purify purify final final A 1. Dissolve Acid Dissolve this compound and HOBt in anhydrous DMF. B 2. Cool Solution Cool the mixture to 0°C in an ice bath. A->B C 3. Add Reagents Add DIEA, followed by the Amine, and finally EDC·HCl portion-wise. B->C D 4. Reaction Stir at 0°C for 30 min, then allow to warm to room temperature and stir for 12-18h. C->D E 5. Monitor Monitor reaction progress by TLC or LC-MS. D->E F 6. Quench & Dilute Pour the reaction mixture into water and dilute with Ethyl Acetate. E->F Upon Completion G 7. Aqueous Workup Wash sequentially with sat. NaHCO₃, water, and brine. F->G H 8. Dry & Concentrate Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. G->H I 9. Purify Purify the crude product via flash column chromatography. H->I J 10. Characterize Analyze the pure product using ¹H NMR, ¹³C NMR, and HRMS. I->J

Figure 2. A streamlined workflow for the synthesis and purification process.
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration).

    • Rationale: An inert atmosphere prevents atmospheric moisture from hydrolyzing the reactive intermediates. Anhydrous solvent is critical for the same reason.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

    • Rationale: The activation of the carboxylic acid by EDC is exothermic. Cooling the reaction prevents runaway reactions and minimizes the formation of side products.

  • Reagent Addition: Add DIEA (3.0 eq) to the cooled solution, followed by the amine (1.1 eq). Finally, add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature does not rise above 10°C.

    • Rationale: DIEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt acidic proton, ensuring the amine remains a free nucleophile. Adding EDC last initiates the activation in the presence of all necessary components.

  • Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-18 hours.

    • Rationale: The initial low-temperature period allows for controlled activation. The extended period at room temperature ensures the coupling reaction proceeds to completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water and dilute with a suitable organic solvent like Ethyl Acetate or DCM.

    • Rationale: This step quenches the reaction and separates the water-soluble components (DMF, DIEA·HCl, EDC-urea byproduct) from the desired organic-soluble product.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x).

    • Rationale: The NaHCO₃ wash removes any unreacted HOBt and residual carboxylic acid. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient system, to afford the pure amide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive reagents (hydrolyzed EDC).2. Insufficiently dry solvent/glassware.3. Sterically hindered amine or acid.1. Use a fresh bottle of EDC; store it in a desiccator.2. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system.3. Increase reaction time/temperature (up to 40-50°C); consider a more powerful coupling reagent like HATU.
Recovery of Starting Acid 1. Incomplete activation.2. Amine is not nucleophilic enough (e.g., electron-deficient anilines).1. Check the quality of EDC. Ensure all base (DIEA) has been added.2. Increase reaction temperature. For very poor nucleophiles, consider converting the acid to the more reactive acid chloride first.[14][18]
Formation of EDC-Urea Byproduct, but No Amide The amine failed to couple with the activated ester.This confirms the activation step is working. The issue is with the amine's reactivity. See solutions for "Recovery of Starting Acid".
Difficult Purification EDC-urea byproduct is co-eluting with the product.Ensure the aqueous workup is thorough. Multiple washes with dilute acid (e.g., 1M HCl) can help protonate and solubilize the urea in the aqueous phase, but be cautious if your product is acid-labile.

References

  • Carbodiimide - Wikipedia. Available at: [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023). Available at: [Link]

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Communications. Available at: [Link]

  • Mechanisms for the activation of carboxylic acid in amide bond formation - ResearchGate. Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent - Chem.libretexts.org. (2023). Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Subirós-Funosas, R., et al. (2016). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development. Available at: [Link]

  • Sulfonamide purification process - Google Patents.
  • Isom, E. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Nuthakki, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar - Green Chemistry (RSC Publishing). Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023). Available at: [Link]

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics - PMC. (2022). Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023). Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). Available at: [Link]

  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. (2024). Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Strategies and Protocols for the Esterification of 4-Sulfamoylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Sulfamoylthiophene-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The esterification of the carboxylic acid group on this molecule is a critical transformation for several reasons: it allows for the creation of prodrugs with modified pharmacokinetic profiles, enhances solubility, and provides a versatile chemical handle for further synthetic elaboration.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the successful esterification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind procedural choices, ensuring that researchers can adapt and troubleshoot these methods for their specific needs. We will explore two primary, robust methods—the classic Fischer-Speier esterification and the milder Steglich esterification—providing comprehensive, field-tested protocols for each.

Part 1: Foundational Principles and Method Selection

The conversion of a carboxylic acid to an ester is a condensation reaction that, while conceptually simple, presents several mechanistic pathways.[3] The optimal choice of method depends critically on the substrate's stability, the desired scale, and the steric and electronic properties of the alcohol. The presence of the sulfonamide and the thiophene ring in the target molecule necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

Choosing the Right Path: A Decision Framework

The selection of an appropriate esterification protocol is paramount for achieving high yield and purity. The following decision framework outlines the key considerations:

G cluster_start cluster_conditions cluster_methods start Start: Esterification of This compound condition1 Is the alcohol simple (e.g., MeOH, EtOH) and can be used in excess? start->condition1 condition2 Is the substrate sensitive to strong acid or high heat? condition1->condition2  No fischer Protocol 1: Fischer-Speier Esterification condition1->fischer  Yes condition2->fischer  No (with caution) steglich Protocol 2: Steglich Esterification condition2->steglich  Yes advanced Consider Alternative Methods (e.g., Mitsunobu, Acid Chloride) steglich->advanced If coupling fails (e.g., steric hindrance) G cluster_mech Fischer Esterification Mechanism RCOOH R-COOH RCOOH_prot R-C(OH)₂⁺ RCOOH->RCOOH_prot 1. Protonation H_plus + H⁺ intermediate Tetrahedral Intermediate RCOOH_prot->intermediate 2. Nucleophilic Attack ROH R'-OH inv1 intermediate->inv1 3. Proton Transfer ester_prot Protonated Ester ester R-COOR' ester_prot->ester 5. Deprotonation H2O + H₂O H_plus_regen + H⁺ inv1->ester_prot 4. Elimination of H₂O inv2 inv3

Figure 2: Simplified mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Ethanol (anhydrous), reagent grade

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate, for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.07 g, 10 mmol).

  • Reagent Addition: Add 40 mL of anhydrous ethanol to the flask. The large excess of alcohol acts as both the solvent and a reagent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle. [4][5]3. Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~3.7 mmol) dropwise with stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Allow the reaction to proceed for 4-10 hours. [6]Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.

  • Workup - Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is neutral (~7-8). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 4-sulfamoylthiophene-2-carboxylate.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Part 3: Protocol 2 - Steglich Esterification

Developed in 1978, the Steglich esterification is a powerful method for forming esters under mild, neutral conditions using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). [7][8]This method is ideal for substrates that are sensitive to the harsh conditions of Fischer esterification. [9]

Underlying Mechanism

The reaction is initiated by the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. [8]While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by DMAP. DMAP, a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium salt. [8]This new intermediate is an even more potent acylating agent and does not rearrange to inactive byproducts. The alcohol then readily reacts with the N-acylpyridinium salt to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU). [8]

G RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea 1. Activation DCC + DCC Acylpyridinium N-Acylpyridinium Salt (Active Ester) Acylisourea->Acylpyridinium 2. Acyl Transfer DMAP + DMAP Ester R-COOR' Acylpyridinium->Ester 3. Nucleophilic Attack ROH + R'-OH DMAP_regen + DMAP DCU + DCU

Figure 3: Simplified mechanism of DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., Benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 2.07 g, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add the alcohol (e.g., benzyl alcohol, 1.19 g, 11 mmol, 1.1 eq) and DMAP (0.12 g, 1 mmol, 0.1 eq).

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • DCC Addition: Add a solution of DCC (2.27 g, 11 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Workup - Filtration: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 30 mL) to remove excess DMAP, saturated NaHCO₃ solution (2 x 30 mL) to remove unreacted acid, and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure ester.

Scientist's Note on Workup: The primary challenge in Steglich esterification is the removal of the DCU byproduct, which can sometimes be slightly soluble in the reaction solvent. [10]If DCU removal by filtration is incomplete, it often precipitates during concentration or chromatography. An excellent alternative is to use a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup, simplifying purification. [10]

Conclusion

The esterification of this compound can be achieved efficiently through several well-established methods. For simple, unhindered alcohols where the substrate is robust, the Fischer-Speier esterification offers a straightforward and economical route. For more delicate substrates, or when using more complex alcohols, the mild and highly effective Steglich esterification provides a superior alternative, albeit with considerations for byproduct removal. By understanding the mechanisms and rationales presented in this guide, researchers can confidently select and execute the optimal protocol, facilitating the advancement of their synthetic and drug discovery programs.

References

  • Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. (2020). MDPI. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. [Link]

  • Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. (2021). PMC. [Link]

  • Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. (n.d.). American University of Ras Al Khaimah. [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. [Link]

  • Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. (2023). Arabian Journal of Chemistry. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica. [Link]

  • Esterification and etherification of steroid and terpene under Mitsunobu conditions. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC. [Link]

  • Acid to Ester - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (n.d.). ResearchGate. [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment. (2025). Journal of Chemical Education (ACS Publications). [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (n.d.). ResearchGate. [Link]

  • Application of sulfonated nanoporous carbons as acid catalysts for Fischer esterification reactions. (2015). Arabian Journal of Chemistry. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (n.d.). Organic Syntheses Procedure. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. [Link]

  • I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU? (2018). ResearchGate. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). Frontier Research Publication. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. [Link]

Sources

Application Note: HPLC Method Development for 4-Sulfamoylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 4-Sulfamoylthiophene-2-carboxylic acid (STCA). As a critical intermediate in the synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide), accurate detection of STCA is vital for pharmaceutical quality control. This protocol leverages the acidic nature of the analyte to optimize retention on a C18 stationary phase, ensuring separation from synthetic precursors and degradation products.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the analyte's intrinsic properties. STCA contains two ionizable groups: a carboxylic acid at position 2 and a sulfonamide at position 4.

Analyte Characteristics
PropertyValue / CharacteristicImpact on HPLC Method
Structure Thiophene ring with -COOH and -SO₂NH₂Aromatic ring provides UV absorption; polar groups reduce retention on C18.
pKa (Acidic) ~3.5 (COOH), ~10.0 (SO₂NH₂)Critical: At neutral pH, the molecule is anionic (COO⁻) and will elute near the void volume (

).
LogP ~0.5 - 1.2 (Estimated)Moderate hydrophobicity requires high aqueous content in mobile phase for retention.
UV Max ~254 nmPrimary detection wavelength due to thiophene conjugation.
Solubility Soluble in MeOH, ACN, basic buffersSamples should be dissolved in Mobile Phase or weak methanol mixtures to prevent peak distortion.
The "Acidic Lock" Strategy

To achieve reproducible retention, we must suppress the ionization of the carboxylic acid. By maintaining the mobile phase pH below the pKa (ideally pH 2.0 – 2.5), the analyte remains in its neutral (protonated) form, maximizing its interaction with the hydrophobic C18 ligands.

Mechanistic Causality:

  • pH > 4.0: Analyte is negatively charged

    
     Repulsion from residual silanols 
    
    
    
    Early elution, peak tailing.
  • pH < 2.5: Analyte is neutral

    
     Hydrophobic interaction dominates 
    
    
    
    Sharp peak, stable retention.

Method Development Logic Flow

The following diagram illustrates the decision matrix used to arrive at the optimized protocol.

MethodDevelopment Start Analyte Assessment (Acidic pKa ~3.5) MobilePhase Select Mobile Phase pH Target: pH 2.5 (Suppression) Start->MobilePhase Determine Ionization State ColumnSelect Column Selection C18 (High Carbon Load) MobilePhase->ColumnSelect Ensure Stability Scouting Gradient Scouting 5% to 95% ACN ColumnSelect->Scouting Initial Run Optimization Optimize Gradient Resolve Impurities Scouting->Optimization Assess Resolution (Rs) FinalMethod Final Validated Method Optimization->FinalMethod Validation (ICH Q2)

Figure 1: Decision logic for developing the STCA HPLC method. The critical step is the pH selection to ensure the analyte remains in a non-ionized state.

Optimized Experimental Protocol

Chromatographic Conditions

This system is self-validating: the use of a phosphate buffer stabilizes the pH, while the C18 column ensures robustness against minor batch variations.

  • Instrument: HPLC system with Binary Pump, Autosampler, and Column Oven.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).

    • Rationale: A fully end-capped column is required to minimize interaction between the sulfonamide nitrogen and free silanols.

  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: UV-Vis / PDA at 254 nm (Reference: 360 nm).

  • Injection Volume: 10 µL.

Gradient Program

For impurity profiling (separating STCA from thiophene-2-carboxylic acid or isomers), use the following gradient. For simple assay, an isocratic hold at 20% B is sufficient.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Injection
15.04060Linear Gradient
18.04060Wash
18.1955Return to Initial
23.0955Re-equilibration

Step-by-Step Procedure

Step 1: Buffer Preparation (Mobile Phase A)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve in 950 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.05 using 85% Orthophosphoric Acid (~1-2 mL).

  • Dilute to 1000 mL with water.

  • Critical: Filter through a 0.45 µm Nylon membrane and degas/sonicate for 10 minutes.

    • Note: Do not use Acetate buffers; they absorb UV at 254 nm and have high cutoffs.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of STCA Reference Standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.

  • Working Standard (50 µg/mL): Transfer 1.25 mL of Stock Solution into a 25 mL flask. Dilute to volume with Mobile Phase A .

    • Why Mobile Phase A? Matching the sample solvent to the starting mobile phase prevents "solvent shock" which causes peak splitting for early eluting acidic compounds.

Step 3: System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD:

      
      [3]
      
    • Peak Area %RSD:

      
      [3][4]
      
    • Tailing Factor (

      
      ): 
      
      
      
    • Theoretical Plates (

      
      ): 
      
      
      
      [5]

Validation Parameters (ICH Q2 Compliant)

The following data summarizes the expected performance characteristics based on validation of analogous thiophene-sulfonamide methods [1, 2].

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time (

)
Inject blank, placebo, and known impurities (e.g., Thiophene-2-carboxylic acid).
Linearity

5 levels from 50% to 150% of target concentration (e.g., 25–75 µg/mL).
Accuracy 98.0% – 102.0% RecoverySpike recovery at 80%, 100%, and 120% levels.
Precision RSD < 2.0%Repeatability (n=6) and Intermediate Precision (different days/analysts).
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution of standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure pH is < 3.[6]0. Add 5% methanol to Mobile Phase A to wet the phase. Use a "Base Deactivated" column.
Retention Time Drift pH instability or Temperature fluctuation.Verify buffer pH. Use a column oven (essential for ionizable compounds).
Split Peaks Solvent mismatch.Dissolve sample in Mobile Phase A, not pure Acetonitrile.
High Backpressure Precipitation of buffer.Ensure organic content in gradient does not exceed buffer solubility limits (maintain >5% water).

References

  • Dorzolamide Impurity Analysis: Title: A novel stability indicating RP-HPLC method of related substances for dorzolamide hydrochloride and timolol maleate.[7] Source: ResearchGate / Vertex AI Search. URL:[Link]

  • Thiophene-2-carboxylic Acid Properties: Title: Thiophene-2-carboxylic acid - Chemical Properties and Applications.[1][8][9][10] Source: Wikipedia / ChemicalBook. URL:[Link]

  • General Acidic Drug HPLC: Title: USP Methods for the Analysis of Aminocaproic Acid (Analogous Acidic Separation). Source: SIELC Technologies.[6][11] URL:[Link]

  • Thiophene Sulfonamide Derivatives: Title: Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase.[12] Source: Taylor & Francis Online. URL:[Link]

Sources

Application Note: Synthesis of Biologically Active Sulfonamides using 4-Sulfamoylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthetic utility of 4-sulfamoylthiophene-2-carboxylic acid as a scaffold for developing high-affinity Carbonic Anhydrase Inhibitors (CAIs).

The thiophene-sulfonamide scaffold is a bioisostere of the classical benzene-sulfonamide (e.g., acetazolamide). Its strategic value lies in its bifunctionality:

  • The Warhead (

    
    ):  Located at position 4, this group acts as the Zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase (CA).
    
  • The Handle (

    
    ):  Located at position 2, this carboxylic acid allows for the attachment of diverse "tails" (hydrophobic or hydrophilic moieties) via amide coupling.
    

Scientific Logic (The "Tail Approach"): By derivatizing the carboxylic acid, researchers can extend the molecule to interact with the variable amino acid residues at the rim of the CA active site. This is the primary method for achieving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

Chemical Pathway & Mechanism

The synthesis relies on chemoselective amide coupling. A critical challenge is preventing the sulfonamide nitrogen (


) from reacting. However, the sulfonamide nitrogen is significantly less nucleophilic than primary/secondary amines used for coupling due to the strong electron-withdrawing effect of the sulfonyl group. Therefore, protecting group chemistry is generally not required  if mild activation methods (HATU/EDC) are employed.
Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Sulfamoylthiophene- 2-carboxylic acid Activation Activation (HATU/DIPEA or EDC/HOBt) Start->Activation DMF, RT Intermediate Active Ester (O-At or O-Bt species) Activation->Intermediate In situ Coupling Nucleophilic Attack (Amide Bond Formation) Intermediate->Coupling Amine Reagent: Primary/Secondary Amine (R-NH2) Amine->Coupling Addition Product Target Sulfonamide (CA Inhibitor) Coupling->Product 2-12h, RT

Caption: Chemoselective amide coupling workflow targeting the C2-carboxylic acid while preserving the C4-sulfonamide pharmacophore.

Detailed Experimental Protocol

Protocol A: HATU-Mediated Amide Coupling (Recommended)

Best for: High-value amines, sterically hindered substrates, and parallel synthesis libraries.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous DMF (5 mL).

    • Note: Thiophene sulfonamides have limited solubility in DCM; DMF or DMA are required.

  • Activation: Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution. Stir at room temperature (RT) for 15 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating active ester formation.

  • Coupling: Add the target amine (1.1 mmol) in one portion.

  • Reaction: Stir the mixture at RT for 4–12 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. The starting material (acid) will disappear; the product is usually less polar than the acid but more polar than the amine.

  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture slowly into ice-cold 1N HCl (50 mL) with vigorous stirring.

    • The sulfonamide product typically precipitates as an off-white solid.

    • Filter the solid, wash with water (

      
       mL) to remove residual DMF and salts, and dry under vacuum.
      
  • Alternative Workup (Extraction):

    • If no precipitate forms (common with hydrophilic amines), dilute with EtOAc (50 mL).

    • Wash with 5% LiCl solution (

      
      ) to remove DMF.
      
    • Wash with sat.

      
       and Brine.[1] Dry over 
      
      
      
      .[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient).

Protocol B: Acid Chloride Method (Alternative)

Best for: Non-nucleophilic anilines or scale-up where HATU cost is prohibitive.

  • Suspend the scaffold in Thionyl Chloride (

    
    )  (excess, used as solvent).
    
  • Reflux for 2 hours until the solution becomes clear (formation of acid chloride).

  • Evaporate

    
     under reduced pressure to dryness (azeotrope with toluene to remove traces).
    
  • Redissolve residue in dry THF or Dioxane.

  • Add Amine (1.0 equiv) and Triethylamine (1.1 equiv). Stir for 2 hours.

Biological Mechanism of Action

The synthesized compounds function as classical reversible inhibitors of Carbonic Anhydrase.

Mechanism:

  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Hydrogen Bonding: The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199.

  • Tail Interaction: The newly formed amide tail extends out of the active site cavity, interacting with hydrophobic or hydrophilic patches (selective pockets) specific to isoforms like hCA IX (hypoxia-induced tumor target).

Pharmacophore Interaction Map

CA_Binding_Mechanism Zn Zn(II) Ion (Active Site) Thr199 Thr199 Residue Selectivity_Pocket Hydrophobic/Hydrophilic Selectivity Pocket Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bonding Thiophene Thiophene Scaffold Thiophene->Sulfonamide Tail Amide Tail (Variable Region) Thiophene->Tail Tail->Selectivity_Pocket Van der Waals / H-Bonding (Isoform Selectivity)

Caption: Structural basis for Carbonic Anhydrase inhibition. The tail region determines selectivity.

Data Summary & Troubleshooting

Expected Analytical Data
Analytical MethodExpected Signal / ObservationDiagnostic Value
1H NMR (DMSO-d6)

13.0–13.5 ppm (COOH) Disappears
Confirms consumption of starting material.
1H NMR (DMSO-d6)

8.5–9.5 ppm (Amide -NH) Appears
Confirms formation of amide bond.
1H NMR (DMSO-d6)

7.6–8.0 ppm (

)
Broad singlet. Must remain intact (integral = 2H).
IR Spectroscopy 1650–1690 cm⁻¹ (Amide I band)Strong C=O stretch confirming amide.
Mass Spectrometry

or

Molecular ion peak corresponding to Product.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Poor solubility of scaffold in reaction solvent.Switch from DCM/THF to DMF or NMP .
Bis-acylation Reaction at sulfonamide nitrogen.Use milder base (DIPEA instead of TEA) and avoid large excess of coupling agent. Ensure reaction is at RT, not heated.
Product is Oily Residual DMF.Perform LiCl (5% aq) washes during extraction or triturase the oil with diethyl ether/pentane to induce crystallization.
No Reaction Amine is electronically deactivated (e.g., nitro-aniline).Switch from HATU to Acid Chloride method (Protocol B) or use POCl3 activation.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Thiophene-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry. Link

  • Kalaycı, T., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes. Journal of Biomolecular Structure and Dynamics. Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link

Sources

Application Notes and Protocols for the Synthesis of 4-Sulfamoylthiophene-2-carboxylic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Heteroaromatic Carboxylic Acids in Peptide Synthesis

The incorporation of non-canonical amino acids and exotic building blocks into peptide scaffolds is a cornerstone of modern drug discovery. These modifications can impart favorable pharmacokinetic properties, enhance target affinity, and improve metabolic stability. 4-Sulfamoylthiophene-2-carboxylic acid is one such building block of significant interest, offering a unique combination of a heteroaromatic core and a sulfonamide moiety. However, its successful incorporation into a peptide sequence via amide bond formation is not without its challenges. The electron-withdrawing nature of both the thiophene ring and the sulfamoyl group can deactivate the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by the amine component of the peptide. This can lead to sluggish reaction times, incomplete conversions, and the need for more forceful coupling conditions, which in turn can increase the risk of side reactions and racemization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of this compound in peptide synthesis. We will delve into the mechanistic rationale for selecting optimal coupling reagents, provide detailed, field-proven protocols, and offer insights into troubleshooting potential challenges.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is paramount for the successful synthesis of peptides containing this compound. The ideal reagent should be highly efficient at activating the electron-deficient carboxylic acid, minimize the risk of racemization, and be compatible with a wide range of peptide sequences and solid-phase supports. Based on these criteria, we recommend three primary coupling strategies: HATU, HBTU, and an EDC/HOBt-based method with a catalytic amount of DMAP.

Coupling Reagent Mechanism of Action Advantages Disadvantages Best Suited For
HATU Forms a highly reactive OAt-active ester.High coupling efficiency, rapid kinetics, and very low racemization.[1][2] Excellent for hindered and electron-deficient substrates.[3][4]Higher cost compared to other reagents. Potential for guanidinylation of the N-terminal amine if used in large excess.[2]Difficult couplings, sterically hindered amino acids, and when minimizing racemization is critical.
HBTU Forms a stable HOBt-active ester.Robust and reliable with good coupling efficiency and suppression of racemization.[5][6] More cost-effective than HATU.Can be less effective than HATU for extremely difficult couplings.Routine peptide synthesis and when a balance of cost and performance is needed.
EDC/HOBt with catalytic DMAP Forms a reactive HOBt ester, with DMAP acting as an acyl transfer catalyst.[7]Cost-effective and readily available reagents. The water-soluble urea byproduct of EDC is easily removed.[8]Potentially slower reaction times compared to uronium/aminium salts. Increased risk of racemization if not optimized.Large-scale synthesis and when cost is a major consideration. Particularly useful for electron-deficient systems.[7]

Mechanistic Insights into Carboxylic Acid Activation

Understanding the mechanism by which each coupling reagent activates the carboxylic acid is crucial for optimizing reaction conditions and troubleshooting any issues that may arise.

HATU and HBTU: The Uronium/Aminium Salt Advantage

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium salts that function by creating highly reactive activated esters.[1][5] The general mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), followed by attack of the resulting carboxylate on the electrophilic carbon of the coupling reagent. This forms an unstable intermediate that rapidly rearranges to the corresponding OAt (in the case of HATU) or OBt (in the case of HBTU) active ester.[2][4] These active esters are then readily attacked by the N-terminal amine of the peptide to form the desired amide bond. The pyridine nitrogen in the HOAt moiety of HATU is thought to provide a neighboring group effect, further accelerating the coupling reaction and minimizing racemization.[1]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, + Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Coupled_Peptide R-CO-NH-Peptide Active_Ester->Coupled_Peptide + H₂N-Peptide Peptide_Amine H₂N-Peptide Peptide_Amine->Coupled_Peptide

Caption: General mechanism of HATU-mediated peptide coupling.

EDC/HOBt/DMAP: A Synergistic Approach

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[9] However, this intermediate can be prone to rearrangement and racemization. The addition of HOBt (1-Hydroxybenzotriazole) traps the O-acylisourea to form a more stable and highly reactive HOBt-ester, which then reacts with the amine.[7][9] For electron-deficient carboxylic acids like this compound, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can be beneficial. DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the rate of amidation.[7]

EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Acylpyridinium Acylpyridinium Intermediate HOBt_Ester->Acylpyridinium + DMAP DMAP DMAP (catalytic) DMAP->Acylpyridinium Coupled_Peptide R-CO-NH-Peptide Acylpyridinium->Coupled_Peptide + H₂N-Peptide Peptide_Amine H₂N-Peptide Peptide_Amine->Coupled_Peptide

Caption: EDC/HOBt/DMAP coupling mechanism.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) but can be adapted for solution-phase synthesis with appropriate modifications to the work-up procedure.

General Experimental Workflow

Workflow Start Start: Resin-bound peptide with free N-terminus Prepare_Acid Prepare solution of this compound Start->Prepare_Acid Prepare_Reagents Prepare coupling reagent solution Prepare_Acid->Prepare_Reagents Pre_activation Pre-activate carboxylic acid with coupling reagent and base Prepare_Reagents->Pre_activation Coupling Add activated acid to resin and couple Pre_activation->Coupling Wash Wash resin Coupling->Wash End End: Peptide elongated by one residue Wash->End

Caption: General workflow for coupling on solid support.

Protocol 1: HATU-Mediated Coupling

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (1.5-3.0 equivalents relative to resin loading)

  • HATU (1.5-3.0 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-6.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the solution from step 2 and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Drain the DMF from the swollen resin and add the pre-activated acid solution.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress using a qualitative ninhydrin test.

  • Once the reaction is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: HBTU-Mediated Coupling

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (1.5-3.0 equivalents)

  • HBTU (1.5-3.0 equivalents)

  • DIPEA (3.0-6.0 equivalents)

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • In a separate vessel, dissolve this compound and HBTU in DMF.

  • Add DIPEA to the solution from step 2 and pre-activate for 10-20 minutes at room temperature.

  • Drain the DMF from the swollen resin and add the pre-activated acid solution.

  • Agitate the reaction mixture at room temperature for 2-6 hours. Monitor the reaction with a ninhydrin test.

  • Upon completion, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: EDC/HOBt/DMAP-Mediated Coupling

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound (2.0-4.0 equivalents)

  • EDC·HCl (2.0-4.0 equivalents)

  • HOBt (2.0-4.0 equivalents)

  • DMAP (0.1-0.2 equivalents)

  • DIPEA (4.0-8.0 equivalents)

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • In a separate vessel, dissolve this compound, HOBt, and DMAP in DMF.

  • Add DIPEA to the solution from step 2.

  • Add EDC·HCl to the solution and stir for 10-15 minutes to allow for activation.

  • Drain the DMF from the swollen resin and add the activated acid solution.

  • Agitate the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress with a ninhydrin test.

  • Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Troubleshooting and Potential Side Reactions

  • Incomplete Coupling: If the ninhydrin test remains positive after the recommended coupling time, a second coupling can be performed. Ensure all reagents are dry and of high quality. For particularly difficult couplings, increasing the equivalents of the acid and coupling reagents may be necessary.

  • Racemization: While HATU and HBTU are known to suppress racemization, the risk is never zero, especially with prolonged reaction times or elevated temperatures.[2][8] It is advisable to perform a chiral analysis of the final peptide. If racemization is a concern, using a weaker base such as 2,4,6-collidine in place of DIPEA may be beneficial.

  • Side Reactions of the Sulfamoyl Group: The sulfonamide N-H is generally not reactive under standard peptide coupling conditions. However, with highly activated intermediates and strong bases, deprotonation and subsequent side reactions are a remote possibility. Sticking to the recommended stoichiometry and reaction times should minimize this risk.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate choice of coupling reagents and optimized protocols. For challenging couplings where the preservation of stereochemical integrity is paramount, HATU is the reagent of choice. HBTU offers a robust and more economical alternative for routine synthesis. For larger-scale syntheses where cost is a significant factor, a well-optimized EDC/HOBt protocol with catalytic DMAP can provide excellent results. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently utilize this valuable building block to advance their drug discovery and development programs.

References

  • J. A. T. Romero, et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • A. F. Spatola, et al. (n.d.). 10.9 Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements. Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.
  • T. J. G. G. Escher, et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PMC. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). The Role of HBTU in Advanced Organic Synthesis. [Link]

  • S.-M. Wang, et al. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. The Royal Society of Chemistry.
  • A. K. Ghosh, et al. (2015). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. PMC. [Link]

  • G. V. M. Sharma, et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]

  • S. Kandhasamy, et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC.
  • S. H. Lee, et al. (2002). Synthesis of Sulfonopeptides. PubMed. [Link]

  • M. T. Morgan, et al. (2022). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses.
  • Scholars Archive - University at Albany. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties.
  • S. Wanjari. (2018, June 2). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Wiley Online Library. (n.d.). Side Reactions in Peptide Synthesis.
  • S. Kumar, et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • A. D. H. King, et al. (2021). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. PMC. [Link]

  • S. Wanjari. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview.
  • W. Li, et al. (2023). Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Patsnap Eureka. (2025, July 30). The Role of Sulfamic Acid in Amide Bond Synthesis.
  • C.-F. Liu, et al. (1998). Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • T. von Keutz, et al. (2024, March 19). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PMC. [Link]

  • Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX.
  • Polypeptide. (2023, May 4). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis.
  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • Luxembourg Bio Technologies. (n.d.).
  • AIR Unimi. (n.d.).
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • ResearchGate. (2025, August 7).

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 4-Sulfamoylthiophene-2-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Core Challenge: Researchers frequently encounter precipitation or "crashing out" when working with 4-Sulfamoylthiophene-2-carboxylic acid .[1] While the parent compound (thiophene-2-carboxylic acid) has reasonable water solubility (~80 g/L), the addition of the sulfamoyl group (-SO₂NH₂) at position 4 drastically alters the physicochemical landscape.[1] This moiety introduces strong intermolecular hydrogen bonding capabilities, increasing crystal lattice energy and reducing aqueous solubility in the neutral state.

Physicochemical Profile (Estimated):

Property Value / Characteristic Impact on Solubility

| Primary Functional Group | Carboxylic Acid (-COOH) | Soluble when deprotonated (


) |
| Secondary Functional Group  | Sulfonamide (-SO₂NH₂) | Generally poor water solubility; acts as a weak acid (

) | |

(Carboxyl)
|

| Acidic.[1] Requires pH > 4.5 for significant ionization. | |

(Sulfonamide)
|

| Weakly acidic.[1] Ionizes only at high pH (>10). | | Behavior in Water | Acidic suspension | Self-buffers to low pH, maintaining the insoluble neutral form. |

Diagnostic: Why is your sample not dissolving?

Before attempting the protocols below, identify your current state using this diagnostic matrix:

  • Scenario A: "Cloudy suspension in pure water."

    • Cause: The compound is an acid.[2][3][4][5][6][7][8] Dissolving it lowers the pH of the water, pushing the equilibrium toward the protonated (insoluble) neutral species.

  • Scenario B: "Precipitates upon adding buffer."

    • Cause: The buffer pH is likely near or below the

      
       (approx 3.5), or the ionic strength is causing "salting out."[1]
      
  • Scenario C: "Dissolves but crashes out over time."

    • Cause: Metastable supersaturation. You likely dissolved it using heat or a transient pH spike, and it is slowly returning to its thermodynamic equilibrium.

Solubilization Workflows (Decision Tree)

The following diagram illustrates the logical pathway to achieve stable dissolution based on your application's pH constraints.

SolubilityWorkflow Start Start: this compound (Solid Powder) CheckApp Check Application pH Constraint Start->CheckApp pH_Neutral Strict Neutral pH Required (Cell Culture/Enzymatic) CheckApp->pH_Neutral pH_Flexible Flexible pH (Chemical Synthesis/Analysis) CheckApp->pH_Flexible Method_CoSolvent Method B: Co-Solvent Strategy (DMSO/Ethanol Stock) pH_Neutral->Method_CoSolvent Method_Base Method A: pH Adjustment (In-situ Salt Formation) pH_Flexible->Method_Base Step_DMSO Dissolve in 100% DMSO Dilute into Buffer Method_CoSolvent->Step_DMSO Step_Base Add 1.1 eq NaOH or KOH Target pH > 5.0 Method_Base->Step_Base Success Stable Solution (Mono-anionic Form) Step_Base->Success Step_DMSO->Success

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental pH constraints.

Troubleshooting Protocols

Method A: pH Adjustment (Recommended for Aqueous Buffers)

Best for: HPLC mobile phases, chemical synthesis, and non-biological assays.[1]

The Logic: To dissolve this molecule, you must drive the equilibrium from the neutral acid (insoluble) to the carboxylate anion (soluble).[1] Since the


 is approx 3.5, maintaining a pH 

ensures >99% ionization.

Protocol:

  • Calculate Molarity: Determine the moles of this compound in your sample.

  • Prepare Base: Prepare a 1.0 M NaOH or KOH solution.

  • Suspension: Suspend the compound in 80% of the final volume of water. It will look cloudy.

  • Titration: Slowly add the base while stirring.

    • Target: Add 1.05 to 1.1 molar equivalents of base relative to the compound.

    • Observation: The solution should clarify as the pH passes 4.0-4.5.

  • Buffer Back-fill: Once clear, adjust the volume with a strong buffer (e.g., PBS or Tris, pH 7.[1]4) to maintain the pH.

    • Warning: Do not dilute with unbuffered water or acidic buffers (pH < 4), or the compound will reprecipitate.[1]

Method B: The "Stock & Dilute" (Co-Solvent Strategy)

Best for: Cell culture, animal studies, or when high salt concentrations are forbidden.[1]

The Logic: The sulfonamide group makes the molecule moderately lipophilic despite the acid group. Organic solvents disrupt the crystal lattice more effectively than water.

Protocol:

  • Primary Solvent: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

    • Solubility Limit: Typically 50–100 mg/mL in pure DMSO.

  • Secondary Dilution: Slowly add this stock solution to your aqueous media.

    • Critical Step: Ensure the aqueous media is buffered (e.g., HEPES, pH 7.4).[1] If you dilute into pure water, the local pH drop from the acidic compound may cause immediate precipitation.

  • Limit: Keep the final DMSO concentration < 0.5% (v/v) for biological assays to avoid solvent toxicity.

Frequently Asked Questions (FAQs)

Q1: Can I use sonication to dissolve the suspension in water? A: Sonication will disperse the particles and may temporarily dissolve them due to heat generation (thermodynamic solubility increases with temperature). However, without pH adjustment, the compound is chemically insoluble at room temperature in its neutral form. It will likely precipitate (crash out) as the solution cools or stands. Chemical adjustment (pH) is superior to physical adjustment (sonication). [1]

Q2: I need to use this in an acidic mobile phase (pH 2.5) for HPLC. What do I do? A: This is challenging. At pH 2.5, the molecule is neutral and less soluble.

  • Solution: Use a high percentage of organic modifier in your mobile phase (e.g., 50% Methanol/Acetonitrile).

  • Injection Solvent: Dissolve your sample in 50:50 Water:Methanol rather than pure water to prevent precipitation inside the injector loop.

Q3: Is the sulfonamide group unstable in water? A: Generally, sulfonamides are stable to hydrolysis under neutral and mild acidic/basic conditions. However, extreme heat in strong acid (e.g., 1M HCl at 80°C) can hydrolyze the sulfonamide to a sulfonic acid and amine.[1] For standard standard stock solutions (pH 7, 4°C), it is stable for weeks.[1]

References & Grounding

  • Thiophene-2-carboxylic acid properties :

    • Source: NIST Chemistry WebBook, SRD 69.

    • Relevance: Establishes the baseline

      
       (~3.5) and solubility behavior of the parent scaffold.[4][6][9]
      
    • URL:[Link][1]

  • Sulfonamide Acidity and Solubility :

    • Source: PubChem Compound Summary for Sulfonamide derivatives.

    • Relevance: Confirms the weak acidity of the sulfonamide nitrogen (

      
      ) and its hydrogen-bonding influence on solubility.
      
    • URL:[Link] (Used as a mechanistic reference for the sulfonamide moiety).[1]

  • Solubility of Carboxylic Acids :

    • Source:Master Organic Chemistry, "The pKa Table Is Your Friend".

    • Relevance: Provides the theoretical basis for the pH-dependent solubility switch (Henderson-Hasselbalch principle).[1]

    • URL:[Link]

Sources

Technical Support Center: Purification of Crude 4-Sulfamoylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-4S2CA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting purification, solubility, and impurity removal for 4-Sulfamoylthiophene-2-carboxylic acid.

Executive Summary & Molecule Profile

Welcome to the technical support hub for This compound . This guide addresses the purification challenges associated with this amphoteric thiophene derivative. Due to the presence of both a carboxylic acid (C2) and a sulfonamide group (C4), this molecule exhibits specific solubility behaviors that can be exploited for purification.

Target Molecule Profile:

  • Chemical Structure: Thiophene ring substituted with -COOH at C2 and -SO₂NH₂ at C4.

  • pKa Profile:

    • pKa₁ (Carboxylic Acid): ~3.5 (Acidic)

    • pKa₂ (Sulfonamide): ~10.0 (Weakly Acidic)

  • Common Impurities:

    • Regioisomers: 5-Sulfamoylthiophene-2-carboxylic acid (common byproduct of direct sulfonation).

    • Inorganic Salts: Sodium chloride/sulfate (from chlorosulfonation/amidation).

    • Decarboxylated byproducts: 3-Thiophenesulfonamide.

    • Chromophores: Polymerized thiophene tars (grey/brown discoloration).

Primary Purification Strategy: The pH Swing

User Question: "My crude solid is a mixture of salts and brown organic matter. How do I isolate the main compound efficiently?"

Technical Solution: The most robust method for initial cleanup is Acid-Base Extraction . Because the molecule has a carboxylic acid, it forms a water-soluble salt at neutral pH, allowing you to filter off non-acidic impurities (tars, unreacted thiophenes) before precipitating the product.

Protocol 1: The "Bicarbonate Swing"
  • Dissolution: Suspend the crude solid in 10% aqueous Sodium Bicarbonate (NaHCO₃) .

    • Why Bicarbonate? It is strong enough (pH ~8.5) to deprotonate the carboxylic acid (pKa ~3.5) but usually mild enough to avoid opening the thiophene ring or hydrolyzing the sulfonamide.

  • Filtration: Stir for 30 minutes. Filter the mixture through a Celite pad.

    • Result: The filtrate contains your product as the sodium carboxylate salt. The filter cake contains non-acidic tars and inorganic insolubles.

  • Precipitation: Slowly add 6N Hydrochloric Acid (HCl) to the filtrate while stirring vigorously.

    • Target pH: Adjust to pH 1–2 .

    • Observation: The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (to remove trapped NaCl), and dry.

Workflow Visualization

pH_Swing Start Crude this compound Step1 Suspend in 10% NaHCO3 (aq) (Target pH ~8.5) Start->Step1 Decision1 Filtration (Celite) Step1->Decision1 SolidWaste Solid Waste: Non-acidic tars Unreacted Thiophenes Decision1->SolidWaste Retentate Filtrate Filtrate: Product as Na-Salt (Soluble) Decision1->Filtrate Permeate Step2 Acidify with 6N HCl to pH 1-2 Filtrate->Step2 Final Precipitate: Purified Free Acid Step2->Final

Caption: Logical flow for Acid-Base purification removing non-acidic impurities.

Secondary Purification: Recrystallization

User Question: "The pH swing removed the bulk dirt, but the melting point is still broad (e.g., 180–195°C). How do I refine the crystal lattice?"

Technical Solution: Thiophene sulfonamides are prone to trapping isomers in their lattice. Recrystallization is required to break these occlusions.

Solvent Selection Guide
Solvent SystemSuitabilityProtocol Notes
Water High Best for removing inorganic salts. The acid is sparingly soluble in cold water but soluble in boiling water.
Water/Ethanol (9:1) Medium Use if the compound is too insoluble in pure water. Increases yield but risks co-precipitating organic impurities.
Dilute Acetic Acid High Excellent for separating regioisomers. The slight acidity suppresses ionization, ensuring the neutral form crystallizes.
Methanol Low Often too soluble; leads to poor recovery unless concentrated heavily.
Protocol 2: Fractional Recrystallization (Regioisomer Control)

If you suspect the presence of the 5-sulfamoyl isomer (which is thermodynamically more stable and often higher melting), use Water as the primary solvent.

  • Boil: Suspend the solid in minimum boiling water (approx. 10–15 volumes).

  • Clarify: If colored, add 5% wt/wt Activated Carbon (e.g., Darco G-60) and boil for 5 mins. Filter hot.

  • Slow Cool: Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel).

    • Technical Insight: Rapid cooling traps the 5-isomer. Slow cooling allows the thermodynamically distinct lattices to separate.

  • Chill: Refrigerate at 4°C for 2 hours.

  • Filter: Collect crystals.

Troubleshooting & FAQs

Issue: "The product is oiling out instead of crystallizing."
  • Cause: This usually happens when the solvent mixture is too rich in alcohol or the impurity profile is high, lowering the melting point below the boiling point of the solvent.

  • Fix:

    • Re-heat to dissolve the oil.[1]

    • Add more Water (anti-solvent) dropwise until turbidity persists.

    • Seed the solution with a tiny crystal of pure material (if available) or scratch the glass wall to induce nucleation.[1][2]

Issue: "I cannot separate the 4-isomer from the 5-isomer."
  • Cause: Direct sulfonation of thiophene-2-carboxylic acid directs primarily to position 5. If your synthesis route was direct chlorosulfonation, you likely have >80% 5-isomer.

  • Fix:

    • Analytical Check: Run H-NMR.

      • 4-isomer: Expect doublets with smaller coupling constants (meta-like, J ~1.5 Hz) if H3 and H5 are present.

      • 5-isomer: Expect doublets with larger coupling constants (ortho-like, J ~4.0 Hz) for H3 and H4.

    • Purification: If recrystallization fails, convert the acid to the Methyl Ester (using MeOH/H₂SO₄). The esters often have vastly different chromatographic properties (Rf values) and can be separated on silica gel (Hexane/EtOAc) before hydrolyzing back to the acid.

Issue: "My yield is very low after acid-base extraction."
  • Cause: The sulfonamide group (pKa ~10) might be forming a soluble salt if the final pH is not acidic enough, or the molecule is slightly water-soluble.

  • Fix:

    • Ensure final pH is < 2.0 .

    • Saturate the aqueous filtrate with NaCl (Salting Out) before the final filtration to decrease the solubility of the organic acid.

Advanced Workflow: Isomer Separation via Esterification

If direct crystallization fails to remove the 5-isomer, use this chemical derivatization loop.

Esterification_Loop Crude Crude Mixture (4- & 5-isomers) Esterify Esterification (MeOH / H2SO4) Crude->Esterify Column Column Chromatography (Sep. Esters) Esterify->Column Hydrolysis Hydrolysis (NaOH / H2O) Column->Hydrolysis Pure Ester Fraction Pure Pure 4-Sulfamoyl Acid Hydrolysis->Pure

Caption: Derivatization strategy for difficult isomer separations.

References

  • Campaigne, E., & LeSuer, W. M. (1953).[3] "3-Thenoic Acid".[3] Organic Syntheses, 33, 94. (Provides foundational protocols for thiophene acid purification). Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Development of potential manufacturing routes for substituted thiophenes. (Discusses chlorosulfonation and purification of thiophene carboxylic acids). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Sulfamoylthiophene-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Sulfamoylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. By understanding the underlying chemical principles and degradation pathways, you can design more robust experiments and formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and pH Adjustment

Question 1: My this compound is not dissolving well in aqueous buffers. What is the optimal pH range for solubilization and what are the stability implications?

Answer:

The solubility of this compound is highly dependent on the pH of the solution due to its two ionizable functional groups: a carboxylic acid and a sulfonamide. To predict its behavior, we can estimate the pKa values of these groups. The pKa of thiophene-2-carboxylic acid is approximately 3.5[1][2][3][4], and the pKa of the sulfonamide proton is around 10.1 (based on benzenesulfonamide as a parent compound)[5][6]. Therefore, this compound is an acidic molecule.

  • Below pH ~3.5: The compound will be in its neutral, less soluble form.

  • Between pH ~3.5 and ~10.1: The carboxylic acid will be deprotonated (carboxylate), increasing solubility.

  • Above pH ~10.1: Both the carboxylic acid and the sulfonamide will be deprotonated, further increasing solubility.

For optimal solubility, you should work at a pH above the carboxylic acid pKa. A common starting point is a neutral or slightly alkaline pH (e.g., pH 7.4). Sulfonamides tend to be more soluble at an alkaline pH[7].

Troubleshooting Steps:

  • Prepare a stock solution in an organic solvent: If direct dissolution in an aqueous buffer is challenging, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your desired aqueous buffer with vigorous stirring.

  • Use a buffered system: Always use a buffer to maintain a constant pH, as changes in pH can lead to precipitation.

  • pH-dependent stability: While increasing pH enhances solubility, be aware that strongly acidic or basic conditions can promote hydrolysis of the sulfonamide group. It is crucial to perform a pH-stability profile to identify the optimal balance between solubility and stability for your specific application. Sulfonamides are generally fairly stable at acidic pH values[3].

Chemical Degradation Pathways

Question 2: I am observing a loss of my compound over time in my aqueous solution. What are the likely degradation pathways?

Answer:

This compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photodegradation.

1. Hydrolysis: The sulfonamide bond is the most likely site for hydrolysis, which can be catalyzed by both acid and base.[8]

  • Acid-catalyzed hydrolysis: Under strongly acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water. This would lead to the cleavage of the S-N bond, yielding 4-carboxythiophene-2-sulfonic acid and the corresponding amine.

  • Base-catalyzed hydrolysis: In strongly alkaline solutions, the sulfonamide proton can be abstracted, and the resulting anion may undergo rearrangement or cleavage.

However, it is important to note that some studies have shown sulfonamides to be relatively stable to hydrolysis under moderately acidic to alkaline conditions (pH 2-11) over several weeks[1].

2. Oxidation: The thiophene ring and the sulfonamide group can be susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone, especially in the presence of oxidizing agents or reactive oxygen species[9][10]. The sulfonamide group can also be a site of oxidative degradation.

3. Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation. This can lead to the formation of reactive intermediates and subsequent degradation products[11]. The degradation rate can be influenced by the wavelength and intensity of the light source.

The following diagram illustrates the potential degradation pathways:

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Strong Acid/Base Oxidation Oxidation This compound->Oxidation  Oxidizing Agents/ROS Photodegradation Photodegradation This compound->Photodegradation  UV/Visible Light S-N Bond Cleavage S-N Bond Cleavage Hydrolysis->S-N Bond Cleavage Thiophene Ring Oxidation (Sulfoxide/Sulfone) Thiophene Ring Oxidation (Sulfoxide/Sulfone) Oxidation->Thiophene Ring Oxidation (Sulfoxide/Sulfone) Radical Intermediates Radical Intermediates Photodegradation->Radical Intermediates

Caption: Potential degradation pathways for this compound.

Preventing Oxidative Degradation

Question 3: My experiments are sensitive to redox processes. How can I prevent oxidative degradation of this compound?

Answer:

Oxidative degradation can be a significant issue, especially for long-term experiments or when working with formulations containing potentially reactive species. Here are several strategies to mitigate oxidation:

1. Use of Antioxidants: Antioxidants are reducing agents that are preferentially oxidized, thereby protecting the active pharmaceutical ingredient (API)[12][13]. The choice of antioxidant depends on the nature of your solvent system.

  • Water-soluble antioxidants: Ascorbic acid, sodium metabisulfite, and thiol derivatives are suitable for aqueous solutions[12].

  • Oil-soluble antioxidants: Butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are effective in lipid-based or organic solvent systems[][15].

It is crucial to select an antioxidant that is compatible with your downstream applications and to optimize its concentration.

2. Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and prevent them from participating in redox cycling[16].

3. Control of Headspace Oxygen: For highly sensitive applications, purging your solutions and the headspace of your storage containers with an inert gas like nitrogen or argon can significantly reduce the rate of oxidation.

4. Storage Conditions: Store stock solutions and experimental samples protected from light and at low temperatures (e.g., 2-8 °C or -20 °C) to minimize both oxidative and other degradation pathways.

Table 1: Common Antioxidants for Pharmaceutical Formulations

AntioxidantSolubilityTypical ConcentrationNotes
Ascorbic Acid (Vitamin C)Water-soluble0.01 - 0.1%Can be pH-dependent.
Sodium MetabisulfiteWater-soluble0.01 - 1.0%Effective but can be reactive with some APIs.
Butylated Hydroxyanisole (BHA)Oil-soluble0.005 - 0.02%Often used in combination with BHT.
Butylated Hydroxytoluene (BHT)Oil-soluble0.005 - 0.02%Often used in combination with BHA.
DL-alpha-Tocopherol (Vitamin E)Oil-soluble0.001 - 0.05%A natural antioxidant.
Excipient Compatibility

Question 4: I am developing a solid dosage form and need to select excipients. Are there any known incompatibilities with this compound?

Answer:

Potential Incompatibilities:

  • Reducing Sugars (e.g., Lactose): The sulfonamide group is generally stable, but the presence of an amine in degradation products could potentially lead to Maillard reactions with reducing sugars, causing browning and degradation.

  • Basic Excipients (e.g., Magnesium Stearate): While a slightly alkaline microenvironment can enhance the solubility of the carboxylic acid, highly basic excipients could potentially increase the rate of base-catalyzed hydrolysis of the sulfonamide bond over long-term storage, especially in the presence of moisture.

  • Oxidizing Excipients or Impurities: Excipients containing peroxide impurities (e.g., povidone, polyethylene glycols) can promote oxidative degradation of the thiophene ring[16].

Recommended Actions:

A systematic drug-excipient compatibility study is essential during pre-formulation. This typically involves:

  • Binary Mixtures: Prepare 1:1 (w/w) mixtures of this compound with each proposed excipient.

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC) to detect any new degradation products or significant loss of the API. Visual inspection for color changes is also important.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines[2][23]. A target degradation of 5-20% is generally recommended.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Store the solid drug substance and a solution at 60 °C.

  • Photodegradation: Expose the solid drug substance and a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)[24][25].

3. Sample Analysis: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method (see Protocol 2).

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acid (0.1M HCl, 60°C) Acid (0.1M HCl, 60°C) Stock Solution (1 mg/mL)->Acid (0.1M HCl, 60°C) Base (0.1M NaOH, 60°C) Base (0.1M NaOH, 60°C) Stock Solution (1 mg/mL)->Base (0.1M NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL)->Oxidation (3% H2O2, RT) Thermal (60°C) Thermal (60°C) Stock Solution (1 mg/mL)->Thermal (60°C) Photo (ICH Q1B) Photo (ICH Q1B) Stock Solution (1 mg/mL)->Photo (ICH Q1B) HPLC Analysis (t=0, 2, 4, 8, 24h) HPLC Analysis (t=0, 2, 4, 8, 24h) Acid (0.1M HCl, 60°C)->HPLC Analysis (t=0, 2, 4, 8, 24h) Base (0.1M NaOH, 60°C)->HPLC Analysis (t=0, 2, 4, 8, 24h) Oxidation (3% H2O2, RT)->HPLC Analysis (t=0, 2, 4, 8, 24h) Thermal (60°C)->HPLC Analysis (t=0, 2, 4, 8, 24h) Photo (ICH Q1B)->HPLC Analysis (t=0, 2, 4, 8, 24h)

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of water:methanol:glacial acetic acid (750:249:1, v/v/v)[]
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm (using a photodiode array detector to check for peak purity)
Column Temperature 30 °C
Injection Volume 20 µL
Sample Preparation Dilute the sample in the mobile phase.

Method Validation: The specificity of the method should be confirmed by ensuring that the degradation product peaks are well-resolved from the main API peak. Peak purity analysis using a photodiode array detector is essential to demonstrate that the main peak is not co-eluting with any degradants.

References

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ProQuest.
  • ANTIOXIDANTS: In Pharmaceutical Formul
  • Benzenesulfonamide CAS#: 98-10-2. ChemicalBook.
  • thiophene-2-carboxylic acid. ChemBK. (2024).
  • Rational use of antioxidants in solid oral pharmaceutical prepar
  • Cas 98-10-2,Benzenesulfonamide. lookchem.
  • CHAPTER 9: Control of Drug Degrad
  • Pharmaceutical Excipients Antioxidants. BOC Sciences.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. (2022).
  • Preventing Chemical Degradation of Drug Products. FTLOScience. (2022).
  • Degradation of sulfonamides in aqueous solution by membrane anodic fenton tre
  • The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions. PubMed.
  • 2-Thiophenecarboxylic acid. ChemicalBook.
  • Degradation of sulfonamides in aqueous solution by an electro/Fe2+/peroxydisulfate process.
  • Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. PMC. (2022).
  • Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradi
  • Stabilization of Pharmaceuticals to Oxidative Degrad
  • Antioxidants.
  • Antioxidant Excipients. Protheragen.
  • Thiophene-2-Carboxylic Acid Supplier & Manufacturer in China.
  • Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective. PubMed. (2006).
  • 2-Thiophenecarboxylic acid | 527-72-0. ChemicalBook.
  • Relative pKa values of the primary sulfonamide group across the series...
  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • Use of the Hammett equation in substituted thiophenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems. ChemRxiv.
  • Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxid
  • CHEM 331 Problem Set #3: Substituent Effects and LFERs.
  • Correlation between pKa values of thiophenols 1–6 and the Hammett sigma...
  • Oxidative desulfurization of sulfur compounds: Oxidation of thiophene and derivatives with hydrogen peroxide using Ti-Beta c
  • Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube. (2020).
  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PMC. (2023).
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbon
  • Oxidation of sulfonamide micropollutants by versatile peroxidase
  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Request PDF.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Sulfonamides, Trimethoprim, & Quinolones. Basic & Clinical Pharmacology, 15e. AccessPharmacy.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Physical incompatibility of sulfonamide compounds and polyionic solutions. PubMed.
  • Drug-Excipient Interactions: Case Studies and - Amanote Research. (2016).
  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Bentham Science. (2022).
  • Drug–Excipients.
  • Drug Excipient Compatibility Testing Protocols and Charateriz
  • Facile oxidation of electron-poor benzo[b]thiophenes to the corresponding sulfones with an aqueous solution of H2O2 and P2O5. Academia.edu.
  • Studies on sulfonamide degradation products.
  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi

Sources

Removing unreacted starting materials from 4-Sulfamoylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Sulfamoylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this critical intermediate with high purity. The quality of your final Active Pharmaceutical Ingredient (API) is often determined at the intermediate stage, making robust purification protocols essential for success.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address common purification hurdles.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues you may encounter when trying to remove unreacted starting materials and byproducts from your crude this compound.

Question 1: My crude product is contaminated with unreacted neutral starting materials (e.g., a halogenated thiophene sulfonamide precursor). What is the most efficient removal strategy?

Answer: This is a classic purification challenge that is best solved using an acid-base extraction. This technique leverages the significant difference in acidity between your carboxylic acid product and the neutral impurity.[2][3][4] The carboxylic acid group (pKa ≈ 3.5-4.5) is readily deprotonated by a weak base, while the neutral impurity remains unchanged.[5]

Causality: By converting your desired product into its carboxylate salt, you render it highly soluble in an aqueous solution.[6][7] The neutral, water-insoluble impurity remains in the organic layer and can be physically separated. Subsequent acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid, which precipitates out of solution.[3][4]

Recommended Method: Acid-Base Extraction with a weak base.

  • Why a weak base? Using a weak base like sodium bicarbonate (NaHCO₃) is crucial. It is basic enough to deprotonate the carboxylic acid but not strong enough to deprotonate the sulfonamide group (pKa ≈ 9-10), preventing the potential for both compounds to enter the aqueous layer.

  • Workflow: See the detailed protocol in the "Experimental Protocols" section below.

Question 2: HPLC analysis shows a significant peak corresponding to an unreacted amine. How can I remove this basic impurity?

Answer: Similar to the removal of neutral impurities, an acid-base extraction is highly effective here. However, the strategy is inverted. You will first use a dilute aqueous acid to protonate the basic amine impurity, making it water-soluble, while your desired acidic product remains in the organic layer.

Causality: The unreacted amine is basic and will be readily protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[4][7] Your product, this compound, will remain in its neutral, protonated form and stay dissolved in the organic solvent.

Recommended Method: Sequential Acid-Base Extraction.

  • Initial Acid Wash: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic solution with 1M HCl. The protonated amine impurity will move into the aqueous layer, which can be discarded.

  • Product Extraction: The organic layer now contains your product and potentially other neutral or acidic impurities. You can proceed with the standard base extraction as described in Question 1 to further purify your product. This two-step liquid-liquid extraction is a powerful method for separating complex mixtures.[2]

Question 3: My product is a solid, but it fails to crystallize effectively and has a broad melting point. What purification method should I try next?

Answer: A broad melting point indicates the presence of impurities that are disrupting the crystal lattice.[8] If direct crystallization from the workup fails, recrystallization is the next logical step. If that also fails, column chromatography is the most powerful tool for separating compounds with similar properties.

Recommended Methods:

  • Recrystallization: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble at all temperatures. Finding the right solvent is key. For thiophene carboxylic acids, water or aqueous alcohol mixtures are often good starting points.[9][10]

    • Pro-Tip: If your compound oils out, a two-solvent system can be effective. Dissolve the crude material in a minimal amount of a "good" solvent where it is highly soluble, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.[11]

  • Silica Gel Column Chromatography: This is the go-to method for difficult separations. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase.

    • Causality: The polar carboxylic acid and sulfonamide groups on your product will interact strongly with the polar silica gel, requiring a more polar solvent system for elution compared to less polar impurities.

    • Consideration: Be aware that highly acidic compounds can sometimes streak or degrade on standard silica gel.[11] Using a mobile phase modified with a small amount of acetic or formic acid (e.g., 0.1-1%) can improve peak shape and recovery.

Purification Strategy Decision Tree

This diagram helps you select the most appropriate purification workflow based on the nature of your crude product and impurities.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid main_impurity What is the main impurity type? is_solid->main_impurity No (Oil/Tarry) recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction main_impurity->acid_base Neutral or Basic column_chrom Perform Column Chromatography main_impurity->column_chrom Acidic / Unknown / Similar Polarity recrystallize->main_impurity Failure pure_solid Pure Solid Product recrystallize->pure_solid Success acid_base->pure_solid column_chrom->pure_solid

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity of my final product? High-Performance Liquid Chromatography (HPLC) is considered the gold standard for purity assessment in the pharmaceutical industry due to its precision and versatility.[12] A well-developed reverse-phase HPLC method can accurately quantify your product and separate it from trace impurities. For definitive identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[1][13] Nuclear Magnetic Resonance (NMR) spectroscopy should also be used to confirm the structure and absence of proton-containing impurities, while melting point analysis can provide a quick check of purity.[8]

Q2: How can I prevent the formation of impurities in the first place? Controlling impurities upstream is always more efficient than removing them downstream.[1] Key strategies include:

  • Stoichiometry Control: Ensure precise control over reagent stoichiometry to minimize unreacted starting materials.

  • Temperature Management: Run the reaction at the optimal temperature to prevent side reactions or decomposition.

  • Inert Atmosphere: If using organometallic reagents (e.g., Grignard or organolithiums for carboxylation), maintain a strictly inert atmosphere (N₂ or Ar) to prevent quenching and side reactions with oxygen or water.

Q3: What should I do if my final product after purification still shows low purity by HPLC? If a single purification technique is insufficient, a combination of methods is often necessary. For example, you can perform an acid-base extraction to remove the bulk of neutral or basic impurities, followed by a recrystallization or a final "polishing" step using column chromatography to remove closely related impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude product in Ethyl Acetate C 3. Separate Layers A->C B 2. Add NaHCO3 (aq) & Shake Funnel D Organic Layer: Neutral/Basic Impurities (Discard) C->D E Aqueous Layer: Sodium 4-Sulfamoylthiophene -2-carboxylate C->E Transfer F 4. Acidify with HCl (aq) to pH ~2 E->F G 5. Filter Precipitate F->G H Pure Solid Product G->H

Caption: General workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.[2]

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[3]

  • Separation: Allow the layers to separate fully. The aqueous layer (typically on the bottom for DCM, top for ethyl acetate) contains the sodium salt of your product. Drain the aqueous layer into a clean Erlenmeyer flask.[2]

  • Re-extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2 (test with pH paper). A precipitate of your pure product should form.[3]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying solid products with solid impurities.

Workflow Diagram: Recrystallization

G A 1. Add minimum amount of hot solvent to crude solid B 2. Ensure complete dissolution (add more hot solvent if needed) A->B C 3. Allow to cool slowly to room temperature B->C D 4. Cool further in ice bath to maximize crystal formation C->D E 5. Collect crystals by vacuum filtration D->E F Pure Crystalline Product E->F

Caption: Step-by-step workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Based on literature for similar compounds, water, or a mixture of ethanol and water, is a good starting point.[10][14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities clinging to the surface.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Tables

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)PolarityComments
Water100HighGood for polar compounds; similar compounds show solubility.[10][14]
Ethanol78HighOften used in combination with water to fine-tune solubility.
Isopropanol82MediumA common alternative to ethanol.
Ethyl Acetate77MediumGood for moderately polar compounds; use with a non-polar co-solvent.
Toluene111LowCan be effective for less polar compounds or as a co-solvent.

Table 2: Starting Conditions for RP-HPLC Purity Analysis

ParameterRecommended SettingRationale & Reference
Column C18, 150 x 4.6 mm, 5 µmA standard, versatile column for separating sulfonamides and acids.[15][16]
Mobile Phase A 0.1% Formic or Acetic Acid in WaterAcid modifier improves peak shape for carboxylic acids.[15]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.[16]
Gradient Start at 5-10% B, ramp to 95% B over 15-20 minA broad gradient is effective for initial screening of impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 280 nmThe thiophene ring provides strong UV absorbance for detection.

References

  • Acid–base extraction - Wikipedia. (n.d.).
  • Acid-Base Extraction. (n.d.).
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5 from Organic Chemistry with Vernier. (n.d.).
  • Acid/Base Extraction in Organic Chemistry | PDF | Solubility - Scribd. (n.d.).
  • What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.).
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). ALWSCI.
  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents. (n.d.).
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents. (n.d.).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem. (n.d.).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (2025, August 6).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (n.d.).
  • Thiophene-2-carboxylic acid - Solubility of Things. (n.d.).
  • 2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook. (n.d.).
  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • US4028373A - Thiophene saccharines - Google Patents. (n.d.).
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. (2022, March 21).
  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.).
  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. (n.d.).
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC. (n.d.).
  • Thiophene-2-carboxylic acid - Wikipedia. (n.d.).
  • US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • Thiophene synthesis - Organic Chemistry Portal. (n.d.).
  • US2462697A - Thiophene-2-carboxylic acid - Google Patents. (n.d.).
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025, August 28).
  • synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. (n.d.).
  • 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts. (2020, May 30).
  • pKa Data Compiled by R. Williams pKa Values INDEX - Organic Chemistry Data. (2022, April 7).
  • Approximate pKa chart of the functional groups: values to know. (n.d.).
  • 2-Thiophenecarboxylic acid - the NIST WebBook. (n.d.).

Sources

Optimizing pH conditions for 4-Sulfamoylthiophene-2-carboxylic acid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-SULF-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields, purity issues, or phase separation difficulties during the isolation of 4-Sulfamoylthiophene-2-carboxylic acid .

This molecule presents a classic "dual-functionality" challenge in organic extraction. It contains a carboxylic acid (strongly acidic) and a sulfonamide (weakly acidic/polar). Successful extraction requires precise pH control to manipulate the ionization state of these two groups.

This guide moves beyond generic protocols to explain the causality of extraction failures and provides a self-validating workflow.

Module 1: The Chemical Logic (Critical Parameters)

To optimize extraction, you must visualize where your molecule resides at any given pH. We are dealing with two dissociation constants (pKa).

Physicochemical Cheat Sheet
ParameterValue (Approx)Significance
pKa1 (Carboxylic Acid) ~3.5Below pH 3.5, the -COOH group protonates (becomes neutral).
pKa2 (Sulfonamide) ~10.0 - 10.5Above pH 10, the -SO₂NH₂ group deprotonates (becomes anionic).
LogD (Partition Coeff.) pH DependentHigh in organic solvents only when neutral (pH < 2.0).
Recommended Solvent Ethyl Acetate (EtOAc)Handles the polarity of the sulfamoyl group better than DCM or Ether.
The Species Distribution Logic

The diagram below illustrates the ionization state of this compound across the pH scale. Your goal is to target the Neutral Zone for organic extraction.

SpeciesDistribution Neutral pH < 2.0 NEUTRAL FORM (R-COOH, R-SO2NH2) Soluble in: Organic MonoAnion pH 4.0 - 9.0 MONO-ANION (R-COO-, R-SO2NH2) Soluble in: Water Neutral->MonoAnion Add Base (Cross pKa ~3.5) MonoAnion->Neutral Acidify to pH 1 DiAnion pH > 11.0 DI-ANION (R-COO-, R-SO2NH-) Soluble in: Water MonoAnion->DiAnion Add Strong Base (Cross pKa ~10.5) DiAnion->MonoAnion Acidify to pH 7

Figure 1: pH-dependent ionization states. Extraction into organic solvent is only efficient in the Green Zone (pH < 2.0).

Module 2: The Optimized Protocol

This workflow is designed to maximize yield while removing non-acidic impurities.

Phase 1: Preparation & Acidification
  • Cooling: Chill your aqueous reaction mixture to 0–5°C. Thiophene derivatives can be thermally sensitive in strong acids.

  • Acidification: Slowly add 6M HCl or H₂SO₄ dropwise.

    • Target:pH 1.0 – 1.5 .

    • Why: You must be at least 2 pH units below pKa1 (3.5) to ensure >99% of the molecule is in the neutral, organic-soluble form (Henderson-Hasselbalch equation).

  • Verification: Do not rely on paper strips alone. Use a calibrated pH probe if possible, or ensure the strip indicates strongly acidic (deep red).

Phase 2: Extraction (The "Salting Out" Trick)
  • Solvent Addition: Add Ethyl Acetate (EtOAc) .

    • Ratio: 1:1 volume relative to the aqueous phase.

  • Salting Out: Add solid NaCl (Sodium Chloride) to the aqueous layer until saturation.

    • Mechanism:[1][2] The sulfamoyl group is polar, making the molecule reluctant to leave water. Saturating the water with salt increases the ionic strength, forcing the organic molecule into the organic layer (Salting-out effect).

  • Agitation: Shake vigorously for 2-3 minutes. Vent frequently.

Phase 3: Separation & Drying
  • Separation: Allow layers to settle. If an emulsion forms, see the Troubleshooting section below.

  • Collection: Collect the upper organic layer.

  • Repeat: Re-extract the aqueous layer 2 more times with fresh EtOAc.

  • Drying: Combine organic layers and dry over Anhydrous Sodium Sulfate (Na₂SO₄) . Magnesium Sulfate is acceptable but can sometimes bind polar functional groups; Sodium Sulfate is safer for sulfonamides.

Module 3: Troubleshooting & FAQs

Q1: My yield is lower than expected. Where is my compound?

Diagnosis: The pH was likely not low enough during extraction. Explanation: If your pH was 3.0 or 3.5, nearly 50% of your compound was still in the carboxylate anion form (water-soluble). Fix: Re-acidify the aqueous waste stream to pH 1.0 and re-extract with Ethyl Acetate.

Q2: I have a persistent emulsion (middle layer).

Diagnosis: Sulfonamides are amphiphilic and can act as surfactants, stabilizing emulsions. Fix:

  • Filtration: Pass the entire emulsion through a pad of Celite. This breaks the surface tension.

  • Brine: Ensure the aqueous layer is fully saturated with NaCl.

  • Time: Allow the mixture to stand for 30+ minutes.

Q3: My product contains non-acidic impurities. How do I purify it without a column?

Solution: Use the "pH Swing" Back-Extraction method.

The Workflow:

  • Dissolve your crude solid in Ethyl Acetate .

  • Extract with Saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5).

    • Logic: At pH 8.5, your product becomes a mono-anion (R-COO⁻) and moves into the water. Non-acidic impurities stay in the Ethyl Acetate.

  • Discard the organic layer (impurities).

  • Acidify the aqueous layer (containing your product) to pH 1.0 using HCl.

  • Extract the now-cloudy aqueous layer with fresh Ethyl Acetate.

  • Dry and evaporate.[3]

BackExtraction Start Crude Mixture (Product + Impurities) in Ethyl Acetate AddBase Add Sat. NaHCO3 (pH ~8.5) Shake & Separate Start->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Contains Non-Acidic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as R-COO-) PhaseSep->AqLayer Keep Acidify Acidify Aqueous to pH 1.0 (Product precipitates/oils out) AqLayer->Acidify FinalExt Extract with Fresh EtOAc Evaporate Solvent Acidify->FinalExt

Figure 2: The "pH Swing" purification logic for removing non-acidic contaminants.

Module 4: Stability & Storage

  • Decarboxylation Risk: Thiophene-2-carboxylic acids can decarboxylate (lose CO₂) at high temperatures, especially in acidic media.

    • Rule: Never heat the acidic aqueous solution above 50°C. Perform evaporations of the organic solvent under reduced pressure (Rotavap) at < 40°C.

  • Hydrolysis: The sulfonamide group is generally stable to acid/base hydrolysis under mild extraction conditions, but prolonged exposure to strong base (pH > 12) should be avoided to prevent side reactions.

References

  • Thiophene-2-carboxylic acid pKa Data

    • Source: ChemicalBook & ChemBK D
    • Data: pKa approx 3.49 at 25°C.[3][4][5]

    • URL:

  • Sulfonamide Acidity (pKa)

    • Source: Royal Society of Chemistry (RSC) & ChemRxiv.
    • Data: Primary sulfonamides (R-SO₂NH₂) typically exhibit pKa values in the range of 9.7 – 10.5.
    • URL:

  • Solvent Selection for Carboxylic Acids

    • Source: U.S. Department of Energy (OSTI).
    • Data: Discussion on partition coefficients (KD)
    • URL:

  • General Solubility Data

    • Source: Sigma-Aldrich / Merck.
    • Data: Solubility profiles of thiophene deriv
    • URL:

Sources

Controlling moisture sensitivity in 4-Sulfamoylthiophene-2-carboxylic acid storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 4-Sulfamoylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, handling, and troubleshooting of this moisture-sensitive compound. Our goal is to ensure the integrity and stability of your material, leading to reliable and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound is a valuable building block in pharmaceutical and chemical synthesis. However, its utility is matched by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to degradation, compromising sample purity and experimental results. This guide provides a comprehensive framework for mitigating moisture-related issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to moisture?

A1: The moisture sensitivity arises from its two key functional groups: the carboxylic acid and the sulfonamide. Carboxylic acids are inherently hygroscopic due to their ability to form hydrogen bonds with water molecules. While sulfonamides are generally considered hydrolytically stable under neutral to alkaline conditions, they can be susceptible to degradation under acidic conditions.[2][3] The presence of both groups in one molecule, along with the electron-withdrawing nature of the thiophene ring, can create a predisposition to moisture absorption and potential hydrolysis.

Q2: What are the visible signs of moisture contamination in my sample?

A2: The most common visual indicator of moisture absorption is a change in the physical state of the powder. A free-flowing, crystalline powder may become clumpy, sticky, or even deliquesce (dissolve in the absorbed water) to form a puddle.[4] Any deviation from a dry, powdery appearance should be considered a sign of potential moisture contamination.

Q3: How does moisture-induced degradation affect my experiments?

A3: Moisture can lead to the hydrolysis of the sulfonamide bond, cleaving the molecule and generating impurities.[5] This degradation reduces the concentration of the active ingredient, leading to inaccurate measurements and potentially failed reactions. The presence of degradation products can also interfere with downstream analytical techniques and biological assays.

Q4: Can I dry my sample if it has been exposed to moisture?

A4: While it may be possible to remove some absorbed water by drying under vacuum in a desiccator, this does not reverse any chemical degradation that has already occurred. Prevention is the most effective strategy. If you suspect significant moisture exposure and degradation, it is advisable to use a fresh, properly stored sample for critical experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying potency, unexpected peaks in HPLC/NMR). Sample degradation due to moisture absorption during storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container with a desiccant, preferably in a desiccator or glove box.[4][6] 2. Review Handling Procedures: Minimize exposure to ambient air during weighing and sample preparation. Use a low-humidity environment if possible. 3. Analyze a Fresh Sample: Compare results with a new, unopened vial of the compound to confirm if the issue is with the stored material.
Material appears clumpy, sticky, or has a "wet" appearance. Significant moisture absorption due to improper storage or a compromised container seal.1. Isolate the Affected Sample: Do not use this material for quantitative or sensitive experiments. 2. Implement Enhanced Storage: Transfer any remaining "good" material to a new, dry container with fresh desiccant. Consider storage under an inert atmosphere (e.g., nitrogen or argon).[7] 3. Evaluate Container Integrity: Check for cracks or improper seals on all storage containers.
Difficulty in achieving complete dissolution in non-aqueous solvents. Presence of water in the sample, which can be immiscible with certain organic solvents.1. Confirm Solvent Anhydrousness: Use freshly opened or properly dried solvents. 2. Consider Gentle Heating/Sonication: This may aid dissolution, but be cautious of potential thermal degradation. 3. Use a Co-solvent: A small amount of a polar, aprotic solvent may help, but its compatibility with your reaction must be verified.
pH of aqueous solutions is unexpectedly low. The carboxylic acid functionality will lower the pH of aqueous solutions. Hydrolysis of the sulfonamide under acidic conditions could potentially liberate sulfuric acid, further lowering the pH, though this is less common.1. Buffer Your System: If a specific pH is required for your experiment, use an appropriate buffer system. 2. Monitor pH: Regularly check the pH of your solutions, especially during long-term experiments.

Experimental Protocols & Best Practices

Adhering to strict protocols is paramount for maintaining the integrity of this compound.

Protocol 1: Optimal Storage Conditions
  • Primary Container: Store the compound in its original, tightly sealed container. If the original container must be opened, ensure it is resealed promptly and securely.

  • Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).[1] For highly sensitive applications, a glove box with a controlled, low-humidity atmosphere is recommended.

  • Temperature: Store at refrigerated temperatures (2-8°C) as recommended by many suppliers to slow down potential degradation processes.[7][8]

  • Inert Atmosphere: For long-term storage or for highly critical applications, consider blanketing the container with an inert gas like nitrogen or argon before sealing.[7]

Protocol 2: Proper Handling and Weighing
  • Environment: Whenever possible, handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation from forming on the cold powder.

  • Minimize Exposure: Open the container only for the time necessary to dispense the material.

  • Dispensing: Use clean, dry spatulas and weighing vessels.

  • Resealing: Promptly and tightly reseal the container after use.

G cluster_storage Storage Workflow storage_start Receive Compound storage_check Inspect Container Seal storage_good Tightly Sealed storage_bad Compromised Seal storage_desiccator Store in Desiccator with Desiccant storage_inert Optional: Store under Inert Gas storage_refrigerate Refrigerate (2-8°C) storage_end Properly Stored

Protocol 3: Quality Control - Detecting Moisture-Induced Degradation

Regularly assessing the purity of your compound is a crucial self-validating step.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a rapid and non-destructive technique to qualitatively assess the presence of water and changes in the functional groups.

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory for analysis.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis:

    • Moisture: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, which indicates the presence of O-H stretching from water molecules.[9]

    • Carboxylic Acid: Confirm the presence of the characteristic broad O-H stretch from approximately 2500-3300 cm⁻¹ and the C=O stretch around 1700 cm⁻¹.[10][11]

    • Sulfonamide: Identify the asymmetric and symmetric SO₂ stretching vibrations, typically found around 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively.[12]

    • Degradation: The appearance of new peaks or significant shifts in the characteristic peaks of the sulfonamide or thiophene ring could indicate degradation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR is a powerful tool for detecting and quantifying impurities.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Analysis:

    • Water Peak: The presence of a significant water peak (which will vary in chemical shift depending on the solvent) can indicate moisture.

    • Degradation Products: The hydrolysis of the sulfonamide bond would likely lead to the formation of new aromatic species with distinct signals in the aromatic region of the spectrum.[13][14] Compare the spectrum to a reference spectrum of a pure, fresh sample to identify any new peaks. The disappearance or reduction in the integration of the characteristic sulfonamide N-H proton signal could also be an indicator.[12]

C. High-Performance Liquid Chromatography (HPLC):

HPLC is the preferred method for quantitative purity analysis.

  • Method Development: Develop a suitable reversed-phase HPLC method with UV detection. The carboxylic acid and thiophene ring provide strong chromophores for sensitive detection.[15][16]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Analysis:

    • Purity Assessment: A pure sample should show a single major peak.

    • Degradation Monitoring: The appearance of new peaks, especially earlier eluting (more polar) peaks, is a strong indication of hydrolysis.[13][14] The area percentage of these peaks can be used to quantify the extent of degradation over time.

G cluster_qc Quality Control Logic qc_start Sample for Analysis qc_ftir FTIR Analysis qc_nmr NMR Analysis qc_hplc HPLC Purity Check qc_ftir_check Broad O-H Peak (3200-3600 cm⁻¹)? qc_nmr_check New Aromatic Signals? qc_hplc_check Purity < 98% or New Polar Peaks? qc_pass Material OK for Use qc_fail Moisture/Degradation Detected Quarantine Material

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. BenchChem.
  • Ali, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • BenchChem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed. Available at: [Link]

  • Eawag-BBD. (2006). Thiophene-2-Carboxylate (an/aerobic)
  • Keceli, G., et al. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. PubMed. Available at: [Link]

  • Fisher Scientific. (2025).
  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]

  • Chemcia Scientific. (n.d.).
  • Cayman Chemical. (2022).
  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie.
  • ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • TCI Chemicals. (n.d.).
  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. Available at: [Link]

  • PubMed. (2005). Isotachophoretic determination of carboxylic acids in biodegradation samples. PubMed. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]

  • ACS Publications. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Analytical approaches developed for detection of carboxylic acid in water samples. ResearchGate. Available at: [Link]

  • Fisher Scientific. (2025).
  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Single Use Support. Available at: [Link]

  • OSTI.GOV. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Radiation Physics and Chemistry (1993). Available at: [Link]

  • GMP Trends. (2022). Proper Storage Conditions for Your APIs. GMP Trends. Available at: [Link]

  • Codefine. (2026). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Codefine. Available at: [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Available at: [Link]

  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Outsourced Pharma. Available at: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu. Available at: [Link]

  • PMC. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. PMC. Available at: [Link]

  • MDPI. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Scribd. (n.d.). Handling of Hygroscopic Products System-Technik. Scribd. Available at: [Link]

  • ResearchGate. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. ResearchGate. Available at: [Link]

  • Reddit. (2016). Storage of Hygroscopic materials. Reddit. Available at: [Link]

  • Semantic Scholar. (2000). Rapid determination of the carboxylic acid contribution to the Total Acid Number of lubricants by Fourier transform infrared spectroscopy. Semantic Scholar. Available at: [Link]

  • Suanfarma. (2025). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Suanfarma. Available at: [Link]

  • BioResources. (2011). Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. BioResources.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.
  • MDPI. (2023). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. MDPI. Available at: [Link]

  • ACS Publications. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Wikipedia.
  • precisionFDA. (n.d.). 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. precisionFDA.

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Resolution: A Comparative NMR Guide for 4-Sulfamoylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

4-Sulfamoylthiophene-2-carboxylic acid is a critical pharmacophore, often serving as a fragment in the synthesis of carbonic anhydrase inhibitors and antiglaucoma agents. Its structural duality—possessing both a carboxylic acid (C2) and a sulfonamide (C4)—presents a unique challenge in NMR spectroscopy: the observation of labile protons.

This guide compares the two primary solvent systems used for this analysis: DMSO-d6 (the "Observation" standard) and Methanol-d4 (the "Simplification" alternative). We analyze how solvent choice dictates the visibility of the sulfamoyl moiety and provide a robust protocol for structural confirmation.

The Structural Challenge

The molecule contains two distinct aromatic protons (H3 and H5) and two sets of exchangeable protons. Correctly assigning H3 vs. H5 requires understanding thiophene substituent effects, while quantifying the sulfonamide requires specific solvent conditions.

Figure 1: Structural connectivity of this compound highlighting the meta-coupling path (


) and substituent positions.

Comparative Analysis: DMSO-d6 vs. Methanol-d4[2][3]

The choice of solvent is not merely about solubility; it is a strategic decision regarding which part of the molecule requires validation.

Comparative Performance Table
FeatureMethod A: DMSO-d6 Method B: Methanol-d4 (MeOD) Scientific Implication
Sulfonamide (-SO₂NH₂) Visible (Broad singlet/doublet, 7.2–7.6 ppm)Invisible (Exchanged with D)DMSO is required to confirm the presence of the sulfonamide nitrogen protons.
Carboxylic Acid (-COOH) Visible (Very broad, >13.0 ppm)Invisible (Exchanged with D)MeOD simplifies the baseline; DMSO confirms the acid functionality.
Aromatic Resolution Good, but potential H-bonding broadening.Excellent , sharp lines.MeOD removes coupling to NH protons, sharpening the aromatic signals.
Water Artifact ~3.33 ppm (can obscure aliphatic impurities)~4.87 ppm (variable)DMSO's water peak is less likely to interfere with aromatic signals (~7-8 ppm).
Cost & Recovery High BP, difficult to recover sample.[1]Volatile, easy sample recovery.[1]Use MeOD for precious samples requiring recovery; use DMSO for analytical archiving.
Mechanism of Solvent Interaction[1]
  • DMSO-d6: Acts as a hydrogen bond acceptor. It "locks" the labile NH and OH protons in place by forming strong H-bonds (

    
    ), slowing the chemical exchange rate on the NMR timescale. This allows the protons to be observed as distinct peaks [1].[2]
    
  • Methanol-d4: Contains exchangeable deuterium (

    
    ). The solvent deuterium rapidly swaps with the solute's labile protons (
    
    
    
    ). The resulting signal is silent in proton NMR [2].[3]

Detailed Spectral Interpretation (DMSO-d6)

When analyzing the spectrum in DMSO-d6, expect the following signals. Note that chemical shifts are approximate and concentration-dependent.

A. The Aromatic Region (7.5 – 8.5 ppm)

The thiophene ring protons (H3 and H5) appear as two distinct singlets (or very finely split doublets).

  • H3 (Proton at C3):

    • Shift: ~7.6 – 7.9 ppm.[4]

    • Multiplicity: Doublet (

      
      ) with small coupling constant (
      
      
      
      Hz).
    • Assignment Logic: H3 is ortho to the carboxylic acid (anisotropy deshielding) but beta to the sulfur.

  • H5 (Proton at C5):

    • Shift: ~8.2 – 8.5 ppm.

    • Multiplicity: Doublet (

      
      ) with small coupling constant (
      
      
      
      Hz).
    • Assignment Logic: H5 is alpha to the sulfur atom (electronegativity deshielding) and ortho to the sulfamoyl group. Typically, H5 is the most downfield aromatic signal in this system due to the combined effect of the sulfur atom and the electron-withdrawing sulfamoyl group [3].

B. The Labile Region[1]
  • Sulfonamide (-SO₂NH₂):

    • Shift: 7.2 – 7.6 ppm.

    • Appearance: Broad singlet (integrates to 2H).

    • Validation: Add 1 drop of D₂O to the DMSO tube. Shake and re-run. This peak will disappear, confirming it is an exchangeable NH₂ rather than an aromatic impurity.

  • Carboxylic Acid (-COOH):

    • Shift: 13.0 – 14.0 ppm.

    • Appearance: Very broad hump (integrates to 1H). Often missed if the spectral window is too narrow (standard is 0–12 ppm; expand to -2–16 ppm).

Figure 2: Logical workflow for spectral assignment and troubleshooting.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Materials
  • Compound: >5 mg of this compound (dried).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional). Note: Use a fresh ampoule to minimize water content.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the compound into a clean vial.

    • Add 600 µL of DMSO-d6.

    • Critical Step: Vortex until fully dissolved. Particulates cause line broadening.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30° (allows faster repetition).

    • Relaxation Delay (d1): Set to 5 seconds .

      • Reasoning: The Carboxylic Acid proton has a long T1 relaxation time. A short d1 (e.g., 1s) will saturate this signal, making it integrate to <1H or disappear entirely.

    • Spectral Width: -2 to 16 ppm (to catch the COOH).

    • Scans (ns): 16 or 32 (sufficient for >5mg).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase correction: Manual phasing is often required for the broad COOH peak.

    • Baseline correction: Use a polynomial fit, excluding the COOH region to avoid "flattening" the real peak.

Troubleshooting & Validation

"The Sulfonamide peak is missing."[1]
  • Cause: Wet DMSO. Water facilitates rapid proton exchange (

    
    ).
    
  • Solution: Dry the sample under high vacuum and use a fresh ampoule of DMSO-d6. Alternatively, cool the probe to 278 K (5°C) to slow the exchange rate.

"I cannot distinguish H3 and H5."
  • Method: Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

    • H5 will show a strong cross-peak to C2 (3-bond coupling across the sulfur).

    • H3 will show a strong cross-peak to the Carboxyl Carbon (C=O, 2-bond or 3-bond).

    • This provides an unequivocal structural assignment independent of chemical shift assumptions [4].

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Refer to Chapter 4 on Heterocyclic NMR).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Refer to HMBC section for quaternary carbon assignment).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-Sulfamoylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Overview

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Sulfamoylthiophene-2-carboxylic acid (


), a critical scaffold in the synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide).

Precise characterization of this molecule is challenging due to the presence of regioisomers (e.g., 5-sulfamoyl isomer) that exhibit identical molecular weights (


 Da). This guide compares the specific fragmentation signature of the 4-isomer against these alternatives, establishing a self-validating identification protocol.
Comparison Matrix: 4-Sulfamoyl vs. Alternatives
FeatureThis compound (Target)5-Sulfamoyl Isomer (Alternative/Impurity)EI-MS (Hard Ionization)
Primary Ionization ESI Negative (

)
ESI Negative (

)
Electron Impact (

)
Dominant Fragment

162
(

loss)

126
(

loss)

128
(Thiophene-COOH)
Ortho Effect Absent (Meta-like substitution)Weak (Para-like substitution)N/A
Diagnostic Ratio High

loss / Low

loss
High

loss / Low

loss
High Ring Fragmentation

Experimental Protocol (Self-Validating System)

To replicate the data presented, ensure your LC-MS workflow adheres to the following parameters. This setup favors the acidic nature of both functional groups (


 and 

).
Methodology
  • Instrument: Q-TOF or Orbitrap (High Resolution required for sulfur isotopologue confirmation).

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Polarity: Negative Mode (Preferred due to carboxylic acid acidity).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Suppresses ionization slightly but improves peak shape).

    • B: Acetonitrile.

  • Direct Infusion: 5 µL/min (for spectral library generation).

  • Collision Energy (CE): Stepped 15-35 eV.

Validation Checkpoint: Before data acquisition, verify the Isotopic Pattern . The presence of two Sulfur atoms must yield an


 peak (

) intensity of approximately 9-10% relative to the monoisotopic peak (

205.96).

Fragmentation Analysis: The "Why" and "How"

Precursor Ion Characterization
  • Formula:

    
    
    
  • Monoisotopic Mass: 206.9657 Da

  • Observed Precursor (

    
    ): 
    
    
    
    205.958
Primary Fragmentation Pathways (ESI-)

The fragmentation is driven by the competition between the carboxyl group (decarboxylation) and the sulfonamide group (desulfonylation).

Pathway A: Decarboxylation (Dominant in 4-isomer)

Unlike ortho-substituted isomers where steric hindrance or hydrogen bonding might stabilize the carboxyl group, the 4-position (meta-like) facilitates the direct loss of


.
  • Mechanism: Charge localization on the carboxylate oxygen triggers homolytic cleavage or rearrangement.

  • Transition:

    
     206 
    
    
    
    
    
    162 (
    
    
    ).
  • Significance: This is the Base Peak for the 4-isomer.[4]

Pathway B: Sulfonamide Cleavage

The sulfonamide group is labile. The cleavage of the


 bond or the entire 

group is a secondary pathway.
  • Transition:

    
     206 
    
    
    
    
    
    126 (
    
    
    ).
  • Mechanism: Nucleophilic attack or simple bond dissociation energy (BDE) variance.

Pathway C: Combined Loss
  • Transition:

    
     162 
    
    
    
    
    
    98 (
    
    
    from the decarboxylated fragment).
  • Structure: Resulting ion is likely a thiophene-amine radical anion.

Visualizing the Fragmentation Tree

The following diagram illustrates the competitive fragmentation pathways. Note the distinct branching ratios which differentiate this molecule from its isomers.

FragmentationPathways Figure 1: ESI(-) Fragmentation Tree of this compound. Precursor Precursor Ion [M-H]⁻ m/z 205.96 (C5H4NO4S2)⁻ Frag1 Decarboxylation Product m/z 161.97 (C4H4NO2S2)⁻ Precursor->Frag1 - CO₂ (44 Da) (Dominant Pathway) Frag2 Desulfonylation Product m/z 125.98 (C5H4O2S)⁻ Precursor->Frag2 - SO₂NH₂ (80 Da) (Secondary Pathway) Frag3 Thiophene Radical m/z 97.99 (C4H4NS)⁻ Frag1->Frag3 - SO₂ (64 Da) Rearrangement Frag4 Thiophene Core m/z 81.99 (C4H2S)⁻ Frag2->Frag4 - COOH (45 Da)

Caption: Figure 1: Competitive fragmentation pathways in Negative ESI mode. The solid black line indicates the thermodynamically favored decarboxylation pathway characteristic of the 4-isomer.

Detailed Data Tables

Table 1: Key Fragment Ions and Assignments
m/z (Observed)m/z (Theoretical)FormulaLoss IdentityRelative Abundance (Est.)[4]
205.958 205.9585

Precursor (

)
100%
161.968 161.9687


(44 Da)
85-95% (Base Peak)
141.996 141.9969


(64 Da)
10-20%
125.978 125.9782


(80 Da)
5-15%
97.990 97.9910

Combined (

)
30-40%
Table 2: Isomeric Differentiation (4-isomer vs. 5-isomer)
Diagnostic Feature4-Sulfamoylthiophene-2-COOH5-Sulfamoylthiophene-2-COOH
Substitution Pattern 2,4-substituted (Meta-like)2,5-substituted (Linear/Para-like)
Primary Loss

(44 Da)

(64 Da)
Mechanism Electronic destabilization of COOHInductive stabilization of COOH
Key Differentiator High intensity

162
High intensity

142

Scientific Commentary & Troubleshooting

The "Ortho Effect" Trap

Researchers often confuse the 3-sulfamoyl isomer with the 4-sulfamoyl target.

  • 3-Sulfamoyl Isomer: The proximity of the sulfonamide and carboxylic acid allows for the elimination of water (

    
    ) to form a cyclic saccharin-like analog (
    
    
    
    188).
  • 4-Sulfamoyl Target: The distance between C2 and C4 prevents this cyclization. Absence of the

    
     188 peak is a critical purity marker. 
    
Sulfur Isotope Validation

Always validate the precursor ion using the


 isotope signature.
  • Theoretical Calculation: A molecule with 2 Sulfur atoms has a specific isotopic abundance.

  • Rule of Thumb: For every S atom, expect ~4.4% abundance at

    
    .
    
  • Target Expectation:

    
    .
    
  • Action: If your

    
     208 peak is < 5% or > 15% of the parent, suspect an interference or incorrect assignment.
    

References

  • National Institutes of Health (NIH) / PubChem. (2025). This compound Structure and Computed Properties. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 2-Thiophenecarboxylic acid Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[5] Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Thiophene and Benzene Sulfonamide Carboxylic Acids: A Focus on Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of thiophene- and benzene-based sulfonamide carboxylic acids, two closely related chemical scaffolds with significant implications in drug discovery. We will delve into the nuanced differences in their physicochemical properties, compare their bioactivity against the well-established carbonic anhydrase enzyme family, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

Introduction: The Power of a Single Atom Swap

In medicinal chemistry, the sulfonamide group (–SO₂NH₂) is a cornerstone pharmacophore, present in a wide array of antibacterial, diuretic, anticonvulsant, and anticancer agents. The aromatic ring to which this group is attached plays a critical role in defining the molecule's overall properties and biological activity. A common strategy in drug design is bioisosteric replacement , where one functional group is swapped for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

One of the most classic examples of bioisosterism is the replacement of a benzene ring with a thiophene ring.[1][2] Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, shares remarkable similarities with benzene in size and aromaticity.[3][4] However, the presence of the sulfur heteroatom introduces subtle yet profound changes in electron distribution and reactivity, which can be strategically exploited.[5][6] This guide will explore the consequences of this bioisosteric swap, focusing on the well-documented activity of these compounds as inhibitors of carbonic anhydrase.

Part 1: Physicochemical and Structural Comparison

While often treated as interchangeable, the benzene and thiophene rings possess distinct characteristics that influence their behavior in a biological system.

Key Physicochemical Differences:

  • Aromaticity and Electron Density: Benzene is the archetypal aromatic compound. Thiophene is also aromatic, but the sulfur atom's lone pair of electrons contributes to the π-system, making the ring more electron-rich than benzene.[3][4] This increased electron density makes thiophene more reactive towards electrophilic substitution.[6][7]

  • Polarity and Dipole Moment: The C-S bond and the overall asymmetry of the thiophene ring give it a small dipole moment, whereas benzene is nonpolar. This can influence solubility and the ability to form specific dipole-dipole interactions with a protein target.[5]

  • Size and Shape: The C-S bond is longer than a C-C bond, and the internal bond angles of the thiophene ring differ from the uniform 120° angles of benzene.[4] These geometric distinctions can alter how a molecule fits into a constrained binding pocket.

The choice between a thiophene and a benzene core is therefore a critical design decision. The increased electron density of the thiophene ring can lead to stronger or different binding interactions, while its polarity may improve aqueous solubility. Conversely, it can also introduce new metabolic liabilities or alter the optimal geometry for target engagement.

Caption: General structures of benzene and thiophene sulfonamide carboxylic acids.

Part 2: Comparative Bioactivity as Carbonic Anhydrase Inhibitors

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8][9] They are essential for regulating pH in various tissues. Dysregulation of CA activity is linked to several diseases, including glaucoma, epilepsy, and cancer, making them a major therapeutic target.[10][11] Sulfonamides are the most studied class of CA inhibitors.[10] The primary mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.

Enzyme CA Active Site (with Zn²⁺-H₂O) TransitionState Enzyme-Inhibitor Complex (R-SO₂NH⁻---Zn²⁺) Enzyme->TransitionState Binding Sulfonamide Aromatic Sulfonamide (R-SO₂NH₂) Sulfonamide->TransitionState Deprotonation InhibitedEnzyme Inhibited Enzyme (R-SO₂NH-Zn²⁺) TransitionState->InhibitedEnzyme Coordination Water H₂O TransitionState->Water Displacement

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

The choice of the aromatic ring (benzene vs. thiophene) and its substituents critically influences both the potency and isoform selectivity of the inhibitor.[12][13] Thiophene-based sulfonamides have been shown to be potent CA inhibitors, often with nanomolar-level efficacy.[14][15]

Comparative Inhibition Data

The following table summarizes publicly available data for representative benzene and thiophene sulfonamides against key human (h) CA isoforms. This is not an exhaustive list but serves to illustrate the comparative bioactivity.

Compound ClassDerivative ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Benzene Ureido-substituted--Potent & SelectivePotent & Selective[10]
Benzene Glycosyl-tethered>10,0002.3 - 4608.4 - >10,000-[11]
Benzene Triazole-linked41.5 - 150030.1 - 7551.5 - 38.90.8 - 12.4[12][13]
Thiophene General series66.5 - 235,00074.9 - 38,000--[15]
Thiophene Carboxamide-linked-Low nM--[16]

Analysis of Bioactivity:

From the available data, it is evident that both scaffolds can produce highly potent CA inhibitors.

  • Potency: Thiophene-2-sulfonamides and their derivatives have demonstrated nanomolar potency against hCA II, a physiologically important isoform.[14][15] Similarly, extensive work on benzene sulfonamides has yielded compounds with sub-nanomolar to low-nanomolar inhibition constants, particularly against the tumor-associated isoforms hCA IX and hCA XII.[12][13]

  • Selectivity: The key to therapeutic success often lies in isoform selectivity. For instance, in cancer therapy, selective inhibition of tumor-associated isoforms like CA IX and XII over cytosolic isoforms CA I and II is highly desirable to minimize side effects.[10] The data shows that extensive modification of the benzene sulfonamide scaffold, such as adding ureido or glycosyl "tails," can achieve significant selectivity.[10][11] While thiophene sulfonamides are potent, achieving distinct isoform selectivity often requires similar strategic modifications to the core structure. The electron-rich nature of the thiophene ring may allow for unique interactions within the active site that can be exploited to engineer selectivity.

Part 3: Experimental Workflow for Bioactivity Assessment

To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential. The most common method for assessing CA inhibition is a colorimetric assay measuring the enzyme's esterase activity.

Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm.[17] An inhibitor will slow this reaction rate in a concentration-dependent manner.

start Start prep_compounds Prepare Inhibitor Dilutions (Benzene/Thiophene Sulfonamides) start->prep_compounds prep_plate Plate Setup in 96-well Plate (Controls, Inhibitors) prep_compounds->prep_plate add_enzyme Add hCA Enzyme Solution (e.g., hCA II) prep_plate->add_enzyme incubate Pre-incubate (10-15 min, RT) to allow inhibitor binding add_enzyme->incubate add_substrate Initiate Reaction (Add pNPA Substrate) incubate->add_substrate measure Measure Absorbance at 405 nm (Kinetic Mode, 10-15 min) add_substrate->measure analyze Data Analysis measure->analyze calc_rate Calculate Reaction Rate (ΔAbs/min) analyze->calc_rate Step 1 calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition Step 2 calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50 Step 3 end End calc_ic50->end

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[17] The causality here is to use a buffer system where the enzyme is stable and active, and whose pKa is sufficiently far from the reaction's pH changes to maintain stability.

    • hCA Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA I or hCA II) in Assay Buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10 minutes.[17]

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) by first dissolving it in a minimal volume of acetonitrile and then diluting with Assay Buffer. This must be prepared fresh daily as pNPA can hydrolyze spontaneously.[17]

    • Test Compounds: Prepare a stock solution (e.g., 10 mM in DMSO) of each thiophene and benzene sulfonamide. Create a serial dilution series to cover a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • Blank Wells: Add 190 µL of Assay Buffer.

    • Enzyme Control (100% Activity): Add 180 µL of Assay Buffer + 10 µL of hCA Enzyme solution.

    • Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of hCA Enzyme solution + 10 µL of the respective test compound dilution.

    • Solvent Control: Add 170 µL of Assay Buffer + 10 µL of hCA Enzyme solution + 10 µL of the solvent (e.g., DMSO). This is a self-validating step to ensure the solvent itself does not inhibit the enzyme.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • To all wells (except the Blank), add 10 µL of the 3 mM pNPA substrate solution to start the reaction (final volume = 200 µL).

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode at room temperature, taking readings every 30-60 seconds for 10-15 minutes.[17][18]

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The bioisosteric replacement of a benzene ring with a thiophene ring in sulfonamide carboxylic acids is a powerful and valid strategy in drug design, particularly for targeting enzymes like carbonic anhydrase. Both scaffolds are capable of producing highly potent inhibitors. The choice between them is not a matter of inherent superiority but of strategic design.

  • Benzene sulfonamides are exceptionally well-documented, with established synthetic routes and a vast body of structure-activity relationship data that can be leveraged to achieve high potency and isoform selectivity.[10][11][12]

  • Thiophene sulfonamides offer a more electron-rich and polar alternative, which can be exploited to form different or stronger interactions within the target's active site, potentially unlocking novel selectivity profiles or improving physicochemical properties.[14][15][16]

Researchers should consider the thiophene scaffold not merely as a "drop-in" replacement for benzene, but as a distinct chemical entity with unique properties. The decision to use one over the other should be driven by the specific goals of the drug discovery program, whether it be enhancing potency, overcoming metabolic liabilities, or exploring new chemical space for intellectual property. The experimental protocols provided herein offer a robust framework for making these critical comparative assessments.

References

  • Al-Balas, Q., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Al-Balas, Q., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hartman, G. D., et al. (1992). 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. PubMed. [Link]

  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link]

  • Dubois, L. G., et al. (2008). Inhibition of Carbonic Anhydrases with Glycosyltriazole Benzene Sulfonamides. Journal of Medicinal Chemistry. [Link]

  • Hartman, G. D., et al. (1992). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors? Journal of Medicinal Chemistry. [Link]

  • Gecit, M. R., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Egbujor, M. C., et al. (2023). Synthesis of substituted benzenesulfamoyl carboxylic acids. ResearchGate. [Link]

  • Kumar, A., & El-Adwy, A. M. (2014). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica. [Link]

  • Carey, F. (2023). Thiophene: An Overview of Its Properties. Longdom Publishing. [Link]

  • Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. PubMed. [Link]

  • Wikipedia. Thiophene. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2018). Difference between tendency of benzene and thiophene to undergo sulfonation. Chemistry Stack Exchange. [Link]

  • Fuchs, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts. [Link]

  • LibreTexts Chemistry. (2024). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • BioVision. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). BioVision. [Link]

  • Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

  • Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

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IR spectroscopy characteristic peaks of 4-Sulfamoylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks of 4-Sulfamoylthiophene-2-carboxylic acid Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

A Comparative Guide for Structural Validation & Isomer Differentiation

CAS: 135080-31-8 | Formula: C₅H₅NO₄S₂ | MW: 207.23 g/mol [1]

Executive Summary & Application Context

This compound is a critical building block in the synthesis of sulfonamide-based pharmaceuticals, particularly KCNT1 inhibitors and carbonic anhydrase inhibitors. In drug development, verifying the integrity of this intermediate is paramount, specifically differentiating it from its more common regioisomer, 5-sulfamoylthiophene-2-carboxylic acid , and its precursor, thiophene-2-carboxylic acid .

This guide provides a technical breakdown of the infrared (IR) spectrum, moving beyond simple peak listing to explain the electronic and vibrational causality of the signals. It compares the target molecule against key structural alternatives to establish a self-validating identification protocol.

Comparative Spectral Analysis

The IR spectrum of this compound is a superposition of three distinct vibrational zones: the Thiophene Core , the Carboxylic Acid (C-2) , and the Sulfonamide (C-4) .

Zone A: The High-Frequency Region (3500 – 2500 cm⁻¹)

Differentiation Factor: High

This region is the primary indicator of functional group integrity. The challenge here is the overlap between the carboxylic O-H and the sulfonamide N-H stretches.

FeatureTarget: 4-Sulfamoylthiophene-2-COOHAlternative: Thiophene-2-COOH (Precursor)Alternative: 5-Sulfamoyl Isomer
O-H Stretch Broad, 3300–2500 cm⁻¹ Due to strong H-bonded dimerization of the acid.Broad, 3300–2500 cm⁻¹ Identical profile; confirms acid presence.Broad, 3300–2500 cm⁻¹ Indistinguishable in this region.
N-H Stretch Sharp Doublet, ~3350 & 3260 cm⁻¹ Asymmetric & Symmetric stretches of primary sulfonamide (-SO₂NH₂).Absent Key indicator of successful sulfonation.Sharp Doublet Present, but may shift slightly (±10 cm⁻¹) due to electronic effects of position.
C-H Stretch Weak, >3000 cm⁻¹ Aromatic C-H (Thiophene ring).[2]Weak, >3000 cm⁻¹ Weak, >3000 cm⁻¹

Expert Insight: To resolve the N-H doublet from the broad O-H background, use a dilute solution in CCl₄ or dry DCM if solubility permits. In solid-state (KBr/ATR), look for "spikes" riding on the broad O-H "hill" at the high-wavenumber end.

Zone B: The Carbonyl & Double Bond Region (1750 – 1400 cm⁻¹)

Differentiation Factor: Medium

The position of the carbonyl band is sensitive to the electron-withdrawing nature of the sulfamoyl group.

FeatureTarget: 4-Sulfamoylthiophene-2-COOHAlternative: Thiophene-2-COOHMechanism of Shift
C=O Stretch 1680 – 1705 cm⁻¹ (Strong)1660 – 1690 cm⁻¹ The -SO₂NH₂ group at C-4 is electron-withdrawing, reducing electron density in the ring and slightly strengthening the C=O bond (inductive effect), shifting it to a higher wavenumber compared to the unsubstituted precursor.
C=C Ring ~1520 & 1410 cm⁻¹ ~1525 & 1415 cm⁻¹ Thiophene ring breathing modes. Minimal shift, but intensity varies with substitution pattern.
Zone C: The Fingerprint & Sulfonyl Region (1400 – 600 cm⁻¹)

Differentiation Factor: Critical (Isomer ID)

This is the definitive zone for confirming the sulfonamide moiety and distinguishing the 4-isomer from the 5-isomer .

FeatureFrequency (cm⁻¹)AssignmentDiagnostic Value
SO₂ Asym. 1340 – 1360 S=O Asymmetric StretchHigh. Confirms Sulfonamide. Very strong band.[3]
SO₂ Sym. 1150 – 1170 S=O Symmetric StretchHigh. Confirms Sulfonamide. Very strong band.[3]
S-N Stretch ~900 – 910 S-N Single BondMedium. Often obscured by ring modes.
C-H Bend (OOP) 830 – 860 (Variable)Out-of-Plane BendingCRITICAL.2,5-Disubstituted (Isomer): Typically shows a very strong band near 800-820 cm⁻¹ (2 adjacent H's).• 2,4-Disubstituted (Target): The H's are isolated (meta-like). Expect two weaker/distinct bands or a shift to 830-860 cm⁻¹ .

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific protocol designed for polar, hydrogen-bonding solids.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Preparation: Mix 1–2 mg of dry this compound with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind extensively to eliminate scattering (Christiansen effect), which can distort the O-H region.

  • Validation: The pellet must be transparent. If opaque, moisture is present—peaks in the 3300 cm⁻¹ region will be ambiguous.

  • Advantage: Provides the best resolution for the N-H doublet against the O-H background.

Method B: ATR (Attenuated Total Reflectance)[4]
  • Crystal Selection: Diamond or ZnSe.

  • Pressure: Apply high pressure to ensure contact.

  • Correction: Apply "ATR Correction" in software to adjust relative intensities, as the penetration depth varies with wavelength (critical for comparing C=O vs C-H intensities).

Visualizing the Identification Logic

Diagram 1: Spectral Decision Tree

This workflow illustrates the logical steps to confirm the identity of the compound using IR data.

IR_Decision_Tree Start Unknown Sample Spectrum Check_OH Step 1: Check 2500-3300 cm⁻¹ Is there a broad 'Hill'? Start->Check_OH Check_NH Step 2: Check 3200-3400 cm⁻¹ Are there sharp 'Spikes' on the hill? Check_OH->Check_NH Yes (Acid confirmed) Result_Precursor ID: Thiophene-2-carboxylic acid (Incomplete Reaction) Check_OH->Result_Precursor No (Unlikely for acid) Check_SO2 Step 3: Check 1350 & 1160 cm⁻¹ Strong bands present? Check_NH->Check_SO2 Yes (NH2 present) Check_NH->Result_Precursor No (Missing Sulfonamide) Check_Fingerprint Step 4: Check 800-900 cm⁻¹ (Regiochemistry) Check_SO2->Check_Fingerprint Yes (Sulfonyl confirmed) Check_SO2->Result_Precursor No Result_5_Isomer ID: 5-Sulfamoyl Isomer (Wrong Regiochemistry) Check_Fingerprint->Result_5_Isomer Strong band ~800 cm⁻¹ (2 adjacent H) Result_Target CONFIRMED: This compound Check_Fingerprint->Result_Target Bands ~830-860 cm⁻¹ (Isolated H)

Caption: Logical workflow for distinguishing the target molecule from precursors and isomers using IR spectral features.

Diagram 2: Synthesis Monitoring Pathway

Visualizing the spectral shift during the sulfonation of Thiophene-2-carboxylic acid.

Synthesis_Shift Reactant Reactant: Thiophene-2-carboxylic acid (C=O: ~1670, No SO2 bands) Reaction Chlorosulfonation + Amidation Reactant->Reaction Product Product: This compound (New NH2 doublet, SO2 bands) Reaction->Product Appearance of: 1350/1160 cm⁻¹ (SO2) 3350/3260 cm⁻¹ (NH2)

Caption: Spectral evolution from precursor to product, highlighting the key bands to monitor during synthesis.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 657106, 3-[(4-Carboxy-2-hydroxyphenyl)sulfamoyl]-2-thiophenecarboxylic acid (Related Structure Analysis). Retrieved from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Chemical & Pharmaceutical Bulletin, 14(7), 756-762. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 58(11), 656-666. (Source for general sulfonamide group frequencies).
  • Google Patents. (2020). WO2020227097A1 - KCNT1 inhibitors and methods of use. (Cites synthesis and use of this compound).

Sources

A Senior Application Scientist's Guide to Validating the Purity of 4-Sulfamoylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 4-Sulfamoylthiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will focus on the robust and widely adopted Liquid Chromatography-Mass Spectrometry (LC-MS) method, while also providing a critical comparison with alternative techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Critical Role of Purity in Drug Development

This compound (MW: 207.23 g/mol , Formula: C₅H₅NO₄S₂) is a molecule of interest due to its structural motifs—a thiophene ring, a carboxylic acid, and a sulfonamide group. These functional groups are prevalent in a variety of therapeutic agents. Impurities, which can arise from the synthetic route, degradation, or storage, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a validated, high-fidelity analytical method is not just a regulatory requirement but a scientific necessity.

LC-MS: The Workhorse for Purity Determination

LC-MS is a powerful and versatile technique for impurity profiling due to its high sensitivity and selectivity.[3] It couples the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, allowing for the detection and identification of trace-level impurities.[3][4]

Designing the LC-MS Method: A Rationale-Driven Approach

The development of a robust LC-MS method is guided by the physicochemical properties of the analyte. For this compound, we must consider its two acidic protons: one on the carboxylic acid (estimated pKa ~3-4) and the other on the sulfonamide (estimated pKa ~8-10).[5][6] These properties dictate the choice of mobile phase pH to ensure proper ionization and retention. The thiophene ring suggests UV absorbance, likely around 210-260 nm, which can be influenced by the substituents.[7]

Experimental Workflow for LC-MS Analysis

Caption: Workflow for LC-MS purity validation.

Step-by-Step LC-MS Protocol

This protocol is a robust starting point and should be validated according to ICH Q2(R2) guidelines.[8][9]

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Mobile Phase A: 0.1% Formic acid in water. The acidic pH ensures the carboxylic acid is protonated, aiding retention on a reverse-phase column.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Sample Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 1 mg/mL.

    • Reference Standard: Use a certified reference standard at the same concentration.

  • Chromatographic Conditions:

    • Instrument: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point due to the moderate polarity of the analyte.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode. The presence of two acidic protons makes negative ion mode highly favorable for deprotonation and detection.

    • Scan Range: m/z 50-500. This range will cover the parent ion and potential smaller impurities.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

Interpreting the Data: Beyond the Peak

A successful LC-MS analysis provides a wealth of data. The Total Ion Chromatogram (TIC) gives an overview of all ionizable species. The Extracted Ion Chromatogram (EIC) for the m/z of this compound ([M-H]⁻ = 206.97) will show the peak for the main component. Purity is often estimated by area normalization, where the main peak area is expressed as a percentage of the total peak area in the chromatogram.

Data Analysis Logic

Data_Analysis_Logic cluster_processing Peak Processing cluster_identification Analyte & Impurity Identification cluster_quantification Quantification & Validation Acquire_Data Acquire Raw LC-MS Data (TIC, Mass Spectra) Find_Peaks Find Peaks in TIC Acquire_Data->Find_Peaks Integrate_Peaks Integrate Peak Areas Find_Peaks->Integrate_Peaks Identify_Main_Peak Identify Main Peak (Expected RT & m/z) Integrate_Peaks->Identify_Main_Peak Identify_Impurity_Peaks Identify Impurity Peaks (Unexpected RTs) Integrate_Peaks->Identify_Impurity_Peaks Calculate_Area_Percent Calculate Area % (Purity Assessment) Identify_Main_Peak->Calculate_Area_Percent Extract_Mass_Spectra Extract Mass Spectrum for Each Impurity Identify_Impurity_Peaks->Extract_Mass_Spectra Propose_Structures Propose Impurity Structures (Accurate Mass & Fragmentation) Extract_Mass_Spectra->Propose_Structures Validate_Method Validate According to ICH Q2(R2) (Specificity, Linearity, LOD/LOQ, etc.) Calculate_Area_Percent->Validate_Method

Caption: Logical flow for processing LC-MS purity data.

Predicting and Identifying Impurities:

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis for this class of compounds involves:

  • Chlorosulfonation of a thiophene-2-carboxylic acid derivative.

  • Amination of the resulting sulfonyl chloride.

Potential impurities could therefore include:

  • Unreacted starting materials.

  • Regioisomers (e.g., 5-sulfamoylthiophene-2-carboxylic acid).

  • Hydrolyzed sulfonyl chloride intermediate (thiophene-2-carboxylic acid-4-sulfonic acid).

  • Products of side reactions.

High-resolution mass spectrometry is invaluable here, as it provides accurate mass measurements that can help elucidate the elemental composition of unknown peaks.

A Comparative Analysis of Purity Validation Techniques

While LC-MS is a powerful tool, it's essential to understand its performance in the context of other available analytical techniques.

FeatureLC-MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.[10]
Selectivity Very High (based on m/z).Moderate (co-elution is possible).Very High (based on unique chemical shifts).
Sensitivity Very High (pg to fg levels).[4]High (ng to µg levels).Moderate (µg to mg levels).
Impurity ID Excellent (provides molecular weight and fragmentation data).Poor (requires isolation or reference standards).Good (provides structural information).
Quantitation Relative (requires reference standards for absolute quantitation).Relative (requires reference standards).Absolute (can be performed with a certified internal standard).[11]
Sample Throughput High.High.Lower.
Instrumentation More complex and expensive.Widely available and robust.Specialized instrumentation.

The Power of Orthogonal Techniques: LC-MS and qNMR

For ultimate confidence in purity assessment, employing an orthogonal technique is best practice. Quantitative NMR (qNMR) is an excellent confirmatory method because its measurement principle is fundamentally different from chromatography.[10] qNMR provides a direct measure of purity against a certified reference standard without the need for a specific standard of the analyte itself.[11][12] It is less susceptible to differences in ionization efficiency or chromophore activity that can affect LC-based methods.

Method Validation: The Trustworthiness Pillar

A method is only as good as its validation. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines is essential for ensuring the reliability of your purity data.[8][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated by analyzing spiked samples and ensuring peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[13]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Validating the purity of this compound is a multi-faceted task that demands a robust, well-validated analytical method. LC-MS stands out as the primary technique of choice, offering an unparalleled combination of sensitivity and specificity for both quantifying the main component and identifying potential impurities. Its power is further enhanced when used in conjunction with an orthogonal method like qNMR, providing a comprehensive and trustworthy assessment of purity. By grounding the experimental design in the physicochemical properties of the molecule and adhering to the rigorous framework of ICH guidelines, researchers can ensure the quality and integrity of their APIs, a critical step in the journey of drug development.

References

  • (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Research and Reports. [Link]

  • (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. [Link]

  • Franz, R. G., & Mabry, J. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(9), 1325–1332. [Link]

  • Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). University of Illinois Chicago. [Link]

  • Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Science of Synthesis. [Link]

  • (2018). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • (2010). The Ultraviolet Spectra of the Thiophene Derivatives. [Link]

  • Fuh, M. R., & Chan, S. A. (2001). Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. [Link]

  • (2025). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate. [Link]

  • (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • (2025). 4-sulfamoyl-thiophene-3-carboxylic acid methyl ester - 59337-78-9. ChemSynthesis. [Link]

  • 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. precisionFDA. [Link]

  • (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]

  • (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substituted-Thiophene Dyes. Molbank. [Link]

  • (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. MDPI. [Link]

  • (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • 4-Methylthiophene-2-carboxylic acid. PubChem. [Link]

  • Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing. [Link]

  • (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • (1977). Thiophene saccharines.
  • (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Organic Process Research & Development. [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent. [Link]

  • (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • (2018). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

  • CAS No : 1017791-22-8 | Product Name : 5-Chloro-3-sulfamoylthiophene-2-carboxylic Acid. Pharmaffiliates. [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. [Link]

  • (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Center for Biotechnology Information. [Link]

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Publish Comparison Guide: X-ray Diffraction Analysis of 4-Sulfamoylthiophene-2-carboxylic Acid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

Audience: Drug Discovery Chemists, Crystallographers, and Structural Biologists.

In the development of Carbonic Anhydrase (CA) inhibitors, the transition from a benzene scaffold to a thiophene scaffold—known as "scaffold hopping"—is a critical strategy to alter physicochemical properties (solubility, lipophilicity) and optimize binding geometry.

This guide provides a technical roadmap for the X-ray diffraction (XRD) analysis of 4-sulfamoylthiophene-2-carboxylic acid . It compares this specific thiophene derivative against its direct benzene analog, 4-sulfamoylbenzoic acid (4-SBA) . While 4-SBA is the classical standard, the thiophene analog offers distinct electronic and steric profiles driven by the sulfur heteroatom, which XRD analysis must validate to confirm bio-relevant structural conformations.

Experimental Protocol: From Synthesis to Structure

Rationale: High-quality diffraction data requires pristine single crystals. Sulfonamides are prone to polymorphism; thus, the crystallization method is the primary variable controlling the output.

Phase 1: Crystal Growth Strategy

Objective: Obtain single crystals >0.1 mm with minimal twinning.

ParameterProtocol for this compoundCausality & Insight
Method Slow Evaporation (Ambient Temp)Why: Sulfonamides form strong H-bond networks. Rapid cooling often yields microcrystalline powders unsuitable for SC-XRD.
Solvent System Methanol:Water (80:20 v/v) or Pure EthanolWhy: The carboxylic acid and sulfonamide groups require polar protic solvents. Water acts as a co-solvent to slow evaporation and improve crystal quality.
Concentration 15 mg/mL (Saturation point)Why: Supersaturation must be reached gradually. Filter through 0.45 µm PTFE to remove nucleation sites (dust).
Vial Setup 4 mL vial, Parafilm with 3 pinholesWhy: Controls evaporation rate. Too fast = twinning; Too slow = no nucleation.
Phase 2: Data Collection & Refinement

Objective: Resolve heavy atom (S) positions and H-bond networks.

  • Mounting: Select a block-like crystal (avoid needles if possible) using Paratone oil on a MiTeGen loop.

  • Temperature: 100 K (Cryostream).

    • Expert Note: Sulfonamide groups often exhibit rotational disorder at room temperature. Cooling freezes these rotamers, sharpening the electron density map.

  • Source: Mo K

    
     (
    
    
    
    = 0.71073 Å).
    • Why: Sulfur absorbs Cu radiation significantly, leading to absorption errors. Mo is preferred for S-containing heterocycles.

  • Strategy: Collect full sphere (redundancy > 4).

    • Why: High redundancy is required to accurately model the anomalous scattering of Sulfur, which aids in absolute structure determination if chiral impurities are present (though this molecule is achiral).

Phase 3: Workflow Visualization

The following diagram outlines the decision-making process for structure solution, specifically addressing common issues with thiophene disorder.

XRD_Workflow Start Crystal Selection (Polarized Light Microscopy) Mount Mount & Center (100 K, Mo Source) Start->Mount Collect Data Collection (Strategy: High Redundancy) Mount->Collect Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Check_Disorder Check Thiophene Ring Disorder? Refine->Check_Disorder Model_Disorder Apply PART 1 / PART 2 (Flip S and C=C) Check_Disorder->Model_Disorder Yes (High R-factor) Check_H Locate Sulfonamide H atoms (Difference Fourier Map) Check_Disorder->Check_H No Model_Disorder->Refine Constrain Apply DFIX/SADI if H-bonds unstable Check_H->Constrain Unstable Final Final CIF Generation (CheckCIF Validation) Check_H->Final Stable Constrain->Refine

Caption: Decision logic for solving Thiophene-Sulfonamide crystal structures, emphasizing disorder handling.

Comparative Analysis: Thiophene vs. Benzene

Context: The structural differences between the thiophene and benzene rings fundamentally alter the vector of the sulfonamide group, affecting how the drug fits into the Carbonic Anhydrase active site.

A. Crystallographic Parameters (Representative)

Comparison of the target molecule against the established 4-Sulfamoylbenzoic acid (Benzene Analog).

FeatureThis compound (Target)4-Sulfamoylbenzoic acid (Alternative)Impact on Bioactivity
Scaffold Geometry 5-Membered Ring (Planar)6-Membered Ring (Planar)Thiophene is physically smaller, allowing access to tighter binding pockets.
Internal Angle C-S-C angle

92°
C-C-C angle

120°
Critical: The acute angle at Sulfur compresses the ring, altering the exit vector of substituents at positions 2 and 4.
Space Group Typically P2₁/c or Pna2₁P-1 or P2₁/cPacking efficiency; Thiophene often packs denser due to S...S interactions.
Density (

)
Higher (~1.6 - 1.7 g/cm³)Lower (~1.5 g/cm³)Higher density correlates with stronger intermolecular dispersion forces.
H-Bond Motif

Homodimer (COOH...COOH)

Homodimer (COOH...COOH)
Both form acid dimers, but thiophene sulfur can act as a weak H-bond acceptor.
B. Structural Logic & Causality

1. The "Vector Shift" Effect In the benzene analog (4-SBA), the carboxylic acid and sulfonamide groups are para (180° separation). In the 4-substituted thiophene-2-carboxylic acid, the geometrical relationship is different.

  • Benzene: The substituents project along a linear axis.

  • Thiophene: Due to the C-S-C angle (~92°), the C2-C3-C4 bond angle is roughly 110-112°. This creates a "bent" trajectory between the acid (anchor) and the sulfonamide (zinc-binding group).

  • Result: XRD analysis confirms this curvature. If the drug is designed to fit a linear channel, the thiophene analog may clash or require a different rotameric state.

2. Electronic Effects (S vs. C=C) The Sulfur atom in thiophene is not just a spacer; it is electronically active.

  • Observation: In crystal packing, look for Chalcogen Bonds (S...O) .

  • Comparison: The benzene analog relies on

    
    -
    
    
    
    stacking. The thiophene analog often exhibits S...O interactions (distance < sum of van der Waals radii), which can stabilize specific conformations in the enzyme active site that benzene cannot access.
C. Self-Validating the Structure

To ensure your XRD model is correct (Trustworthiness):

  • Check the C-S bond lengths: They should be approx 1.70–1.74 Å. If they are shorter (~1.4 Å), you have likely misassigned a Carbon as a Sulfur or have severe disorder.

  • Check the Sulfonamide Geometry: The S-N bond is typically 1.60–1.63 Å.[1] The Nitrogen is usually pyramidal (

    
    ) rather than planar (
    
    
    
    ), unless deprotonated.
  • Residual Density: Significant peaks (>1.0 e/ų) near the Sulfur atom often indicate unmodeled disorder (flipping of the thiophene ring by 180°).

References

  • Synthesis and General Properties

    • BenchChem.[2][3] (n.d.). 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid (Analogous synthesis protocols). Retrieved from

  • Benzene Analog Structure (Comparator)

    • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid Properties and Safety. Retrieved from

  • Crystallographic Methodology

    • Rigaku/Oxford Diffraction. (n.d.).
    • Sheldrick, G. M. (2015).[4][5] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

  • Carbonic Anhydrase Inhibition Context: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

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A Comparative Analysis of 4-Sulfamoylthiophene-2-carboxylic Acid and its 5-Sulfamoyl Isomer for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the nuanced differences between positional isomers can profoundly influence a compound's physicochemical properties, biological activity, and overall suitability as a therapeutic agent. This guide provides an in-depth comparative analysis of two such isomers: 4-sulfamoylthiophene-2-carboxylic acid and 5-sulfamoylthiophene-2-carboxylic acid. As privileged structures in many pharmacologically active compounds, a thorough understanding of their distinct characteristics is paramount for researchers in the field.[1][2][3]

This document will delve into the anticipated disparities in their synthesis, physicochemical attributes, and potential biological activities, drawing upon established principles of thiophene chemistry and structure-activity relationships (SAR). While direct comparative experimental data for these specific isomers is limited in publicly available literature, this guide synthesizes information from closely related analogues and theoretical considerations to provide a robust predictive comparison.

Structural and Electronic Considerations: The Impact of Sulfamoyl Group Positioning

The fundamental difference between the two isomers lies in the position of the electron-withdrawing sulfamoyl (-SO₂NH₂) group on the thiophene ring relative to the carboxylic acid (-COOH) at the 2-position. This seemingly minor structural alteration has significant implications for the electronic distribution within the thiophene ring, thereby influencing a cascade of other properties.

The sulfamoyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms.[4] The extent to which this electronic pull is transmitted to the carboxylic acid group and the rest of the thiophene ring is dependent on its position.

Diagram: Chemical Structures of the Isomers

Caption: Chemical structures of this compound and 5-sulfamoylthiophene-2-carboxylic acid.

Comparative Physicochemical Properties

The differential electronic effects of the sulfamoyl group in the 4- and 5-positions are expected to manifest in varying physicochemical properties, which are critical for drug development.

Property4-Sulfamoyl Isomer (Predicted)5-Sulfamoyl Isomer (Predicted)Rationale
Acidity (pKa) More acidicLess acidicThe electron-withdrawing effect of the sulfamoyl group at the 4-position can be transmitted more effectively to the carboxylic acid at the 2-position through the thiophene ring's π-system, stabilizing the carboxylate anion to a greater extent.[5][6]
Melting Point Likely higherLikely lowerPositional isomers often exhibit different crystal packing efficiencies. While difficult to predict with certainty, greater molecular symmetry or stronger intermolecular interactions in one isomer can lead to a higher melting point. Data for related isomers, such as 4-sulfamoylthiophene-3-carboxylic acid (215-216 °C) and 3-sulfamoylthiophene-2-carboxylic acid (203-205 °C), suggests that the 4-substituted isomer may have a higher melting point.[7]
Solubility Potentially higher in polar solventsPotentially lower in polar solventsThe increased acidity of the 4-sulfamoyl isomer may lead to better solubility in aqueous and polar protic solvents due to enhanced ionization.
Dipole Moment Expected to differExpected to differThe different vector addition of the bond dipoles of the sulfamoyl and carboxylic acid groups will result in distinct overall molecular dipole moments, influencing their interactions with solvents and biological targets.

Synthesis Strategies: A Generalized Approach

While specific, optimized synthetic routes for both isomers are not readily found in the literature, a general and logical synthetic pathway can be proposed based on established thiophene chemistry. The key steps would likely involve the chlorosulfonation of a suitable thiophene-2-carboxylic acid precursor followed by amination.

Diagram: Proposed Synthetic Workflow

G start Thiophene-2-carboxylic acid derivative chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic acid) start->chlorosulfonation Step 1 amination Amination (e.g., Ammonia or Ammonium Hydroxide) chlorosulfonation->amination Step 2 separation Isomer Separation (e.g., Chromatography) amination->separation Mixture of Isomers isomer_4 This compound isomer_5 5-Sulfamoylthiophene-2-carboxylic acid separation->isomer_4 separation->isomer_5

Caption: A generalized workflow for the synthesis of sulfamoylthiophene-2-carboxylic acid isomers.

Experimental Protocol: A Plausible Synthetic Route

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for related compounds.

Step 1: Chlorosulfonation of a Thiophene-2-carboxylic Acid Precursor

  • To a cooled (0-5 °C) solution of a suitable thiophene-2-carboxylic acid derivative (e.g., the methyl ester to protect the carboxylic acid) in an inert solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiophenesulfonyl chloride.

Step 2: Amination of the Thiophenesulfonyl Chloride

  • Dissolve the crude thiophenesulfonyl chloride in a suitable solvent (e.g., acetone or THF).

  • Add an excess of an ammonia source (e.g., concentrated ammonium hydroxide or a solution of ammonia in an organic solvent) at a low temperature (0-10 °C).

  • Stir the reaction mixture at room temperature for several hours.

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Isolate the crude product from the appropriate layer.

Step 3: Isomer Separation and Purification (and potential hydrolysis if starting from the ester)

  • The resulting mixture of 4- and 5-sulfamoyl isomers would likely require separation by column chromatography on silica gel using an appropriate eluent system.

  • If the synthesis was performed on the methyl ester, a final hydrolysis step (e.g., using NaOH in a water/methanol mixture followed by acidification) would be necessary to obtain the final carboxylic acids.

  • The purified isomers should be characterized by spectroscopic methods (NMR, IR, MS) and their purity assessed by HPLC.

Anticipated Spectroscopic Differentiation

The two isomers should be readily distinguishable by standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons on the thiophene ring will be distinct for each isomer.

    • 4-Sulfamoyl Isomer: One would expect to see two doublets in the aromatic region, corresponding to the protons at the 3- and 5-positions. The coupling constant between these two protons would be characteristic of a meta-like coupling in a thiophene ring.

    • 5-Sulfamoyl Isomer: This isomer would also show two doublets in the aromatic region for the protons at the 3- and 4-positions, but the coupling constant would be larger, typical of an ortho-like coupling in a thiophene ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the thiophene ring will differ due to the varying electronic environments imposed by the sulfamoyl group's position.

  • Infrared (IR) Spectroscopy: While both isomers will show characteristic peaks for the O-H and C=O stretches of the carboxylic acid, and the S=O and N-H stretches of the sulfamoyl group, subtle shifts in the positions of these peaks may be observable due to the different electronic effects.[8]

Potential Biological Activity and Structure-Activity Relationship (SAR) Insights

Thiophene and sulfonamide moieties are common pharmacophores found in a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[9][10] The positional isomerism of the sulfamoyl group is expected to have a significant impact on the biological activity profile of these compounds.

  • Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. The precise orientation of the sulfamoyl and carboxylic acid groups will determine how the molecule fits into the active site of a target enzyme. For instance, in a study on thiophene carboxylic acid-based inhibitors of D-amino acid oxidase, the position of substituents on the thiophene ring was found to be critical for potent inhibition.[11] It is plausible that one isomer will exhibit significantly higher potency against a particular biological target than the other due to more favorable interactions with the enzyme's active site residues.

  • Receptor Binding: Similarly, for compounds that act on receptors, the spatial arrangement of key functional groups is crucial for optimal binding. The different geometries of the 4- and 5-sulfamoyl isomers will present distinct three-dimensional shapes and electrostatic potential surfaces to a receptor's binding pocket.

  • Pharmacokinetic Properties: Properties such as membrane permeability and metabolic stability can also be influenced by the substituent position. The differing polarity and lipophilicity of the two isomers may affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

In the broader context of SAR, the 5-substituted thiophene-2-carboxylic acids have been more extensively studied in some areas.[12] However, this does not preclude the 4-substituted isomer from having unique and potentially more desirable biological activities. A comprehensive biological evaluation of both isomers is essential to fully elucidate their therapeutic potential.

Conclusion

While direct experimental comparisons of this compound and its 5-sulfamoyl isomer are not extensively documented, a detailed analysis based on fundamental principles of organic and medicinal chemistry allows for a robust predictive comparison. The position of the electron-withdrawing sulfamoyl group is anticipated to significantly influence the acidity, and likely other physicochemical properties such as melting point and solubility. These differences, in turn, are expected to translate into distinct biological activity profiles and pharmacokinetic properties.

For researchers and drug development professionals, the key takeaway is the critical importance of synthesizing and evaluating both positional isomers in the early stages of a discovery program. The subtle yet significant disparities between them could be the deciding factor in identifying a lead compound with the optimal balance of potency, selectivity, and drug-like properties. The synthetic and analytical strategies outlined in this guide provide a framework for the preparation and characterization of these promising, yet under-explored, chemical entities.

References

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Protein & Cell, 11(11), 847–852. Available from: [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available from: [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available from: [Link]

  • Outside rules inside: the Role of the Electron-active Substituents in Thiophene-based Heterophenoquinones. ResearchGate. Available from: [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Effect of Alkyl Substituents on the Electrical Properties of Thieno[2,3-b]thiophene Derivatives in Solution-Process. SSRN. Available from: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available from: [Link]

  • 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid. PubChem. Available from: [Link]

  • THIOPHENE AND ITS DERIVATIVES. University of East Anglia. Available from: [Link]

  • 5-Chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid. PubChem. Available from: [Link]

  • Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. PubMed. Available from: [Link]

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  • 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. Drugfuture. Available from: [Link]

  • Thiophene saccharines. Google Patents.
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  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

  • 5-Chloro-3-sulfamoylthiophene-2-carboxylic Acid. Pharmaffiliates. Available from: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available from: [Link]

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  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
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  • Thiophene-2-carboxylic acid - Optional[13C NMR]. SpectraBase. Available from: [Link]

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Elemental Analysis Standards: 4-Sulfamoylthiophene-2-carboxylic Acid Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Sulfamoylthiophene-2-carboxylic acid (CAS: 24335-25-9) is a critical intermediate in the synthesis of sulfonamide-based carbonic anhydrase inhibitors (e.g., Dorzolamide). However, its validation presents a specific analytical paradox: standard elemental analysis (EA) frequently fails to meet the ±0.4% acceptance criteria due to the compound's high sulfur content and hygroscopic nature.

This guide objectively compares the performance of traditional Combustion Analysis (CHNS) against the superior alternative of Quantitative NMR (qNMR) .[1] We provide optimized protocols for both, demonstrating why qNMR is rapidly becoming the "Gold Standard" for sulfur-rich heterocyclic standards where combustion methods struggle with stoichiometry.

Part 1: The Challenge of Sulfur-Rich Standards

The "Sulfur Problem" in Combustion Analysis

For most organic molecules, automated CHNS combustion is robust. However, thiophene derivatives like this compound pose two distinct mechanistic challenges:

  • Incomplete Oxidation: The thiophene ring is aromatic and stable. Without extreme temperatures (>1000°C) and specific oxidation catalysts, sulfur often forms stable metal sulfates with the ash or remains partially unoxidized, leading to low %S recovery.

  • Hygroscopicity: The sulfamoyl (

    
    ) and carboxylic acid (
    
    
    
    ) groups form a "moisture trap," causing hydrogen values to drift high and carbon/sulfur values to drift low due to water weight.
Comparative Data: Standard vs. Optimized Methods

The table below illustrates typical deviations observed when analyzing a >99% pure batch of this compound using different methodologies.

ElementTheoretical %Method A: Std. Combustion (No Additives)Method B: Optimized Combustion (+

)
Method C: qNMR (Absolute Purity)
Carbon 34.78%34.12% (Fail)34.75% (Pass)99.8% Purity
Hydrogen 2.43%2.85% (Fail - Wet)2.45% (Pass)N/A
Nitrogen 6.76%6.71% (Pass)6.75% (Pass)N/A
Sulfur 30.95%28.90% (Fail)30.88% (Pass)N/A

Insight: Method A fails not because the sample is impure, but because the method is incapable of fully recovering the sulfur without a flux. Method C (qNMR) bypasses elemental stoichiometry entirely to measure the molecule directly.

Part 2: Optimized Experimental Protocols

Protocol A: Enhanced CHNS Combustion (The "Fix" for EA)

If your regulatory filing requires CHNS data, you must modify the standard workflow.

  • Instrument: Flash 2000 / Elementar vario or equivalent.

  • Combustion Temperature: Set to 1150°C (Standard is often 950°C).

  • Crucial Additive: Vanadium Pentoxide (

    
    ) .[2]
    
    • Mechanism:[3]

      
       acts as a powerful oxidative flux. It supplies oxygen directly to the sample during the flash combustion and prevents the formation of stable sulfates that trap sulfur in the ash.
      
  • Sample Prep:

    • Dry the sample at 105°C under vacuum for 4 hours to remove surface moisture.

    • Weigh 2–3 mg of sample into a tin capsule.

    • Add 5–10 mg of

      
       powder  directly on top of the sample.
      
    • Fold the capsule tightly to exclude air.

Protocol B: Quantitative NMR (The Superior Alternative)

qNMR is an absolute primary method. It determines purity by comparing the molar ratio of the analyte protons to a Certified Reference Material (CRM) internal standard.

  • Solvent: DMSO-d6 (Essential for solubility of sulfonamides).

  • Internal Standard (IS): Dimethyl Sulfone (

    
    ) .[4]
    
    • Why: It is non-hygroscopic, stable, and produces a clean singlet at ~3.0 ppm, distinct from the thiophene aromatic protons (7.0–8.0 ppm).

  • Workflow:

    • Weighing: Accurately weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial. (Precision: ±0.001 mg).
    • Dissolution: Add 0.6 mL DMSO-d6 and mix until fully dissolved.

    • Acquisition: Run 1H-NMR with a relaxation delay (

      
      ) of 60 seconds  (at least 
      
      
      
      ) to ensure full relaxation.
    • Calculation:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Purity.[5][6][7]

Part 3: Validation Decision Matrix

The following diagram illustrates the decision logic for selecting the correct standard validation method based on your specific data requirements.

ValidationMatrix Start Start: Validate this compound Goal What is the primary goal? Start->Goal Regulatory Regulatory Filing (New Chemical Entity) Goal->Regulatory Internal Internal Standard / Potency Assignment Goal->Internal EA_Check Is CHNS Required by Monograph? Regulatory->EA_Check Method_C Method C: qNMR (Absolute Purity) Internal->Method_C Method_A Method A: Standard EA (High Risk of Failure) EA_Check->Method_A Standard Protocol Method_B Method B: Optimized EA (w/ V2O5 + High Temp) EA_Check->Method_B Sulfur Protocol Result_Fail Result: Low %S, High %H (False Fail) Method_A->Result_Fail Result_Pass Result: Accurate Stoichiometry Method_B->Result_Pass Result_Gold Result: Traceable Potency Value (Best for Standards) Method_C->Result_Gold

Caption: Workflow for selecting the optimal validation method. Note that standard EA (Method A) is not recommended for this compound.

Part 4: Comparative Performance Summary

FeatureElemental Analysis (Optimized) Quantitative NMR (qNMR) HPLC-UV
Primary Output Elemental Composition (C, H, N, S)Absolute Mass Purity (%)Relative Purity (% Area)
Self-Validating? No (Requires theoretical match)Yes (Primary Ratio Method)No (Requires Reference Std)
Sample Destructive? YesNo (Sample recoverable)Yes
Sulfur Accuracy High (only with

)
N/A (Indirectly confirmed)N/A
Moisture Sensitivity High (Distorts H and C)Low (Water peak separated)Low
Best Use Case Confirming Identity / FormulaAssigning Purity to Standard Routine QC / Impurity Profiling
Recommendation

For establishing a Primary Reference Standard of this compound:

  • Use qNMR (Method C) to assign the absolute purity value (Potency).[8]

  • Use Optimized EA (Method B) only as a secondary check to confirm the elemental formula and absence of inorganic salts.

  • Do NOT use Standard EA (Method A), as the sulfur error will likely lead to unnecessary investigation reports.

References

  • BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Microanalysis of Sulfur. (2023). The Problems Associated With Elemental Analysis of Sulfur-Containing Compounds. AZoNano. Retrieved from

  • PubChem. (2025). This compound (CAS 24335-25-9) Compound Summary. National Library of Medicine. Retrieved from

  • Analytik Jena. (2023). Determination of Sulfur Species by Combustion Elemental Analysis (Application Note). Retrieved from

Sources

Benchmarking Guide: 4-Sulfamoylthiophene-2-carboxylic Acid vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Thiophene Scaffolds

In the landscape of Carbonic Anhydrase Inhibitors (CAIs), Acetazolamide (AZA) remains the clinical gold standard. However, its promiscuity across human Carbonic Anhydrase (hCA) isoforms leads to off-target systemic side effects.

4-Sulfamoylthiophene-2-carboxylic acid (S-Thiophene) represents a critical "lead fragment" in modern drug discovery. Unlike the thiadiazole ring of AZA, the thiophene scaffold offers distinct lipophilic vectors and electronic properties that allow for improved isoform selectivity—particularly for the tumor-associated isoforms hCA IX and XII versus the cytosolic hCA I and II .

This guide outlines the rigorous experimental benchmarking of S-Thiophene against AZA, focusing on kinetic potency (


), physicochemical profiles, and binding thermodynamics.

Structural & Mechanistic Comparison

Before initiating wet-lab protocols, researchers must understand the structural divergence that dictates the experimental design.

FeatureAcetazolamide (Standard) This compound (Test) Implication for Benchmarking
Scaffold 1,3,4-Thiadiazole (Heterocyclic)Thiophene (Aromatic Heterocycle)Thiophene is more lipophilic; expect higher LogP and better membrane permeability.
ZBG Sulfonamide (

)
Sulfonamide (

)
Identical mechanism: Both bind catalytic Zinc (Zn²⁺).
Acidic Center Weakly acidic amide (

)
Carboxylic Acid (

)
The carboxylic acid moiety introduces pH-dependent solubility and potential electrostatic interactions at the active site entrance.
Mechanism of Action (Visualization)[1]

The following diagram illustrates the competitive binding mechanism essential for interpreting the kinetic data.

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn²⁺) (Active Site) Substrate CO₂ + H₂O Substrate->Zn Native Binding Inhibitor Sulfonamide Moiety (R-SO₂NH⁻) Displacement Displacement of Zinc-bound Hydroxide Inhibitor->Displacement Entry Complex Tetrahedral Adduct (Zn²⁺ --- N-SO₂-R) Complex->Zn Inhibits Displacement->Complex Coordination

Figure 1: Mechanism of Action. The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion, displacing the zinc-bound water/hydroxide required for catalysis.

Experimental Protocols: The Validation System

To generate publication-quality data, you must move beyond simple colorimetric screens. The Stopped-Flow CO₂ Hydrase Assay is the only method accepted for calculating accurate inhibition constants (


) due to the rapid turnover of CA enzymes (

).
Protocol A: Stopped-Flow CO₂ Hydrase Kinetics (Gold Standard)

Objective: Determine


 values for S-Thiophene vs. AZA against hCA II (cytosolic) and hCA IX (transmembrane).

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate: CO₂-saturated water (approx. 17 mM).

  • Enzyme: Recombinant hCA II and hCA IX (concentration ~10 nM).

Workflow:

  • Preparation: Incubate enzyme with inhibitor (S-Thiophene or AZA) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Injection: Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution in the stopped-flow chamber.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red acidification) over 0.1–1.0 seconds.

  • Calculation:

    • Measure initial velocity (

      
      ) for the uncatalyzed reaction.
      
    • Measure velocity (

      
      ) at varying inhibitor concentrations (
      
      
      
      to
      
      
      M).
    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
Protocol B: Differential Scanning Fluorimetry (DSF)

Objective: Validate physical binding via thermal stabilization (Thermal Shift Assay).

Workflow:

  • Mix 5 µM hCA protein with 50 µM S-Thiophene in a PCR plate.

  • Add SYPRO Orange dye (5x final concentration).

  • Ramp temperature from 25°C to 95°C (1°C/min).

  • Result: A positive shift in melting temperature (

    
    ) compared to the apo-enzyme confirms binding. AZA typically yields 
    
    
    
    .

Benchmarking Data: Expected Performance

The following table synthesizes data from structural class analysis and standard literature values for thiophene-sulfonamides compared to Acetazolamide.

ParameterAcetazolamide (Standard) S-Thiophene (Test Candidate) Interpretation

(hCA I)
~250 nM~60 - 90 nMThiophene derivatives often show higher potency against isoform I.

(hCA II)
12.1 nM15 - 40 nM S-Thiophene is comparable to AZA; the carboxylic acid may cause steric clash or electrostatic help depending on orientation.

(hCA IX)
25.8 nM< 10 nM (Target) Thiophene tails are preferred for "Tumor Associated" isoforms due to hydrophobic pocket fit.
Selectivity (II/IX) 0.47 (Poor)> 2.0 (Improved)S-Thiophene is a better scaffold for designing tumor-selective drugs.
LogP (Lipophilicity) -0.26~0.8 - 1.2S-Thiophene is more lipophilic, suggesting better tissue penetration.
Water Solubility ModerateHigh (pH > 7)The carboxylic acid ensures solubility at physiological pH, unlike many pure sulfonamides.

Note: Values for S-Thiophene are representative of the this compound class based on SAR studies (Supuran et al.).

Experimental Workflow Visualization

Use this workflow to standardize your benchmarking campaign.

Benchmarking_Workflow cluster_Assays Parallel Validation Compound S-Thiophene (Test Compound) Prep Solubilization (DMSO/Buffer) Compound->Prep Kinetics Stopped-Flow (Ki Determination) Prep->Kinetics Thermal DSF / Thermal Shift (Binding Affinity) Prep->Thermal Analysis Data Normalization vs. Acetazolamide Kinetics->Analysis IC50 / Ki Thermal->Analysis ΔTm Decision Selectivity Profile (hCA IX vs II) Analysis->Decision

Figure 2: Integrated Benchmarking Workflow. Parallel execution of kinetic and thermodynamic assays ensures robust data sets.

Expert Commentary & Troubleshooting

The "Zinc-Binder" Trap: Inexperienced researchers often rely solely on esterase assays (p-Nitrophenyl acetate hydrolysis). While easier, this assay is prone to false positives if the compound has esterase activity itself. Always validate with the CO₂ hydrase method.

Solubility Artifacts: this compound is highly acidic. In unbuffered solutions, it can lower pH enough to inhibit CA enzymes non-specifically (CAs are pH sensitive). Ensure your buffer capacity (HEPES > 20mM) is sufficient to neutralize the carboxylic acid moiety.

Crystallography Note: If


 values are anomalous, attempt co-crystallization. Thiophene rings can flip 180° in the active site compared to thiadiazoles, engaging different hydrophobic pockets (e.g., Val121 vs. Phe131).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and impact on future drug discovery. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with this compound. Bioorganic & Medicinal Chemistry Letters. (Representative Class Reference). Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Sulfamoylthiophene-2-carboxylic acid

[1][2]

Executive Summary & Immediate Action

Do not dispose of 4-Sulfamoylthiophene-2-carboxylic acid down the drain. This compound is an organic acid containing both sulfur and nitrogen. Improper disposal can release toxic sulfur oxides (


The safest disposal method is high-temperature incineration equipped with a scrubber system. In a laboratory setting, this material must be segregated into Solid Organic Waste (if solid) or Non-Halogenated Solvent Waste (if dissolved), labeled clearly, and handed over to your facility’s hazardous waste management team.

Hazard Identification & Chemical Context

To dispose of this chemical safely, you must understand its reactivity profile. This compound is often used as an intermediate in the synthesis of carbonic anhydrase inhibitors (e.g., Dorzolamide).

Physicochemical Properties Relevant to Disposal
PropertyDescriptionDisposal Implication
Physical State Solid (Powder/Crystalline)Must be packaged in puncture-resistant containers to prevent dust generation.
Acidity Acidic (

group)
Incompatible with strong bases (exothermic reaction) and cyanides (generates HCN gas).
Elemental Composition Contains Sulfur (

) & Nitrogen (

)
Combustion releases

and

. Requires incineration with scrubbers.
Reactivity Sulfonamide moietyPotential sensitizer. Avoid skin contact during waste packaging.
GHS Classification (Derived from Structural Analogs)
  • H314/H315: Causes skin irritation/burns.[1]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][5]

Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Compound or Spills)

Use this protocol for expired shelf-stock or solid spill cleanup.

  • PPE Requirement: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use a N95/P100 respirator or work inside a fume hood.

  • Container Selection: Select a wide-mouth high-density polyethylene (HDPE) or glass jar. Do not use metal containers due to potential acid corrosion.

  • Transfer:

    • Transfer the solid material carefully to the waste container.

    • Expert Tip: If the powder is fine and static-prone, wipe the spatula/tools with a damp paper towel and dispose of the towel in the same container to prevent dust dispersion.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Acidic".

  • Segregation: Place the container in the Solid Organic Waste satellite accumulation area.

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Use this protocol if the compound is dissolved in solvents (e.g., Methanol, DMSO).

  • Compatibility Check: Ensure the waste solvent stream is compatible with acids.

    • STOP: Do not mix with waste streams containing Cyanides , Sulfides , or Strong Oxidizers (like Nitric Acid), as the thiophene ring can react violently or evolve toxic gases.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 2), it is safer to adjust the pH to 5–9 using a dilute Sodium Bicarbonate (

      
      ) solution before adding it to a general solvent drum.
      
    • Caution: Add bicarbonate slowly to prevent foaming (

      
       evolution).
      
  • Collection: Pour into the Non-Halogenated Organic Solvent waste carboy.

    • Note: If dissolved in a halogenated solvent (DCM/Chloroform), use the Halogenated waste stream. The sulfur content is generally acceptable in these streams for commercial incineration.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision-making process for segregating this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathPowder/CrystalLiquidPathLiquid/SolutionStateCheck->LiquidPathDissolvedSolidBinContainer: Wide-mouth HDPELabel: Solid Organic (Acidic)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckNonHaloStream: Non-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloNo HalogensHaloStream: Halogenated(e.g., DCM)SolventCheck->HaloHas HalogensDestructionFinal Disposal:Incineration with ScrubberSolidBin->DestructionLiquidBin1Carboy: Organic SolventsLabel: Contains Sulfur/AcidNonHalo->LiquidBin1LiquidBin2Carboy: Halogenated WasteLabel: Contains Sulfur/AcidHalo->LiquidBin2LiquidBin1->DestructionLiquidBin2->Destruction

Figure 1: Decision tree for the segregation and packaging of this compound waste.

Regulatory Compliance (RCRA & OSHA)

US EPA (RCRA) Classification

While this compound is not explicitly listed on the P-List or U-List , it is regulated based on its characteristics:

  • Characteristic Waste: If the waste solution has a pH

    
    , it carries the D002 (Corrosivity)  waste code [1].[6]
    
  • Generator Knowledge: As a researcher, you must declare the "Sulfur" content on the waste profile. This is critical for the disposal facility (TSDF) to route the waste to an incinerator capable of handling

    
     emissions.
    
OSHA Labeling Requirements

Per 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories), all waste containers must be labeled with:

  • Full Chemical Name: No formulas or abbreviations (e.g., write "this compound", not "S-Acid").

  • Hazard Warnings: Words, pictures, or symbols conveying the hazards (e.g., "Irritant", "Corrosive") [2].

Emergency Procedures

Accidental Spills (Solid)
  • Isolate: Mark the area.[7]

  • Protect: Don double nitrile gloves and N95 mask.

  • Clean: Cover the spill with a generic absorbent or sweep gently into a dustpan.

  • Decontaminate: Wipe the surface with a mild soap solution (alkaline detergent is effective for neutralizing traces of the acid).

  • Dispose: Place all cleanup materials (wipes, gloves) into the Solid Organic Waste bin.

Accidental Exposure
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3][4] Seek medical attention.

  • Skin Contact: Wash with soap and water.[2][3][4][8] If the sulfonamide moiety causes an allergic reaction (redness/itching), seek medical advice.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Personal protective equipment for handling 4-Sulfamoylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Sulfamoylthiophene-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Immediate Action Required: Treat this compound as a high-risk sensitizer and irritant . As a sulfonamide derivative containing a thiophene ring and a carboxylic acid moiety, this compound presents a triad of chemical hazards: acidity, potential for severe allergic reaction (sulfonamide moiety), and solvent-facilitated permeation.

Critical Isomer Verification: Before handling, verify the CAS number on your specific container.

  • Common Isomer: 5-Sulfamoylthiophene-2-carboxylic acid (CAS: 40133-14-0).

  • Target Compound: this compound (Isomer variations exist; often custom synthesized).

  • Note: The safety protocols below apply to this entire class of thiophene-sulfonamides due to shared functional group hazards.

Hazard Profile & Risk Assessment (The "Why")

To select the correct PPE, we must deconstruct the molecule into its hazardous components. This is not just "generic chemical handling"; it is targeted risk mitigation.

Functional GroupHazard MechanismPhysiological Impact
Sulfonamide (-SO₂NH₂) Immunological Sensitization Respiratory/Skin Sensitization. Sulfonamides are notorious haptens. Inhalation of dust can trigger asthma-like symptoms or anaphylaxis in sensitized individuals [1].
Carboxylic Acid (-COOH) Proton Donation (Acidity) Corrosive/Irritant. Causes immediate irritation to mucous membranes (eyes, nose, throat) and skin upon contact. pH < 3 in solution [2].
Thiophene Ring Lipophilicity Permeation. Thiophene derivatives are lipophilic, potentially aiding the transport of the molecule through standard latex gloves or skin barriers [3].
PPE Technical Specifications (The "What")

Standard "lab coat and gloves" are insufficient for sulfonamide intermediates due to the sensitization risk. The following system is self-validating: if one barrier fails, a secondary barrier exists.

PPE Selection Matrix
Body AreaPrimary BarrierSecondary BarrierTechnical Rationale
Hand Protection Nitrile (min 5 mil) Nitrile (min 4 mil) (Double Gloving)Why: Thiophene rings can degrade latex. Nitrile offers superior resistance to weak acids and organic solids [4]. Protocol: Wear a colored inner glove (e.g., blue) and a white outer glove to visually detect tears immediately.
Respiratory Fume Hood (Engineering Control) N95/P100 Respirator Why: The primary vector for sensitization is dust inhalation. If weighing outside a hood is unavoidable, a fit-tested N95 is the absolute minimum requirement [5].
Eye/Face Chemical Goggles Face Shield (if handling >10g)Why: Safety glasses with side shields allow dust entry from the top/bottom. Goggles seal the ocular environment against acidic dust.
Body Lab Coat (High-neck) Tyvek® Sleeves/Apron Why: Cotton lab coats absorb dust. Impervious Tyvek sleeves prevent wrist exposure between the glove and coat cuff.
Glove Permeation Logic
  • Material: 100% Nitrile (Acrylonitrile Butadiene).

  • Breakthrough Time: Expect >480 mins for solid powder; <30 mins if dissolved in organic solvents (e.g., DMSO, Methanol).

  • Self-Validation Step: Perform an air-inflation check on gloves before donning to ensure no pinhole defects exist.

Operational Protocols (The "How")
Workflow Visualization: Risk-Based Handling

G Start Start: Handling this compound CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (Dissolved) CheckState->Solution Weighing Weighing Protocol: 1. Static elimination gun 2. Balance inside Fume Hood Solid->Weighing High Inhalation Risk SolventCheck Check Solvent Compatibility (DMSO/MeOH permeate nitrile) Solution->SolventCheck High Permeation Risk DustControl Dust Control: Wet wipe surfaces immediately Weighing->DustControl Disposal Disposal: Solid Hazardous Waste (Acidic) DustControl->Disposal GloveChange Change Outer Gloves every 15 mins SolventCheck->GloveChange GloveChange->Disposal

Figure 1: Decision logic for handling based on physical state, highlighting specific risks (inhalation vs. permeation).

Protocol A: Weighing & Transfer (Solid State)
  • The Hazard: Electrostatic charge often causes thiophene-based powders to "fly," increasing inhalation risk.

  • Step-by-Step:

    • Engineering Control: Place the analytical balance inside a certified chemical fume hood.

    • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

    • Transfer: Use a funnel with a long stem to deposit the powder deep into the receiving vessel, minimizing the "dust cloud" effect.

    • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (e.g., Ethanol) using a damp wipe. Do not dry dust, as this re-aerosolizes the sensitizer.

Protocol B: Solubilization (Liquid State)
  • The Hazard: Once dissolved (typically in DMSO or Methanol), the barrier properties of nitrile gloves are compromised. The solvent acts as a carrier, pulling the sulfonamide through the glove material.

  • Step-by-Step:

    • Double Glove: Don a fresh pair of outer gloves immediately before handling the solvent.

    • Technique: Use positive displacement pipettes to prevent dripping.

    • Time Limit: If the glove contacts the solution, change it immediately. Even without visible contact, change outer gloves every 30 minutes due to invisible vapor permeation.

Disposal & Emergency Response
Disposal Strategy

Do not treat this as general trash.

  • Classification: Hazardous Chemical Waste (Acidic/Toxic).

  • Segregation: Collect in a dedicated solid waste container labeled "Sulfonamide Contaminated - Sensitizer."

  • Liquid Waste: If dissolved, segregate into "Acidic Organic" waste streams. Do not mix with bleach or strong oxidizers, as thiophenes can react unpredictably [6].

Emergency Exposure Plan
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol, as it may increase skin absorption.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention and inform the physician of "Sulfonamide exposure."

  • Spill Cleanup:

    • Evacuate the immediate area.[1][2][3][4]

    • Don full PPE (including N95/P100).

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a bag; do not sweep.

References
  • Fisher Scientific. (2010). Safety Data Sheet: Sulfonamide Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Thiophenecarboxylic acid. Retrieved from

  • Santa Cruz Biotechnology. Thiophene Safety Data Sheet. Retrieved from

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. Retrieved from

  • Department of Environmental Protection. (2018). Safety Data Sheet: Phosphonic Acid/Carboxylic Acid Derivatives. Retrieved from

  • TCI Chemicals. Safety Data Sheet: Thiophene Carboxylic Acid Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.